molecular formula C6H6O3 B2648154 3-Methoxyfuran-2-carbaldehyde CAS No. 32487-58-4

3-Methoxyfuran-2-carbaldehyde

Cat. No.: B2648154
CAS No.: 32487-58-4
M. Wt: 126.111
InChI Key: NEFRUHCNVKRDIP-UHFFFAOYSA-N
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Description

3-Methoxyfuran-2-carbaldehyde is a useful research compound. Its molecular formula is C6H6O3 and its molecular weight is 126.111. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-8-5-2-3-9-6(5)4-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFRUHCNVKRDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methoxyfuran-2-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxyfuran-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 32487-58-4), a key heterocyclic building block in organic synthesis and medicinal chemistry. The furan scaffold is a versatile core found in numerous bioactive compounds, and the strategic placement of a methoxy group at the 3-position significantly modulates the molecule's electronic profile, lipophilicity, and metabolic stability, rendering it a valuable intermediate for drug development professionals.[1][2] This document delves into its core chemical properties, spectroscopic signature, synthesis protocols, reactivity, and potential applications, with a focus on providing field-proven insights for researchers and scientists.

Physicochemical and Spectroscopic Profile

This compound, also known as 3-Methoxy-2-furfuraldehyde, is a colorless to light yellow solid or oily liquid.[3][4] Its fundamental properties are critical for its handling, storage, and application in synthetic chemistry.

Core Chemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 32487-58-4[3][5]
Molecular Formula C₆H₆O₃[4][5]
Molecular Weight 126.11 g/mol [4]
Appearance Colorless to light yellow oily liquid/solid[3][4]
Boiling Point ~229.2 °C (Predicted)[4]
Density ~1.168 g/cm³ (Predicted)[4]
Solubility Soluble in organic solvents (ethanol, ether, DMF)[4]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[4]
Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic profile essential for its identification and characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the aldehydic proton, and the methoxy group protons. The aldehydic proton typically appears as a singlet in the downfield region (δ 9-10 ppm). The two furan ring protons will appear as doublets, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group. The methoxy group will present as a sharp singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals. The most downfield signal corresponds to the aldehydic carbonyl carbon (δ ~175-180 ppm).[6] The carbons of the furan ring will appear in the aromatic region, with their specific shifts determined by the substituents. The methoxy carbon will have a characteristic signal around δ 55-60 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of its functional groups. A strong C=O stretching band for the aldehyde will be prominent around 1700-1720 cm⁻¹.[7] Additionally, C-H stretching bands for the aldehyde group are expected near 2700-2850 cm⁻¹.[7] The C-O stretching of the methoxy group and the furan ether linkage will appear in the 1000-1300 cm⁻¹ region.[7]

Synthesis and Manufacturing

The preparation of this compound is most effectively achieved through the Vilsmeier-Haack formylation of 3-methoxyfuran. This reaction provides a reliable and scalable route to the target compound.[3]

Vilsmeier-Haack Formylation Workflow

The diagram below illustrates the key stages of the synthesis process, from the activation of the formylating agent to the final purification of the product.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Purification A N,N-Dimethylformamide (DMF) + Oxalyl Chloride in DCM B Vilsmeier Reagent (White Precipitate) A->B 0 °C, 20 min D Electrophilic Aromatic Substitution (Dark Brown Mixture) B->D -40 °C, 20 min C 3-Methoxyfuran in DCM C->D E Quench with sat. NaHCO₃(aq) (Vigorous Stirring, 6h) D->E F Partition & Extract with DCM E->F G Dry (Na₂SO₄), Concentrate F->G H Flash Column Chromatography (100% Diethyl Ether) G->H I Pure this compound (Light-Yellow Solid) H->I

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of 3-methoxyfuran.[3]

Materials:

  • 3-Methoxyfuran (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (1.35 equiv)

  • Oxalyl chloride (1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

  • Diethyl ether

Procedure:

  • Vilsmeier Reagent Preparation: Charge a flask with a solution of N-dimethylformamide in dichloromethane. Cool the solution to 0°C. Add oxalyl chloride dropwise over approximately 15 minutes. Vigorous bubbling and the precipitation of a white solid will be observed. Stir the mixture for an additional 20 minutes at 0°C.

  • Formylation: Cool the reaction mixture to -40°C using a dry ice/acetone bath. Add a solution of 3-methoxyfuran in dichloromethane via cannula. A dark-brown color will form during the addition. Stir the reaction for 20 minutes at -40°C.

  • Quenching and Extraction: Remove the cooling bath and add saturated aqueous sodium bicarbonate solution. Stir the resulting biphasic mixture vigorously for 6 hours. Partition the layers and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers and dry over sodium sulfate. Filter the solids and concentrate the filtrate under reduced pressure. Purify the resulting light-yellow solid residue by flash column chromatography on silica gel, eluting with 100% diethyl ether to yield pure this compound.[3]

Causality: The use of oxalyl chloride with DMF generates the electrophilic Vilsmeier reagent in situ. The reaction is conducted at low temperatures (-40°C) to control the reactivity of this potent electrophile and prevent side reactions. The furan ring, activated by the electron-donating 3-methoxy group, undergoes electrophilic substitution preferentially at the C2 position. The vigorous stirring during the bicarbonate quench is essential to neutralize the acidic reaction mixture and decompose any remaining Vilsmeier reagent.

Chemical Reactivity and Mechanisms

The reactivity of this compound is governed by its two primary functional groups: the furan ring and the aldehyde. The interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde group dictates its behavior in chemical transformations.

Reactivity cluster_Core cluster_Reactions Key Reactive Sites & Transformations mol Nuc_Add Nucleophilic Addition (e.g., Grignard, Wittig) Nuc_Add->mol  To Aldehyde Carbonyl Condensation Condensation Reactions (e.g., with amines, malonic acid) Condensation->mol   Oxidation Oxidation to Carboxylic Acid Oxidation->mol  Of Aldehyde Group Ring_Reaction Reactions on Furan Ring (e.g., Diels-Alder, Electrophilic Substitution) Ring_Reaction->mol  At C4/C5 Positions

Caption: Reactivity map of this compound.

  • Reactions of the Aldehyde Group: The aldehyde is a primary site for nucleophilic attack. It readily undergoes condensation reactions with amines to form imines, and with active methylene compounds like malonic acid to form substituted propenoic acids.[8][9] It can also be oxidized to the corresponding carboxylic acid or reduced to an alcohol.

  • Reactivity of the Furan Ring: The furan ring can participate as a diene in Diels-Alder reactions. While the ring is generally susceptible to electrophilic attack, the presence of the electron-withdrawing aldehyde group at C2 and the activating methoxy group at C3 makes further substitution complex. The methoxy group directs electrophiles to the C2 and C4 positions, while the aldehyde deactivates the ring, particularly at C3 and C5. This complex electronic landscape allows for regioselective functionalization under controlled conditions.

Applications in Research and Drug Development

While direct applications of this compound in late-stage clinical candidates are not widely documented, its value lies in its role as a versatile synthetic intermediate.[1] The furan heterocycle is a privileged scaffold in medicinal chemistry, and modifications, such as the introduction of a methoxy group, are a key strategy in drug design to fine-tune a molecule's properties.[1]

  • Scaffold for Bioactive Molecules: The compound serves as a precursor for more complex heterocyclic systems. For example, the core structure is present in benzofuran derivatives that have been investigated as potent tubulin polymerization inhibitors for anticancer therapy.[1] The synthetic accessibility of the aldehyde allows for its elaboration into various side chains and fusion to other ring systems, creating diverse molecular libraries for screening.

  • Intermediate in Natural Product Synthesis: Furan derivatives are structural units in many natural products.[10] Compounds like this compound can serve as key starting materials for the total synthesis of complex natural products.

  • Flavor and Fragrance Industry: Substituted furfurals can be used as ingredients in spices and flavors to impart specific tastes and aromas.[4]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate protective measures.

  • GHS Hazard Classification:

    • H312: Harmful in contact with skin.[11]

    • H411: Toxic to aquatic life with long lasting effects.[11]

  • Precautionary Measures:

    • P280: Wear protective gloves and protective clothing.[11]

    • P273: Avoid release to the environment.[11]

    • Handling: Use in a well-ventilated area or under a chemical fume hood.[12] Avoid contact with skin, eyes, and mucous membranes.[4] Limit all unnecessary personal contact.[13]

  • First Aid:

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a physician if you feel unwell.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13]

    • Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[11]

  • Storage and Stability:

    • The product is chemically stable under standard ambient conditions.[11]

    • Store in a tightly closed container in a dry, well-ventilated place, under an inert atmosphere (nitrogen or argon) at 2-8°C.[4] It may be sensitive to air and light.[12]

References

Synthesis pathways for 3-Methoxyfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Methoxyfuran-2-carbaldehyde

Introduction

This compound is a substituted furan derivative of significant interest in organic synthesis and medicinal chemistry.[1][2] As a versatile intermediate, its unique arrangement of a methoxy group and an aldehyde on a furan ring provides a scaffold for constructing more complex molecular architectures.[3] The furan moiety is a common feature in numerous bioactive compounds, and the strategic placement of substituents can greatly influence a molecule's electronic properties, metabolic stability, and biological activity.[2]

This guide provides a detailed examination of the primary synthetic pathways to this compound, designed for researchers and professionals in chemical and pharmaceutical development. We will delve into the mechanistic principles behind each method, provide detailed experimental protocols for the most robust pathway, and offer a comparative analysis to inform strategic synthetic planning.

Core Synthesis Pathways

The synthesis of this compound can be approached through several distinct strategies. The most prevalent and well-documented method involves the electrophilic formylation of 3-methoxyfuran. Alternative routes, such as nucleophilic substitution on a pre-functionalized furan ring, offer different strategic advantages and challenges.

Pathway 1: Vilsmeier-Haack Formylation of 3-Methoxyfuran

This is the most direct and commonly cited method for the preparation of this compound. The strategy leverages the high electron density of the furan ring, which is further activated by the electron-donating methoxy group at the 3-position, to facilitate an electrophilic aromatic substitution reaction.

Principle and Rationale

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent. This reagent, typically a chloroiminium ion, is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acyl halide such as oxalyl chloride or phosphorus oxychloride.

The reaction proceeds via the following stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺. This step is often accompanied by vigorous gas evolution (CO and CO₂).

  • Electrophilic Attack: The electron-rich 3-methoxyfuran attacks the Vilsmeier reagent. The methoxy group directs the substitution to the adjacent C2 position, which is the most nucleophilic site.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.

The choice of oxalyl chloride is effective as it readily reacts with DMF at low temperatures to form the active reagent, and the byproducts are gaseous, which helps drive the reaction forward.

Vilsmeier_Haack_Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + DCM, 0°C OxalylCl Oxalyl Chloride OxalylCl->Vilsmeier_Reagent + DCM, 0°C Methoxyfuran 3-Methoxyfuran Iminium_Intermediate Iminium Salt Intermediate Methoxyfuran->Iminium_Intermediate Electrophilic Attack, -40°C H2O Water (Workup) Product 3-Methoxyfuran- 2-carbaldehyde H2O->Product Hydrolysis Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack, -40°C Iminium_Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of 3-methoxyfuran.

Detailed Experimental Protocol

The following protocol is adapted from a standard literature procedure.[4]

Step 1: Reagent Preparation

  • Charge a flask with N,N-dimethylformamide (1.35 equiv.) dissolved in dichloromethane (DCM).

  • Cool the solution to 0 °C using a suitable cooling bath (e.g., ice-water).

Step 2: Formation of the Vilsmeier Reagent

  • Slowly add oxalyl chloride (1.2 equiv.) to the cooled DMF solution over approximately 15-20 minutes.

  • Observation: Vigorous gas evolution will occur, and a white solid may precipitate.

  • Stir the mixture at 0 °C for 20 minutes after the addition is complete.

Step 3: Formylation Reaction

  • Cool the reaction mixture to -40 °C using a dry ice/acetone bath.

  • Add a solution of 3-methoxyfuran (1.0 equiv.) in DCM via cannula.

  • Observation: The solution will typically turn a dark brown color.

  • Stir the reaction mixture at this temperature for 20 minutes.

Step 4: Quenching and Workup

  • Remove the cooling bath and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for several hours (e.g., 6 hours) to ensure complete hydrolysis of the intermediate.

  • Separate the organic and aqueous layers.

Step 5: Extraction and Drying

  • Extract the aqueous layer multiple times with DCM.

  • Combine all organic layers and dry over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).

Step 6: Purification

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., 100% diethyl ether) to yield the final product as a light-yellow solid.[4]

Data Summary
ReactantMolar Equiv.Purpose
3-Methoxyfuran1.0Starting Material
N,N-Dimethylformamide (DMF)1.35Formyl group source
Oxalyl Chloride1.2Vilsmeier reagent activator
Dichloromethane (DCM)-Solvent
Sat. aq. NaHCO₃-Quenching/Hydrolysis
Reported Yield: 55% [4]

Pathway 2: Nucleophilic Aromatic Substitution

An alternative approach involves the displacement of a leaving group from the 3-position of a pre-functionalized furan-2-carbaldehyde. This pathway relies on a nucleophilic aromatic substitution (SNAAr) mechanism.

Principle and Rationale

This method starts with a substrate such as 3-bromo-2-formylfuran. The electron-withdrawing aldehyde group at the C2 position activates the adjacent C3 position towards nucleophilic attack. Sodium methoxide (NaOMe) serves as the nucleophile, displacing the bromide ion to form the desired 3-methoxy product.

This pathway is conceptually simpler but is highly dependent on the availability and cost of the halogenated starting material.

SNAr_Pathway BromoFurfural 3-Bromo-2-formylfuran Product 3-Methoxyfuran- 2-carbaldehyde BromoFurfural->Product Nucleophilic Aromatic Substitution NaOMe Sodium Methoxide (NaOMe) NaOMe->Product Nucleophilic Aromatic Substitution

Caption: Synthesis via Nucleophilic Aromatic Substitution.

Conceptual Protocol
  • Dissolve 3-bromo-2-formylfuran in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Add a solution or solid sodium methoxide (NaOMe).

  • Heat the reaction mixture to facilitate the substitution. The reaction progress would be monitored by techniques like TLC or GC-MS.

  • Upon completion, the reaction would be quenched with water and extracted with an organic solvent.

  • Purification would likely involve column chromatography.

Pathway 3: Multi-step Synthesis from 2-Furanmethanol

A third, more linear synthesis begins with the readily available 2-furanmethanol.[1] This pathway involves a sequence of functional group transformations to build the target molecule.

Principle and Rationale

This synthetic route, as outlined conceptually, involves three main transformations:[1]

  • Protection/Activation: 2-furanmethanol is first treated with hydrochloric acid. This likely protonates the hydroxyl group, turning it into a good leaving group (water).

  • Esterification: The activated intermediate is then reacted with methyl chloroformate to form a methyl chloromethylfurancarboxylate.

  • Substitution and Formation: Finally, reaction with methanol leads to the formation of the target this compound. The exact mechanism for the final step is not detailed and may involve rearrangement or a series of steps.

This pathway is significantly more complex and likely lower yielding than the Vilsmeier-Haack approach, but it starts from a very simple and inexpensive precursor.

Multistep_Workflow Start 2-Furanmethanol Step1 React with HCl Start->Step1 Intermediate1 2-Furanmethanol Hydrochloride Step1->Intermediate1 Step2 React with Methyl Chloroformate Intermediate1->Step2 Intermediate2 Methyl Chloromethylfuran carboxylate Step2->Intermediate2 Step3 React with Methanol Intermediate2->Step3 End 3-Methoxyfuran- 2-carbaldehyde Step3->End

Caption: Multi-step synthesis workflow from 2-furanmethanol.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Vilsmeier-HaackPathway 2: SNArPathway 3: From 2-Furanmethanol
Starting Material 3-Methoxyfuran3-Bromo-2-formylfuran2-Furanmethanol
Number of Steps 113+
Key Reagents DMF, Oxalyl ChlorideSodium MethoxideHCl, Methyl Chloroformate, Methanol
Reported Yield ~55%[4]Not specifiedNot specified
Advantages Direct, well-documented, good yieldConceptually simpleInexpensive starting material
Disadvantages Requires careful temperature controlAvailability of starting materialMultiple steps, likely low overall yield

Conclusion

For the laboratory-scale synthesis of this compound, the Vilsmeier-Haack formylation of 3-methoxyfuran (Pathway 1) stands out as the most efficient and reliable method.[4] It is a well-documented, single-step procedure that provides a moderate to good yield. While alternative pathways exist, they are either contingent on less accessible starting materials or involve multiple, lower-yielding steps. For researchers and drug development professionals requiring access to this valuable intermediate, mastering the Vilsmeier-Haack protocol is the most direct route to success.

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Methoxyfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxyfuran-2-carbaldehyde is a substituted heterocyclic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures.[1] Its unique electronic and structural features, arising from the interplay between the furan ring, the electron-donating methoxy group, and the electrophilic aldehyde moiety, govern its reactivity and stability. This guide provides a comprehensive analysis of the molecule's chemical behavior, offering field-proven insights into its handling, storage, and synthetic applications. We will explore its participation in key reaction classes, delineate common degradation pathways, and provide validated experimental protocols for its synthesis and use, aimed at researchers, chemists, and drug development professionals.

Introduction and Physicochemical Profile

This compound, with the chemical formula C₆H₆O₃, belongs to the furanic aldehyde family.[2] These compounds are versatile building blocks due to the dual reactivity of the furan ring and the aldehyde functional group.[1] The presence of a methoxy group at the C3 position significantly influences the electron distribution within the furan ring, enhancing its electron-rich character and modulating the reactivity of the adjacent aldehyde. Understanding these electronic effects is paramount for predicting its behavior in chemical transformations and ensuring its stability during storage.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 32487-58-4[3]
Molecular Formula C₆H₆O₃[2][4]
Molecular Weight 126.11 g/mol [3]
Appearance Colorless to light-yellow solid or oily liquid[3][5]
Boiling Point ~164-165 °C[5]
Solubility Soluble in organic solvents like dichloromethane, diethyl ether, ethanol, and dimethylformamide.[3][5]
SMILES COC1=C(OC=C1)C=O[2]
InChIKey NEFRUHCNVKRDIP-UHFFFAOYSA-N[2]

Core Reactivity Analysis

The chemical persona of this compound is defined by three primary reactive sites: the carbonyl carbon of the aldehyde, the furan ring system, and the methoxy group. The interplay of these features allows for a diverse range of chemical transformations.

main This compound nuc_add Nucleophilic Addition (at Carbonyl C) main->nuc_add cyclo [4+2] Cycloaddition (Furan as Diene) main->cyclo oxid Oxidation (to Carboxylic Acid) main->oxid reduc Reduction (to Alcohol) main->reduc

Figure 1: Overview of the primary reaction pathways for this compound.

Nucleophilic Addition to the Carbonyl Group

The aldehyde functional group is a prime target for nucleophiles. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack.[6][7]

  • Mechanism: A nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final addition product.[7][8] This reaction transforms the sp² hybridized carbonyl carbon into an sp³ hybridized center.[6]

  • Common Reactions:

    • Grignard and Organolithium Reagents: Addition of organometallic reagents provides a classic route to secondary alcohols. This reaction is generally irreversible due to the high basicity of the carbanion nucleophile.[6][9]

    • Hydride Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the aldehyde to the corresponding primary alcohol, (3-methoxyfuran-2-yl)methanol.[8]

    • Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, offering a powerful method for C=C bond formation.

    • Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt produces a cyanohydrin, a versatile intermediate for synthesizing alpha-hydroxy acids and other derivatives.[8]

The electron-rich nature of the 3-methoxyfuran ring may slightly decrease the electrophilicity of the carbonyl carbon compared to furan-2-carbaldehyde itself, potentially slowing the rate of nucleophilic addition. This is a critical consideration for reaction kinetics and catalyst selection.

Cycloaddition Reactions of the Furan Ring

The furan ring is an aromatic diene and can participate in pericyclic reactions, most notably the Diels-Alder [4+2] cycloaddition.[10] This reaction is a cornerstone of synthetic chemistry for constructing six-membered rings with high stereocontrol.

  • Reactivity: Furan acts as the 4π-electron component (diene), reacting with a 2π-electron component (dienophile), typically an electron-deficient alkene or alkyne.[10][11] The reaction leads to the formation of a bicyclic oxabridged adduct.

  • Influence of Substituents: The electron-donating methoxy group and the electron-withdrawing aldehyde group exert opposing electronic effects, which will dictate the regioselectivity and diastereoselectivity of the cycloaddition. This substitution pattern makes it a fascinating substrate for exploring the subtleties of the Diels-Alder reaction. These reactions can be used to protect the furan ring or to serve as a key step in the synthesis of complex polycyclic systems.[12]

Oxidation and Reduction
  • Oxidation: Like most aldehydes, this compound is susceptible to oxidation.[13] Mild oxidizing agents can convert it to the corresponding carboxylic acid, 3-methoxyfuran-2-carboxylic acid. This is a common degradation pathway when exposed to atmospheric oxygen.

  • Reduction: As mentioned, the aldehyde is readily reduced to the primary alcohol using standard hydride reagents.

Stability Profile and Degradation Pathways

The utility of any chemical intermediate is intrinsically linked to its stability. Furanic aldehydes, while synthetically versatile, require careful handling due to several potential degradation routes.

sub This compound poly Polymerization / Ring Opening sub->poly oxid Oxidation Product (3-Methoxyfuroic Acid) sub->oxid decomp Discoloration & Decomposition sub->decomp acid Strong Acid (H+) acid->poly air Air (O2) air->oxid heat Heat / Light heat->decomp

Figure 2: Potential degradation pathways for this compound under various conditions.

  • Acid Sensitivity: Furans are notoriously unstable in the presence of strong acids, which can catalyze hydrolysis and ring-opening, often leading to the formation of polymeric tars.[14] It is crucial to avoid acidic conditions during workup and storage unless a specific acid-catalyzed reaction is intended.

  • Oxidative Degradation: The aldehyde group is prone to auto-oxidation upon exposure to air, forming the corresponding carboxylic acid.[13] This process can be accelerated by light and heat. The first sign of degradation is often a discoloration of the material from a pale yellow to a darker brown.[15]

  • Thermal and Photolytic Instability: Prolonged exposure to high temperatures or UV light can lead to decomposition and polymerization.

Recommended Handling and Storage Protocols

Based on its reactivity and stability profile, the following protocols are recommended to ensure the integrity of this compound.

  • Personal Protective Equipment (PPE): Due to its classification as an irritant, appropriate PPE is mandatory.[4][5] This includes safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16][17] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[17][18]

  • Storage Conditions:

    • Atmosphere: The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[16][17]

    • Temperature: Store in a cool, dry, and dark location. Refrigeration at 2-8°C is recommended for long-term storage.[16][17]

    • Container: Use a tightly sealed, properly labeled container.[16] Opened containers must be carefully resealed and flushed with inert gas before storage.[17]

  • Incompatibility: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent uncontrolled reactions or degradation.

Validated Experimental Protocol: Synthesis

The synthesis of this compound is commonly achieved via a Vilsmeier-Haack type formylation of 3-methoxyfuran.[3] The following protocol is adapted from established procedures and provides a reliable method for its preparation in a laboratory setting.[3][15]

start Start: Prepare Reagents step1 Dissolve DMF in DCM (Inert Atmosphere) start->step1 step2 Cool to 0 °C (Ice-Acetone Bath) step1->step2 step3 Slowly Add Oxalyl Chloride (Vigorous Bubbling) step2->step3 step4 Stir for 20 min (Vilsmeier Reagent Forms) step3->step4 step5 Cool to -40 °C (Dry Ice Addition) step4->step5 step6 Add 3-Methoxyfuran Solution (via Cannula) step5->step6 step7 Stir for 20 min step6->step7 step8 Quench with Sat. NaHCO₃ (aq) (Vigorous Stirring, 6h) step7->step8 step9 Separate Layers & Extract Aqueous with DCM (2x) step8->step9 step10 Combine, Dry (Na₂SO₄), Filter & Concentrate step9->step10 step11 Purify by Flash Chromatography (Silica Gel, 100% Diethyl Ether) step10->step11 end Product: this compound step11->end

Figure 3: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet, charge N,N-dimethylformamide (DMF, 1.35 equiv) and anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using a dry ice-acetone bath.

    • Causality: Cooling is essential to control the highly exothermic reaction that follows.

    • Slowly add oxalyl chloride (1.2 equiv) dropwise over 15-20 minutes. Vigorous gas evolution (CO, CO₂) and the precipitation of a white solid will be observed.[3]

    • Self-Validation: The formation of a precipitate and gas evolution are visual confirmations of Vilsmeier reagent formation.

    • Stir the resulting slurry for an additional 20 minutes at 0 °C.

  • Formylation Reaction:

    • Cool the reaction mixture to -40 °C by carefully adding more dry ice to the cooling bath.

    • Causality: Lowering the temperature prevents side reactions and decomposition of the sensitive furan substrate.

    • In a separate flask, prepare a solution of 3-methoxyfuran (1.0 equiv) in anhydrous DCM.

    • Add the 3-methoxyfuran solution to the Vilsmeier reagent slurry via cannula over 10-15 minutes. A dark-brown color will develop.[3]

    • Stir the reaction mixture for 20 minutes at -40 °C.

  • Work-up and Purification:

    • Remove the cooling bath and allow the mixture to warm slightly.

    • Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction. Caution: Initial addition may cause vigorous foaming.

    • Stir the biphasic mixture vigorously for at least 6 hours to ensure complete hydrolysis of the iminium salt intermediate.[3]

    • Transfer the mixture to a separatory funnel and partition the layers. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Self-Validation: A crude ¹H NMR at this stage should show the characteristic aldehyde proton signal around 9.7 ppm.[19]

    • Purify the resulting light-yellow residue by flash column chromatography on silica gel, eluting with 100% diethyl ether to yield the pure product.[3]

Conclusion

This compound is a potent synthetic intermediate whose reactivity is governed by the nuanced electronic contributions of its constituent functional groups. A thorough understanding of its propensity for nucleophilic addition, cycloaddition, and potential degradation under acidic or oxidative conditions is essential for its successful application. By adhering to the stringent handling, storage, and validated synthetic protocols outlined in this guide, researchers can confidently harness the synthetic potential of this versatile molecule, paving the way for innovations in medicinal chemistry and materials science.

References

3-Methoxyfuran-2-carbaldehyde CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxyfuran-2-carbaldehyde for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It delves into the core characteristics, synthesis, and application of this compound, a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry.

Introduction: The Strategic Value of this compound

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for drug design. The strategic introduction of substituents can fine-tune a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

This compound (also known as 3-Methoxy-2-furfuraldehyde) is a bifunctional furan derivative of particular interest. It combines the versatile reactivity of an aldehyde group with the electronic influence of a 3-methoxy substituent. This methoxy group significantly modulates the electron density of the furan ring, influencing its reactivity and potential as a pharmacophore. This guide provides an in-depth exploration of this compound, from its fundamental properties to its application as a sophisticated intermediate in the synthesis of complex molecular architectures.

Physicochemical and Structural Data

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 32487-58-4[2][3][4]
Molecular Formula C₆H₆O₃[3][4][5]
Molecular Weight 126.11 g/mol [3]
IUPAC Name This compound[4]
Appearance Colorless to light-yellow oily liquid or solid[2][3]
Boiling Point ~229.2 °C (Predicted)[3]
Density ~1.168 g/cm³ (Predicted)[3]
Solubility Soluble in organic solvents (ethanol, ether, DMF)[3]
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[3]

Synthesis Protocol and Mechanistic Insights

The most common laboratory-scale synthesis of this compound is a formylation reaction, a variant of the Vilsmeier-Haack reaction, starting from 3-methoxyfuran. This method is reliable and provides the product in good yield.[2]

Experimental Protocol: Formylation of 3-Methoxyfuran

This protocol is adapted from established procedures and is designed for self-validation through careful monitoring and purification.[2]

Step 1: Activation of N,N-Dimethylformamide (DMF)

  • Charge a flask with N,N-dimethylformamide (1.35 equiv.) dissolved in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2 equiv.) to the solution. Vigorous gas evolution (CO and CO₂) will be observed as a white solid, the Vilsmeier reagent (chloro-N,N-dimethyl-aminomethylene ammonium chloride), precipitates.

  • Stir the mixture for 20 minutes at 0 °C to ensure complete formation of the electrophilic Vilsmeier reagent.

  • Causality: Oxalyl chloride is a highly effective activating agent for DMF. The reaction is performed at 0 °C to control the exothermic reaction and prevent decomposition of the thermally sensitive Vilsmeier reagent.

Step 2: Electrophilic Aromatic Substitution

  • Cool the reaction mixture to -40 °C using a dry ice/acetone bath.

  • Add a solution of 3-methoxyfuran (1.0 equiv.) in anhydrous DCM via cannula. A dark brown color will develop.

  • Stir the reaction for 20 minutes at this temperature.

  • Causality: The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The 3-methoxy group is an activating, ortho-para director. The formylation occurs at the C2 position due to the strong directing effect of the adjacent oxygen atom and the methoxy group. The low temperature (-40 °C) is critical to prevent side reactions and ensure regioselectivity.

Step 3: Work-up and Purification

  • Remove the cooling bath and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.

  • Stir the biphasic mixture vigorously for several hours to ensure complete hydrolysis of any remaining Vilsmeier reagent and neutralization of the acid.

  • Separate the layers and extract the aqueous layer with additional DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting residue (a light-yellow solid) by flash column chromatography on silica gel (using 100% diethyl ether as eluent) to yield pure this compound.[2]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Purification DMF DMF in DCM Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier Reaction Electrophilic Attack Vilsmeier->Reaction -40 °C Furan 3-Methoxyfuran in DCM Furan->Reaction Quench Quench (NaHCO₃) Reaction->Quench Extract Extraction (DCM) Quench->Extract Purify Column Chromatography Extract->Purify Product 3-Methoxyfuran- 2-carbaldehyde Purify->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Chemical Biology

Heterocyclic compounds like furans are integral to modern drug discovery.[1] this compound serves as a valuable starting material for building more complex molecules with potential therapeutic applications.

Role as a Versatile Synthetic Intermediate

The aldehyde functional group is a gateway to a vast array of chemical transformations, including:

  • Reductive Amination: To synthesize amines.

  • Wittig Reaction: To form alkenes.

  • Oxidation: To produce carboxylic acids.

  • Condensation Reactions: Such as Knoevenagel or aldol condensations, to build carbon-carbon bonds.

Scaffold for Bioactive Molecules

While direct applications of 3-methoxyfuran are not widely documented in late-stage clinical drugs, its core structure is a key component in more complex systems.[6] For instance, the methoxy-substituted furan motif is found within benzofuran derivatives that have been investigated as potent inhibitors of tubulin polymerization for anticancer therapy.[6] These compounds bind to the colchicine site on tubulin, disrupting microtubule formation, which in turn induces cell cycle arrest and apoptosis in cancer cells.[6]

The 3-methoxy group in these structures is not merely a spectator. It can influence the molecule's conformation and electronic distribution, potentially forming key hydrogen bonds with target proteins or altering the molecule's metabolic profile. This makes this compound a highly relevant precursor for synthesizing libraries of compounds for screening and lead optimization.

Conceptual Drug Design Pathway

DrugDiscovery A 3-Methoxyfuran- 2-carbaldehyde B Chemical Elaboration (e.g., Annulation, Cross-Coupling) A->B Precursor C Complex Scaffolds (e.g., Benzofurans) B->C Synthesis D Biological Screening (e.g., Tubulin Polymerization Assay) C->D Testing E Lead Compound for Anticancer Therapy D->E Identification

Caption: From simple building block to potential therapeutic lead.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is crucial.

  • Safety: this compound may be harmful and can cause irritation upon direct contact with skin, eyes, and mucous membranes.[3]

  • Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated at 2-8°C to prevent degradation.[3]

Conclusion

This compound is more than just a simple chemical. It is a strategically designed building block that offers significant advantages for synthetic and medicinal chemists. Its defined structure, predictable reactivity, and the electronic influence of its methoxy group make it an ideal starting point for the synthesis of novel compounds with diverse applications, particularly in the pursuit of new therapeutic agents. This guide provides the foundational knowledge required for its effective and safe utilization in a research setting.

References

Navigating the Scarcity: A Technical Guide to the Synthesis and Putative Natural Occurrence of 3-Methoxyfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Synthetic Prominence and Natural Obscurity

3-Methoxyfuran-2-carbaldehyde, a substituted furan derivative, presents a compelling case study in the divergence between synthetic accessibility and natural prevalence. While its utility as a building block in organic synthesis is well-established, its footprint in the natural world appears to be exceptionally faint. This guide provides a comprehensive overview of this compound, with a primary focus on its robust and well-documented chemical synthesis. It also addresses its limited reported natural occurrence and explores plausible, though unconfirmed, biosynthetic origins. This document is structured to provide not just protocols, but a deeper understanding of the chemical principles and practical considerations essential for working with this molecule.

Section 1: The Tenuous Grasp on Natural Occurrence

The presence of this compound in nature is not widely documented. A singular mention in the literature points to its isolation from the woods of the golden larch, Pseudolarix kaempferi[1]. However, subsequent and more recent phytochemical analyses of Pseudolarix kaempferi have identified a variety of other secondary metabolites, including diterpenoids and other furan derivatives like 2-furoic acid and 3-furoic acid, but have not corroborated the presence of this compound[2][3][4].

This scarcity of evidence suggests that this compound is not a common natural product. Its existence may be transient, species-specific under particular environmental conditions, or a result of enzymatic transformations of other precursors that are not yet understood.

A Glimpse into Putative Biosynthesis

While a specific biosynthetic pathway for this compound has not been elucidated, the general biosynthesis of furanoids in plants offers a framework for speculation. Furan rings in natural products are often derived from the cyclization and rearrangement of carbohydrate precursors[5]. It is conceivable that a methoxylated hexose or pentose sugar could undergo a series of enzymatic transformations, including dehydration, cyclization, and oxidation, to form the 3-methoxyfuran ring, followed by the introduction of the aldehyde group at the C2 position.

The biosynthesis of complex furanoids, such as limonoids, involves a cascade of enzymatic reactions, including the action of synthases that form the furan ring from acyclic precursors[6]. It is plausible that a similar, though simpler, pathway could lead to the formation of this compound. However, without direct experimental evidence, this remains in the realm of hypothesis.

Section 2: Chemical Synthesis - The Primary Route of Access

In stark contrast to its elusive natural presence, the chemical synthesis of this compound is well-defined and offers a reliable route to this compound. The most common and efficient method is the formylation of 3-methoxyfuran, a classic example of electrophilic aromatic substitution on a furan ring.

The Vilsmeier-Haack Approach: A Detailed Protocol

The Vilsmeier-Haack reaction and its variations are powerful tools for the formylation of electron-rich aromatic and heteroaromatic compounds[7]. In the case of 3-methoxyfuran, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and an activating agent such as oxalyl chloride or phosphorus oxychloride[8][9]. The electron-donating methoxy group at the 3-position directs the electrophilic formylation to the adjacent C2 position.

Below is a detailed, step-by-step protocol for the synthesis of this compound, adapted from established literature procedures[8].

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Oxalyl chloride

  • 3-Methoxyfuran

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfate, anhydrous

  • Silica gel for flash column chromatography

  • Diethyl ether

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Dry ice-acetone bath

  • Cannula

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flask charged with a solution of N,N-dimethylformamide (1.35 equiv.) in anhydrous dichloromethane, cool the solution to 0 °C using a dry ice-acetone bath.

    • Slowly add oxalyl chloride (1.2 equiv.) to the stirred solution over approximately 15-20 minutes. Vigorous gas evolution and the precipitation of a white solid (the Vilsmeier reagent) will be observed.

    • Stir the mixture for an additional 20 minutes at 0 °C.

  • Formylation of 3-Methoxyfuran:

    • Cool the reaction mixture containing the Vilsmeier reagent to -40 °C by adding more dry ice to the bath.

    • Via cannula, add a solution of 3-methoxyfuran (1.0 equiv.) in anhydrous dichloromethane. A dark brown color will develop during the addition.

    • Stir the reaction mixture at -40 °C for 20 minutes.

  • Work-up and Extraction:

    • Remove the cooling bath and allow the reaction to warm.

    • Carefully add saturated aqueous sodium bicarbonate solution.

    • Stir the resulting biphasic mixture vigorously for 6 hours to ensure complete quenching of the reaction.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).

    • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic solution and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a light-yellow solid.

    • Purify the crude product by flash column chromatography on silica gel, eluting with 100% diethyl ether.

    • Combine the fractions containing the desired product and concentrate to afford pure this compound.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsReported Yield (%)
3-Methoxyfuran98.101.0\multirow{3}{*}{55}
Oxalyl chloride126.931.2
N,N-Dimethylformamide73.091.35
This compound 126.11 - 55

Table 1: Summary of reactants and reported yield for the synthesis of this compound.[8]

Diagram of the Synthetic Workflow:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Work-up & Purification DMF N,N-Dimethylformamide (DMF) VilsmeierReagent Vilsmeier Reagent (in Dichloromethane) DMF->VilsmeierReagent 0 °C OxalylChloride Oxalyl Chloride OxalylChloride->VilsmeierReagent FormylationReaction Formylation Reaction VilsmeierReagent->FormylationReaction Methoxyfuran 3-Methoxyfuran Methoxyfuran->FormylationReaction -40 °C Quenching Quenching (Sat. NaHCO3) FormylationReaction->Quenching Extraction Extraction (Dichloromethane) Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Flash Column Chromatography (Silica gel, Diethyl ether) Concentration->Chromatography FinalProduct Pure this compound Chromatography->FinalProduct

References

An In-depth Technical Guide to the Safe Handling, and Storage of 3-Methoxyfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide comprehensive guidance on the safe handling of 3-Methoxyfuran-2-carbaldehyde. Due to a lack of a specific, publicly available Material Safety Data Sheet (MSDS) for this compound, the safety protocols and toxicological information presented herein are synthesized from data on structurally analogous compounds, including furan, furfural, and other substituted furan derivatives. It is imperative that users of this compound conduct their own risk assessment and consult the supplier's safety information before use.

Introduction and Chemical Profile

This compound is a substituted furan derivative with potential applications in organic synthesis and medicinal chemistry. Its unique chemical structure, featuring both a furan ring and an aldehyde functional group, makes it a valuable building block for the synthesis of more complex molecules. However, these same features also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a detailed overview of the known properties of this compound and outlines best practices for its safe handling, storage, and disposal, drawing upon established safety principles for analogous chemical structures.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior and for making informed decisions regarding its handling and storage.

PropertyValueSource(s)
Molecular Formula C₆H₆O₃[1]
Molecular Weight 126.11 g/mol [1]
CAS Number 32487-58-4[2][3]
Appearance Colorless to light yellow oily liquid[2]
Boiling Point ~164-165 °C (Predicted)[2]
Solubility Soluble in organic solvents such as ethanol, ether, and dimethylformamide[2]

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, an analysis of its structural components—the furan ring and the aldehyde group—allows for a presumptive hazard assessment.

  • Irritation: Based on information for similar compounds, this compound is expected to be an irritant to the skin, eyes, and respiratory tract.[2] Direct contact may cause redness, itching, and inflammation.[2]

  • Toxicity: Aldehydes as a class can be toxic if ingested, inhaled, or absorbed through the skin.[4] Structurally similar compounds like furfural are classified as toxic if swallowed and harmful in contact with skin or if inhaled.[4]

  • Flammability: The furan moiety suggests that this compound may be flammable. Furan itself is an extremely flammable liquid.[5][6] Therefore, this compound should be kept away from open flames, sparks, and other sources of ignition.[5][7]

  • Peroxide Formation: Furan and its derivatives are known to form explosive peroxides upon prolonged exposure to air and light.[6][8] This is a critical consideration for the long-term storage of this compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][9] This is to minimize the risk of inhalation of vapors.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[7]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times. A lab coat should be worn to protect clothing and skin.[2][7]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10]

The logical workflow for handling this chemical, from preparation to cleanup, is illustrated in the diagram below.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood Ensure Safety handle_dispense Carefully Dispense Chemical prep_hood->handle_dispense Begin Work handle_reaction Perform Experimental Work handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Post-Experiment cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_storage Store Chemical Properly cleanup_waste->cleanup_storage cleanup_wash Wash Hands Thoroughly cleanup_storage->cleanup_wash Final Step

Caption: Workflow for Safe Handling of this compound.

Storage and Stability

Proper storage is critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

  • Temperature: Store in a cool, dry place, ideally refrigerated between 2-8°C.[2]

  • Inert Atmosphere: To prevent oxidation and peroxide formation, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Light and Air: Protect from light and air by storing in a tightly sealed, opaque container.[6][8]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[9][11]

  • Peroxide Prevention: It is good practice to date the container upon receipt and upon opening. Consider testing for peroxides if the material has been stored for an extended period or if its history is unknown.[7][8]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Response

The following diagram outlines the appropriate response to a spill of this compound.

spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Respirator, Gloves, Goggles) evacuate->ppe ignite Eliminate Ignition Sources ppe->ignite ventilate Ensure Adequate Ventilation ignite->ventilate contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) ventilate->contain collect Collect Absorbed Material into a Sealed Container contain->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Caption: Spill Response Protocol.
Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide, or a water spray.[9]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[9]

  • Specific Hazards: The compound may produce toxic fumes of carbon monoxide upon combustion. Vapors may be heavier than air and can travel to a source of ignition and flash back.[6][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[11]

Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[12]

  • Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.[12][13]

  • Prohibited Disposal: Do not dispose of this chemical down the drain or in the general waste stream.[13]

Conclusion

While this compound is a valuable reagent, its handling requires a comprehensive understanding of its potential hazards, which are inferred from its structural similarity to other furan aldehydes. By adhering to the guidelines outlined in this document, researchers can mitigate the risks and work with this compound in a safe and responsible manner. Always prioritize safety through proper engineering controls, the consistent use of personal protective equipment, and adherence to established protocols for handling, storage, and disposal.

References

Methodological & Application

Application Notes & Protocols: 3-Methoxyfuran-2-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxyfuran-2-carbaldehyde is a highly functionalized heterocyclic compound that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring an electron-rich furan ring activated by a methoxy group at the 3-position and an electrophilic aldehyde at the 2-position, allows for a diverse range of chemical transformations. The interplay between the nucleophilic character of the furan core and the electrophilic nature of the formyl group makes it a valuable precursor for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and novel materials.[2][3]

This guide provides an in-depth overview of the key physicochemical properties, safety considerations, and detailed experimental protocols for cornerstone reactions involving this compound. The methodologies are presented to ensure reproducibility and provide researchers with the foundational knowledge to confidently utilize this reagent in their synthetic endeavors.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.

Properties Summary
PropertyValueReference
Molecular Formula C₆H₆O₃[4]
Molecular Weight 126.11 g/mol [4]
CAS Number 32487-58-4[5]
Appearance Light-yellow solid[5]
Boiling Point 194 - 196 °C @ 760 mmHg[6]
Flash Point 64 °C / 147.2 °F[6]
Density 1.280 g/cm³[6]
Safety & Handling

This compound and its precursors should be handled with care in a well-ventilated fume hood.[7][8] It is classified as an irritant and may cause skin and serious eye irritation.[4][7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[7]

  • Handling: Avoid contact with skin and eyes. Do not inhale vapors or dust.[7][8] Keep away from heat, sparks, and open flames.[6][7] The compound may be air-sensitive, so handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for prolonged storage or sensitive reactions.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7] For long-term stability, refrigeration under a nitrogen atmosphere is advised.[6][7]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[6][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][8]

    • Ingestion: If swallowed, call a poison control center or doctor if you feel unwell.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Protocol 1: Synthesis of this compound

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like 3-methoxyfuran. This protocol is adapted from established procedures.[5][9] The reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and an acid chloride (like oxalyl chloride), which then acts as the formylating agent.

Workflow for Vilsmeier-Haack Formylation

G cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification A Charge flask with DMF in DCM B Cool to 0 °C A->B C Add Oxalyl Chloride dropwise (Vilsmeier reagent forms) B->C D Cool mixture to -40 °C C->D E Add 3-Methoxyfuran solution via cannula D->E F Stir for 20 min E->F G Quench with sat. NaHCO₃ (aq) F->G H Extract with DCM G->H I Dry organic layers (Na₂SO₄) H->I J Concentrate in vacuo I->J K Purify via Flash Chromatography J->K L Isolate Pure Product K->L

Caption: General workflow for the synthesis of this compound.

Materials & Reagents
  • 3-Methoxyfuran

  • N,N-Dimethylformamide (DMF)

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for flash column chromatography

  • Diethyl ether (for chromatography)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, dry ice/acetone bath

Step-by-Step Procedure
  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-dimethylformamide (1.35 equiv) to anhydrous dichloromethane. Cool the solution to 0 °C using an ice-water bath.[5]

  • Slowly add oxalyl chloride (1.2 equiv) dropwise over 15-20 minutes. Vigorous gas evolution (CO, CO₂) will occur, and a white precipitate (the Vilsmeier reagent) will form. Stir the resulting slurry for an additional 20 minutes at 0 °C.[5]

  • Formylation: Cool the reaction mixture to -40 °C using a dry ice/acetone bath.[5]

  • Prepare a solution of 3-methoxyfuran (1.0 equiv) in anhydrous dichloromethane. Add this solution to the cold Vilsmeier reagent slurry via cannula over 10-15 minutes. A dark brown color will develop.[5]

  • Stir the reaction mixture for 20 minutes at -40 °C.[5]

  • Work-up: Remove the cooling bath and add saturated aqueous sodium bicarbonate solution slowly to quench the reaction. Caution: Initial addition may cause vigorous gas evolution.[5]

  • Stir the biphasic mixture vigorously for several hours (e.g., 6 hours) until the reaction is complete (monitor by TLC).[5]

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with dichloromethane.[5]

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.[5]

  • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with 100% diethyl ether to yield this compound as a light-yellow solid.[5]

Protocol 2: Wittig Olefination

The aldehyde functional group of this compound readily undergoes nucleophilic addition.[10][11][12] The Wittig reaction is a powerful method for converting aldehydes into alkenes, offering excellent control over the location of the new double bond.[13][14][15] This protocol details the olefination using a non-stabilized ylide, generated in situ, to form a vinyl-furan derivative.

Reaction Mechanism: Wittig Olefination

G cluster_ylide Ylide Formation cluster_cycloaddition [2+2] Cycloaddition cluster_elimination Cycloreversion ylide_formation Ph₃P⁺-CH₂R Br⁻ + Base → Ph₃P=CHR ylide Ph₃P=CHR aldehyde R'-CHO oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane ylide->oxaphosphetane oxaphosphetane2 Oxaphosphetane alkene R'-CH=CHR (Alkene) phosphine_oxide Ph₃P=O (Byproduct) oxaphosphetane2->alkene oxaphosphetane2->phosphine_oxide

Caption: Mechanism of the Wittig reaction proceeding via an oxaphosphetane intermediate.

Materials & Reagents
  • This compound

  • Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF.[16]

  • Cool the suspension to 0 °C in an ice bath.[16]

  • Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred suspension. A characteristic deep yellow or orange color indicates the formation of the ylide (methylenetriphenylphosphorane).[16]

  • Stir the ylide solution at 0 °C for 1 hour to ensure complete formation.[16]

  • Olefination Reaction: In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C. The ylide color will gradually fade as the reaction proceeds.[16]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[16]

  • Transfer the mixture to a separatory funnel and extract three times with an organic solvent like DCM or EtOAc.

  • Wash the combined organic layers with water and then with brine.[16]

  • Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.[16]

  • Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure vinyl-furan product.[16]

Protocol 3: Diels-Alder Cycloaddition

The electron-rich furan ring is an excellent diene for [4+2] cycloaddition reactions (Diels-Alder reaction), providing a powerful route to constructing bridged bicyclic systems like 7-oxabicyclo[2.2.1]heptane derivatives.[2][3] These scaffolds are key intermediates in the synthesis of various natural products and pharmaceutical agents.[2][3] The aldehyde group on the furan ring can influence the stereoselectivity and reactivity of the cycloaddition.

Reaction Mechanism: Diels-Alder

G reactant1 This compound (Diene) product 7-Oxabicyclo[2.2.1]heptane adduct (Endo/Exo mixture) reactant1->product [4+2] Cycloaddition reactant2 N-Methylmaleimide (Dienophile) reactant2->product

Caption: [4+2] Diels-Alder cycloaddition of this compound.

Materials & Reagents
  • This compound

  • N-Methylmaleimide (or other suitable dienophile)

  • Anhydrous solvent (e.g., diethyl ether, dimethyl carbonate, or toluene)

  • Heavy-walled glass pressure tube with a screw cap

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure
  • Reaction Setup: In a heavy-walled glass pressure tube, dissolve the dienophile (e.g., N-methylmaleimide, 1.0 equiv) in the chosen anhydrous solvent.[2]

  • Add this compound (1.2 equiv) to the solution.[2]

  • Seal the tube tightly with the screw cap. Causality: Sealing the tube is crucial when heating volatile solvents to build pressure and accelerate the reaction, which is often slow at atmospheric pressure.

  • Reaction: Heat the reaction mixture to 90 °C (or a temperature appropriate for the chosen solvent and dienophile) using a heating mantle or oil bath. Maintain this temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Allow the reaction mixture to cool completely to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.[2]

  • Purification: The crude product will likely be a mixture of endo and exo diastereomers. Purify this mixture by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the isomers.[2]

  • Combine the fractions containing the desired product(s) and remove the solvent under reduced pressure to obtain the purified cycloadduct(s).[2]

References

The Strategic Role of 3-Methoxyfuran-2-carbaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: 3-Methoxyfuran-2-carbaldehyde (Molecular Formula: C₆H₆O₃) is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] Its utility stems from a unique combination of reactive sites: an electron-rich furan ring activated by a 3-methoxy group, and a versatile 2-carbaldehyde function. The methoxy group's electron-donating nature enhances the diene character of the furan core, making it an exceptionally competent partner in cycloaddition reactions.[3][4] Simultaneously, the aldehyde group provides a reactive handle for a multitude of transformations, including condensations, multicomponent reactions, and the construction of fused ring systems.[5] This guide elucidates the primary applications of this reagent, providing detailed, field-proven protocols and the scientific rationale behind its strategic use in the synthesis of complex heterocyclic scaffolds.

Part 1: Synthesis of the Core Reagent: this compound

Before its application, a reliable synthesis of the title compound is paramount. A common and effective method is the Vilsmeier-Haack-type formylation of 3-methoxyfuran. This electrophilic substitution reaction introduces the aldehyde group at the C2 position, which is activated by the adjacent methoxy group.

Protocol 1: Vilsmeier-Haack Formylation of 3-Methoxyfuran

This protocol outlines the synthesis of this compound from 3-methoxyfuran.[6]

Workflow Visualization:

G cluster_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier in DCM, 0°C OxalylCl Oxalyl Chloride OxalylCl->Vilsmeier ReactionMix Formylation at -40°C Vilsmeier->ReactionMix Methoxyfuran 3-Methoxyfuran Methoxyfuran->ReactionMix Quench Quench with aq. NaHCO₃ ReactionMix->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Materials & Reagents:

Reagent Molar Eq. Quantity
3-Methoxyfuran 1.0 30.0 g
N,N-Dimethylformamide (DMF) 1.35 31.9 mL
Oxalyl Chloride 1.2 32.5 mL
Dichloromethane (DCM) - ~1.3 L
Saturated aq. NaHCO₃ - ~1.5 L
Sodium Sulfate (Na₂SO₄) - As needed

| Diethyl Ether (for chromatography) | - | As needed |

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a flask charged with N,N-dimethylformamide (31.9 mL) in dichloromethane (1.2 L), cool the solution to 0°C. Add oxalyl chloride (32.5 mL) dropwise over approximately 15 minutes. Vigorous gas evolution will be observed. Stir the resulting white suspension for 20 minutes at 0°C.[6]

  • Formylation: Cool the reaction mixture to -40°C using a dry ice/acetone bath. Via cannula, add a solution of 3-methoxyfuran (30 g) in dichloromethane (100 mL). A dark brown color will develop. Stir the mixture for an additional 20 minutes at this temperature.[6]

  • Quenching and Workup: Remove the cooling bath and add saturated aqueous sodium bicarbonate solution (1.5 L). Stir the biphasic mixture vigorously for at least 6 hours to ensure complete quenching.[6]

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 800 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting light-yellow solid by flash column chromatography on silica gel, eluting with 100% diethyl ether to yield the final product. The typical yield is around 55%.[6]

Part 2: Application in [4+2] Cycloaddition Reactions

The most prominent application of this compound and its parent furan is in the Diels-Alder reaction. The 3-methoxy group significantly lowers the activation energy and can increase the thermodynamic stability of the resulting cycloadduct, making the reaction more favorable compared to unsubstituted furans.[3] This provides a robust entry into the 7-oxabicyclo[2.2.1]heptane scaffold, a core structure in various biologically active molecules, including cantharidin analogues.[4][7]

Key Application: Synthesis of Cantharimide Analogues

The reaction with N-substituted maleimides provides a direct route to the bicyclic core of cantharimides, which are known inhibitors of protein phosphatases PP1 and PP2A, key targets in oncology research.[4][7]

Reaction Visualization:

G cluster_reactants Furan 3-Methoxyfuran- 2-carbaldehyde (Diene) Product endo/exo Adduct (7-Oxabicyclo[2.2.1]heptane core) Furan->Product [4+2] Cycloaddition (Diels-Alder) Heat (e.g., 90°C) Maleimide N-Methylmaleimide (Dienophile) Maleimide->Product [4+2] Cycloaddition (Diels-Alder) Heat (e.g., 90°C)

Caption: Diels-Alder reaction forming the cantharimide core.

Protocol 2: Diels-Alder Reaction with N-Methylmaleimide

This protocol is adapted from the general procedure for the cycloaddition of 3-methoxyfurans with maleimides.[3][7]

Materials & Reagents:

Reagent Molar Eq.
This compound 1.2
N-Methylmaleimide 1.0

| Anhydrous Diethyl Ether or Toluene | - |

Step-by-Step Procedure:

  • Reaction Setup: In a heavy-walled sealed tube, dissolve N-methylmaleimide (1.0 eq) in anhydrous diethyl ether.

  • Addition of Diene: Add this compound (1.2 eq) to the solution.

  • Reaction Conditions: Tightly seal the tube and heat the reaction mixture to 90°C for 4-16 hours. Monitor the reaction progress by TLC or ¹H NMR.

  • Workup: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification and Analysis: Purify the crude product, a mixture of endo and exo diastereomers, by silica gel column chromatography using a hexane/ethyl acetate gradient. The diastereomeric ratio can be determined by integrating characteristic signals in the ¹H NMR spectrum of the crude product.[7]

Data Summary: Diels-Alder of 3-Alkoxyfurans The following data, adapted from studies on similar 3-methoxyfurans, illustrates the typical efficiency and selectivity of this reaction.[3]

Diene (Furan)DienophileConditionsYield (%)Diastereomeric Ratio (endo:exo)
2-Methyl-3-methoxyfuranN-MethylmaleimideToluene, 80°C, 1 h9575:25
3-MethoxyfuranN-MethylmaleimideToluene, 80°C, 1 h9980:20

Part 3: Application in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of efficient chemical synthesis.[8][9] The aldehyde functionality of this compound makes it an ideal substrate for numerous MCRs, such as the Ugi, Passerini, and Biginelli reactions, enabling the rapid generation of molecular complexity.[9][10]

Key Application: Passerini Three-Component Reaction (3CR)

The Passerini reaction is a 3CR between an aldehyde, an isocyanide, and a carboxylic acid to form an α-acyloxy carboxamide. This provides a powerful method for creating diverse libraries of compounds from simple starting materials.

MCR Concept Visualization:

G Aldehyde 3-Methoxyfuran- 2-carbaldehyde (A) OnePot Single Reaction Vessel One-Pot Synthesis Aldehyde->OnePot Isocyanide Isocyanide (B) e.g., tert-Butyl isocyanide Isocyanide->OnePot CarboxylicAcid Carboxylic Acid (C) e.g., Acetic Acid CarboxylicAcid->OnePot Product α-Acyloxy Carboxamide Product (A+B+C) OnePot->Product Passerini Reaction

Caption: Conceptual workflow of a Passerini multicomponent reaction.

Protocol 3: Representative Passerini Reaction

This generalized protocol illustrates how this compound can be used in a Passerini 3CR.

Materials & Reagents:

Reagent Molar Eq.
This compound 1.0
Carboxylic Acid (e.g., Acetic Acid) 1.0
Isocyanide (e.g., tert-Butyl isocyanide) 1.1

| Aprotic Solvent (e.g., DCM, THF) | - |

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) and a carboxylic acid (1.0 eq) in dichloromethane, add the isocyanide (1.1 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction is often performed at a relatively high concentration. Monitor progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution to remove unreacted carboxylic acid, followed by a brine wash.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the α-acyloxy carboxamide.

Conclusion

This compound is a powerful and versatile building block for heterocyclic synthesis. Its activated diene system provides reliable access to the 7-oxabicyclo[2.2.1]heptane scaffold via the Diels-Alder reaction, while its aldehyde handle opens avenues for rapid complexity generation through multicomponent reactions. The protocols and data presented herein serve as a practical guide for researchers and drug development professionals to strategically incorporate this reagent into their synthetic programs, facilitating the efficient construction of novel and diverse chemical entities.

References

Applications of 3-Methoxyfuran-2-carbaldehyde in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furan derivatives, readily accessible from renewable biomass resources, are emerging as pivotal building blocks for a new generation of sustainable materials.[1][2] This technical guide focuses on a specific, functionalized furan, 3-Methoxyfuran-2-carbaldehyde, and explores its potential applications in advanced materials science. While extensive research has centered on commodity furanics like furfural and 5-hydroxymethylfurfural (HMF), this document delves into the nuanced opportunities presented by the unique electronic and steric characteristics of this compound. We provide detailed application notes and protocols for its utilization in the synthesis of novel conjugated polymers for organic electronics and as a versatile precursor for the design of fluorescent chemosensors. This guide is intended for researchers and scientists in materials chemistry and drug development, offering both foundational knowledge and actionable experimental frameworks.

Introduction: The Rise of Furanics in Materials Science

The imperative for sustainable alternatives to petrochemical-derived materials has catalyzed significant interest in biomass-based platform chemicals.[3][4] Furanic compounds, derived from the dehydration of C5 and C6 sugars, represent a key class of these renewable resources.[2] Their rigid, aromatic-like structure and versatile reactivity make them ideal candidates for the synthesis of high-performance polymers and functional materials.[5][6] The furan ring can be incorporated into polymer backbones to create polyesters, polyamides, and epoxy resins with enhanced thermal and mechanical properties.[7][8] Furthermore, the π-conjugated nature of the furan system allows for its use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[9][10]

This compound is a particularly interesting, albeit less explored, furan derivative. Its structure combines the reactive aldehyde functionality, suitable for a range of condensation and derivatization reactions, with an electron-donating methoxy group on the furan ring. This methoxy group is expected to modulate the electronic properties of the furan system, influencing the optical and electrochemical characteristics of materials derived from it.

Synthesis and Properties of this compound

A reliable synthesis of this compound is crucial for its application in materials science. A common laboratory-scale synthesis involves the formylation of 3-methoxyfuran.[11][12]

Protocol 1: Synthesis of this compound

Materials:

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Oxalyl chloride

  • 3-Methoxyfuran

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Diethyl ether

Procedure:

  • In a flask charged with dichloromethane, add N,N-dimethylformamide.

  • Cool the solution to 0 °C using a dry ice-acetone bath.

  • Slowly add oxalyl chloride to the cooled solution over approximately 15-20 minutes. Vigorous gas evolution and the precipitation of a white solid will be observed.

  • After stirring for 20 minutes, further cool the reaction mixture to -40 °C.

  • Add a solution of 3-methoxyfuran in dichloromethane to the reaction mixture via cannula. A dark brown color will develop.

  • Stir the reaction mixture for an additional 20 minutes at -40 °C.

  • Remove the cooling bath and add saturated aqueous sodium bicarbonate solution.

  • Stir the biphasic mixture vigorously for at least 6 hours.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue, a light-yellow solid, by flash column chromatography on silica gel using 100% diethyl ether as the eluent to yield this compound.[11]

Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₆O₃
Molecular Weight 126.11 g/mol
Appearance Light-yellow solid
CAS Number 32487-58-4

Application I: Building Block for Conjugated Polymers in Organic Electronics

The π-conjugated system of the furan ring makes this compound a promising monomer for the synthesis of conjugated polymers. The presence of the electron-donating methoxy group can lower the oxidation potential and narrow the bandgap of the resulting polymer, which is advantageous for applications in organic electronics.[2] The aldehyde functionality allows for participation in various polycondensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to form vinylene-linked conjugated polymers.[9]

Scientific Rationale:

The incorporation of this compound into a polymer backbone via π-conjugated linkages can lead to materials with interesting electro-optical properties. The methoxy group enhances the electron density of the furan ring, which can improve the polymer's ability to transport charge and shift its absorption and emission spectra to longer wavelengths. By copolymerizing this compound with other aromatic monomers, the electronic properties of the resulting material can be finely tuned.

Protocol 2: Synthesis of a Poly(furanvinylene) Derivative via Wittig Polycondensation

Materials:

  • This compound

  • 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene

  • Triphenylphosphine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium tert-butoxide

  • Methanol

  • Chloroform

Procedure:

Part A: Synthesis of the Wittig Salt

  • In a round-bottom flask, dissolve 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene and triphenylphosphine in anhydrous DMF.

  • Heat the mixture at 80-90 °C under a nitrogen atmosphere for 24 hours.

  • Cool the reaction mixture to room temperature and pour it into diethyl ether to precipitate the bis(phosphonium) salt.

  • Filter the white solid, wash with diethyl ether, and dry under vacuum.

Part B: Wittig Polycondensation

  • In a Schlenk flask under a nitrogen atmosphere, dissolve the synthesized bis(phosphonium) salt and this compound in anhydrous DMF.

  • Cool the solution to 0 °C and slowly add a solution of potassium tert-butoxide in anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

  • The polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally chloroform. The chloroform fraction will contain the desired polymer.

Expected Outcome:

A soluble, conjugated polymer with alternating 3-methoxyfuran and dimethoxy-phenylenevinylene units. The polymer is expected to be fluorescent and electrochemically active, making it a candidate for use as an active layer in organic light-emitting diodes (OLEDs) or as a donor material in organic solar cells.

Polycondensation_Workflow Monomer1 This compound Polymerization Wittig Polycondensation Monomer1->Polymerization Monomer2 1,4-Bis(triphenylphosphoniomethyl) -2,5-dimethoxybenzene dichloride Monomer2->Polymerization Base Potassium tert-butoxide in DMF Base->Polymerization Solvent Anhydrous DMF Solvent->Polymerization Polymer Poly(3-methoxyfuranvinylene- alt-2,5-dimethoxyphenylenevinylene) Polymerization->Polymer Purification Precipitation in Methanol & Soxhlet Extraction Polymer->Purification

Caption: Workflow for the synthesis of a conjugated polymer.

Application II: Precursor for Fluorescent Chemosensors

The furan ring, particularly when functionalized with electron-donating groups and a reactive handle like an aldehyde, can serve as a core scaffold for the development of fluorescent chemosensors.[1][5] The aldehyde group of this compound can be readily condensed with various amino-containing compounds to generate Schiff bases, which often exhibit interesting photophysical properties and can act as receptors for specific analytes like metal ions or anions.[11]

Scientific Rationale:

The formation of a Schiff base from this compound and a suitable fluorophore or receptor unit can lead to a molecule where the fluorescence is either "turned on" or "turned off" upon binding to a target analyte. The methoxy group on the furan ring can enhance the fluorescence quantum yield of the sensor molecule. The lone pair of electrons on the imine nitrogen and the oxygen of the methoxy group can act as binding sites for metal ions, leading to changes in the electronic structure and, consequently, the fluorescence properties of the molecule.

Protocol 3: Synthesis of a Schiff Base Chemosensor for Metal Ion Detection

Materials:

  • This compound

  • 2-Aminophenol

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of 2-aminophenol to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Application as a Chemosensor:

  • Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO or acetonitrile).

  • Prepare solutions of various metal salts (e.g., chlorides or nitrates of Cu²⁺, Zn²⁺, Fe³⁺, etc.) in the same solvent.

  • In a cuvette, place a dilute solution of the Schiff base and record its fluorescence spectrum.

  • Titrate the solution with aliquots of the metal salt solutions and record the fluorescence spectrum after each addition.

  • A significant change in fluorescence intensity or a shift in the emission wavelength upon the addition of a specific metal ion indicates a sensing event.

Chemosensor_Synthesis_and_Application cluster_synthesis Synthesis cluster_application Application Precursor1 This compound Reaction Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) Precursor1->Reaction Precursor2 2-Aminophenol Precursor2->Reaction Product Fluorescent Schiff Base Reaction->Product SensorSolution Solution of Schiff Base Product->SensorSolution Measurement Fluorescence Spectroscopy SensorSolution->Measurement Analyte Metal Ions (e.g., Cu²⁺, Zn²⁺) Analyte->Measurement Result Change in Fluorescence (Sensing Event) Measurement->Result

Caption: Synthesis and application workflow for a chemosensor.

Conclusion and Future Outlook

This compound, while not as widely studied as other furan derivatives, presents a compelling platform for the development of novel functional materials. Its unique combination of a reactive aldehyde, an electron-rich furan ring, and a modulating methoxy group opens avenues for the creation of advanced conjugated polymers and sensitive chemosensors. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this versatile, bio-based building block. Future research could focus on expanding the library of polymers and sensor molecules derived from this compound, exploring their applications in devices, and further optimizing their performance through molecular design. The continued investigation into such functionalized furanics will undoubtedly contribute to the advancement of sustainable materials science.

References

Mastering the Quantification of 3-Methoxyfuran-2-carbaldehyde: A Guide to Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Methoxyfuran-2-carbaldehyde

This compound, a substituted furan derivative, is a molecule of increasing interest in the fields of flavor chemistry, pharmaceutical synthesis, and materials science. Its presence, even at trace levels, can significantly impact the organoleptic properties of food and beverages, and it serves as a crucial building block in the synthesis of complex organic molecules. Accurate and precise quantification of this analyte is therefore paramount for quality control, reaction monitoring, and safety assessment.

This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound. Moving beyond a simple recitation of steps, this document delves into the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to not only replicate these methods but also to adapt and troubleshoot them effectively. The protocols herein are designed as self-validating systems, grounded in established principles of analytical chemistry.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to selecting and optimizing an appropriate analytical technique.

PropertyValueSource
Molecular FormulaC₆H₆O₃[1][2]
Molecular Weight126.11 g/mol [3]
Boiling Point~164-165 °C[4]
AppearanceColorless to light yellow oily liquid[4]
SolubilitySoluble in organic solvents (e.g., ethanol, ether, dichloromethane)[3][4]

The moderate boiling point and solubility in organic solvents suggest that both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable analytical strategies.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Furans

Due to its volatility, Gas Chromatography, particularly when coupled with a Mass Spectrometer (MS) for definitive identification, is the premier technique for the analysis of this compound. The high sensitivity and selectivity of GC-MS make it ideal for trace-level detection in complex matrices.

Causality of Methodological Choices in GC-MS
  • Injection Mode (Split/Splitless): A splitless injection is recommended for trace analysis to ensure the maximum transfer of the analyte onto the column, thereby enhancing sensitivity. For more concentrated samples, a split injection prevents column overloading and peak distortion.

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), provides an excellent balance of retention and selectivity for a broad range of semi-volatile compounds, including substituted furans.

  • Temperature Programming: The oven temperature program is initiated at a low temperature to trap volatile analytes at the head of the column, then ramped to a higher temperature to ensure the timely elution of this compound and any other components of interest, resulting in sharp, symmetrical peaks.

  • Mass Spectrometry Detection (Scan vs. SIM): Full scan mode is invaluable for initial method development and qualitative analysis, providing a complete mass spectrum for compound identification. For routine quantitative analysis, Selected Ion Monitoring (SIM) mode offers significantly enhanced sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed GC-MS Protocol

1. Preparation of Standards and Samples

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with dichloromethane.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of a suitable internal standard, such as d4-furfural, in dichloromethane.

  • Sample Preparation:

    • For liquid samples, accurately pipette a known volume and dilute with dichloromethane to an expected concentration within the calibration range.

    • For solid samples, accurately weigh a known amount and extract with dichloromethane using sonication or vortexing, followed by centrifugation.

  • Final Preparation: Spike all standards and samples with the internal standard to a final concentration of 5 µg/mL. Filter through a 0.22 µm PTFE syringe filter into a GC vial.

2. Instrumental Parameters

ParameterSettingRationale
Gas Chromatograph
Injection Volume1 µLStandard volume for capillary GC.
Injection ModeSplitless (or Split 10:1 for high concentrations)Maximizes sensitivity for trace analysis.
Injector Temperature250 °CEnsures rapid vaporization without thermal degradation.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal for column efficiency and MS interface.
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentProvides good separation for semi-volatile compounds.
Oven Program50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minEfficiently separates analytes and cleans the column.
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature for EI source.
Quadrupole Temp.150 °CStandard temperature for quadrupole mass analyzer.
Ionization ModeElectron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode
Full Scanm/z 40-300For method development and qualitative analysis.
SIM ModeMonitor characteristic ions (e.g., m/z 126, 97, 69)For enhanced sensitivity in quantitative analysis.

3. Data Analysis and Quantification

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / IS Peak Area).

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

High-Performance Liquid Chromatography (HPLC): An Alternative Approach

While GC-MS is often preferred, HPLC offers a viable alternative, particularly for less volatile furan derivatives or when derivatization is employed to enhance detection. A reversed-phase HPLC method with UV detection is proposed here as a starting point for method development.[5]

Causality of Methodological Choices in HPLC
  • Column Selection: A C18 stationary phase is a versatile choice for reversed-phase chromatography, providing good retention for moderately polar organic molecules like this compound.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC. The ratio can be adjusted to optimize the retention time and resolution of the analyte. A gradient elution may be necessary for complex samples.

  • UV Detection: The furan ring and the carbonyl group of the aldehyde are chromophores that absorb UV light, allowing for detection. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the quantification of this compound by HPLC.

Detailed HPLC Protocol

1. Preparation of Standards and Samples

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.[5]

  • Sample Preparation: Dilute liquid samples or dissolve solid sample extracts in the mobile phase to an expected concentration within the calibration range.

  • Final Preparation: Filter all standards and samples through a 0.45 µm syringe filter before injection.[5]

2. Instrumental Parameters

ParameterSettingRationale
HPLC System
Injection Volume10 µLA typical injection volume for analytical HPLC.
ColumnC18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for good separation.
Mobile PhaseAcetonitrile:Water (40:60 v/v)Isocratic elution for a simple and robust method.
Flow Rate1.0 mL/minProvides good efficiency and reasonable run times.
Column Temperature30 °CMaintains stable retention times.
Detector
TypeUV-Vis or Diode Array Detector (DAD)DAD allows for spectral confirmation.
Wavelength~275 nm (To be optimized)Expected λmax for substituted furfurals.

3. Data Analysis and Quantification

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation and Purity Assessment

While not a primary technique for routine quantification, NMR spectroscopy is an indispensable tool for the unequivocal structural confirmation and purity assessment of this compound. Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure.

Key Principles in NMR Analysis
  • ¹H NMR: The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide information on the electronic environment and connectivity of the hydrogen atoms in the molecule.

  • ¹³C NMR: The chemical shifts of the carbon signals indicate the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic).

Logical Framework for NMR Spectral Interpretation

NMR_Interpretation cluster_data NMR Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Structural Interpretation H1_NMR ¹H NMR Spectrum Chem_Shift Chemical Shifts (δ) H1_NMR->Chem_Shift Integration Integration H1_NMR->Integration Multiplicity Splitting Patterns H1_NMR->Multiplicity Coupling Coupling Constants (J) H1_NMR->Coupling C13_NMR ¹³C NMR Spectrum C13_NMR->Chem_Shift Proton_Env Proton Environments Chem_Shift->Proton_Env Carbon_Types Carbon Skeleton Chem_Shift->Carbon_Types Integration->Proton_Env Multiplicity->Proton_Env Coupling->Proton_Env Connectivity Atom Connectivity Proton_Env->Connectivity Carbon_Types->Connectivity Structure_Confirm Structure Confirmation & Purity Connectivity->Structure_Confirm

Caption: Logical flow for structural elucidation using NMR spectroscopy.

Detailed NMR Protocol

1. Sample Preparation

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrumental Parameters

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 256 or more scans).

    • Typical spectral width: 0 to 220 ppm.

3. Expected Spectral Features

  • ¹H NMR: Expect signals for the aldehyde proton (CHO), the furan ring protons, and the methoxy group protons (OCH₃). The chemical shifts and coupling constants will be characteristic of the substitution pattern on the furan ring.[6][7]

  • ¹³C NMR: Expect distinct signals for the carbonyl carbon, the carbons of the furan ring, and the methoxy carbon. The chemical shifts can be predicted using established substituent chemical shift (SCS) values for furans.[8]

Method Validation and Quality Control

For all quantitative methods described, proper validation is crucial to ensure reliable and reproducible results. Key validation parameters to be assessed include:

  • Linearity and Range: The range over which the detector response is directly proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Conclusion

The quantification of this compound can be robustly achieved through the strategic application of modern analytical techniques. GC-MS stands out as the method of choice for its sensitivity and specificity, particularly for trace analysis in complex matrices. HPLC offers a valuable alternative, while NMR spectroscopy remains the cornerstone for structural verification and purity assessment. By understanding the principles behind these methods and following the detailed protocols provided, researchers can confidently and accurately quantify this important furan derivative, advancing their work in a wide range of scientific and industrial applications.

References

The Strategic Role of 3-Methoxyfuran-2-carbaldehyde in the Genesis of Novel Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Furanic Scaffold

In the landscape of medicinal chemistry, the furan ring system stands as a cornerstone scaffold, embedded in a multitude of biologically active compounds.[1][2] Its unique electronic properties and conformational characteristics make it a privileged structure in drug design. The strategic introduction of substituents onto the furan nucleus can profoundly modulate the physicochemical and pharmacological properties of the resulting molecules.[3] This guide focuses on a particularly valuable building block: 3-Methoxyfuran-2-carbaldehyde . The presence of a methoxy group at the 3-position, adjacent to the reactive carbaldehyde function, imparts distinct reactivity and metabolic stability, rendering it an attractive starting material for the synthesis of novel pharmaceutical agents.[4] While direct applications of this specific molecule in late-stage clinical candidates are not extensively documented, its utility as a precursor to more complex and highly active heterocyclic systems, such as benzofurans, is of significant interest to the drug discovery community.[4] This document will provide an in-depth exploration of the synthesis, reactivity, and application of this compound in the development of innovative therapeutics, complete with detailed experimental protocols and data interpretation.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a molecular formula of C₆H₆O₃ and a molecular weight of 126.11 g/mol .[5] Its structure features an electron-donating methoxy group positioned ortho to the electron-withdrawing aldehyde, influencing the reactivity of both the ring and the formyl group.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-methoxyfuran. This reaction introduces the aldehyde group at the C2 position of the furan ring.[6]

Protocol 1: Synthesis of this compound [6]

StepProcedure
1.In a flask, prepare a solution of N,N-dimethylformamide (DMF) (1.35 equiv.) in dichloromethane (DCM).
2.Cool the solution to 0 °C using a dry ice-acetone bath.
3.Slowly add oxalyl chloride (1.2 equiv.) to the cooled solution. Vigorous gas evolution and precipitation of a white solid will be observed.
4.After stirring for 20 minutes, cool the reaction mixture to -40 °C.
5.Add a solution of 3-methoxyfuran (1.0 equiv.) in DCM via cannula. A dark brown color will develop.
6.Stir the mixture for an additional 20 minutes at -40 °C.
7.Remove the cooling bath and add a saturated aqueous solution of sodium bicarbonate.
8.Stir the biphasic mixture vigorously for 6 hours.
9.Separate the layers and extract the aqueous phase with DCM.
10.Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
11.Purify the residue by flash column chromatography on silica gel (eluting with 100% diethyl ether) to yield this compound as a light-yellow solid.

Application in the Development of Novel Pharmaceuticals

The strategic placement of the methoxy and aldehyde groups on the furan ring makes this compound a versatile precursor for a range of bioactive molecules. The aldehyde functionality serves as a handle for various carbon-carbon bond-forming reactions, while the furan ring can be a key component of a larger pharmacophore or a precursor to other heterocyclic systems.

Anticancer Agents: Synthesis of Benzofuran-Based Tubulin Polymerization Inhibitors

A significant application of methoxy-substituted furan scaffolds is in the synthesis of benzofuran derivatives that act as potent inhibitors of tubulin polymerization.[4] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.[4] While a direct synthesis from this compound is not explicitly reported, a plausible synthetic route can be envisioned through its conversion to a key intermediate that can undergo intramolecular cyclization to form the benzofuran core.

Proposed Synthetic Workflow for Benzofuran Core Synthesis

G A 3-Methoxyfuran- 2-carbaldehyde B Wittig Reaction with (2-hydroxyphenyl)methyl triphenylphosphonium bromide A->B Step 1 C Stilbene Intermediate B->C Step 2 D Oxidative Cyclization C->D Step 3 E Methoxy-substituted Benzofuran D->E Step 4

Caption: Proposed synthetic workflow for the synthesis of a methoxy-substituted benzofuran from this compound.

Protocol 2: Proposed Synthesis of a Methoxy-Substituted Benzofuran

This protocol outlines a hypothetical, yet chemically plausible, route to a benzofuran scaffold from this compound, based on established synthetic methodologies for benzofurans.[3][4]

StepProcedureRationale
1.Synthesis of the Phosphonium Salt: React 2-hydroxybenzyl bromide with triphenylphosphine to synthesize (2-hydroxybenzyl)triphenylphosphonium bromide.This creates the necessary Wittig reagent.
2.Wittig Reaction: React this compound with the in-situ generated ylide from (2-hydroxybenzyl)triphenylphosphonium bromide using a strong base (e.g., n-BuLi) in an anhydrous solvent like THF.[7][8]This reaction forms the crucial stilbene intermediate containing both the furan and the o-hydroxyphenyl moieties.[9][10]
3.Oxidative Cyclization: Treat the resulting stilbene intermediate with an oxidizing agent such as palladium(II) chloride in the presence of an oxidant (e.g., benzoquinone) to effect an intramolecular oxidative cyclization.[3]This step forms the benzofuran ring system.
4.Purification: Purify the resulting methoxy-substituted benzofuran derivative using column chromatography.To isolate the target compound.

Quantitative Biological Data for Methoxy-Substituted Benzofuran Analogs

The following table summarizes the antiproliferative activity of some methoxy-substituted benzo[b]furan derivatives, highlighting the potential of this scaffold in cancer therapy.[4]

CompoundIC₅₀ (nM) against L1210 cell line
4d (6-methoxy) 1.5
4e (7-methoxy) 2.0
Reference (Colchicine) 3.0
Antimicrobial Agents: Leveraging the Reactivity of the Aldehyde Group

The aldehyde group of this compound is a key functional group for the synthesis of various heterocyclic compounds with potential antimicrobial activity. Condensation reactions with active methylene compounds or other nucleophiles can lead to a diverse array of molecular architectures.[11][12]

Knoevenagel Condensation for the Synthesis of Bioactive Heterocycles

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[5][13] This reaction can be used to synthesize intermediates for more complex heterocyclic systems with antimicrobial properties.[14][15][16]

Protocol 3: Knoevenagel Condensation of this compound

StepProcedureRationale
1.In a round-bottom flask, dissolve this compound (1.0 equiv.) and an active methylene compound (e.g., malononitrile, 1.0 equiv.) in ethanol.Ethanol is a common solvent for this reaction.
2.Add a catalytic amount of a base, such as piperidine or triethylamine.The base catalyzes the condensation reaction.
3.Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).To ensure the reaction goes to completion.
4.Upon completion, cool the reaction mixture and collect the precipitated product by filtration.The product often precipitates out of the reaction mixture upon cooling.
5.Wash the solid with cold ethanol and dry to obtain the Knoevenagel condensation product.To purify the product.

Antimicrobial Activity of Furan Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for some furan-containing compounds against various microbial strains, demonstrating the potential of this class of compounds as antimicrobial agents.[2]

CompoundMIC (µg/mL) against Staphylococcus aureus
Furan-2-carbaldehyde thiosemicarbazone >100
5-Nitro-furan-2-carbaldehyde thiosemicarbazone 1
Nitrofurantoin (Reference) 1-25
Neuroprotective Agents: Exploring the Benzofuran Scaffold

Benzofuran derivatives have also shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases.[17][18][19] The synthesis of such compounds can be approached using this compound as a starting material to construct the core benzofuran structure.

Signaling Pathway in Neuroprotection

G A Neurotoxic Insult (e.g., Oxidative Stress) B Neuronal Damage A->B E Inhibition of Neuronal Damage C Benzofuran Derivative D Neuroprotective Pathways (e.g., Antioxidant Response) C->D Activates D->E Leads to

References

Application Notes & Protocols: Elucidating the Mechanism of Action of 3-Methoxyfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The furan ring system is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The molecule of interest, 3-Methoxyfuran-2-carbaldehyde, combines this heterocyclic core with two key functional groups: a methoxy group and an aldehyde. The methoxy group can influence the molecule's electronic properties and metabolic stability, while the aldehyde presents a reactive electrophilic center.[4][5]

While direct biological data on this compound is sparse, its structural features—particularly the furan-2-carbaldehyde (furfural) substructure—allow us to formulate several well-grounded hypotheses regarding its mechanism of action in biological systems.[6] Furfural derivatives and the parent furan molecule are known to be metabolized into reactive intermediates, such as cis-2-butene-1,4-dial (BDA), a potent electrophile known to form covalent adducts with cellular macromolecules.[7][8]

This guide provides a comprehensive framework for researchers to systematically investigate the biological effects of this compound. We will proceed from three primary, interconnected hypotheses:

  • Covalent Modification of Target Proteins: The compound acts as an electrophile, forming covalent bonds with nucleophilic residues (e.g., Cys, Lys) on proteins, thereby altering their function.[8][9]

  • Induction of Oxidative Stress: The compound disrupts cellular redox homeostasis, leading to an increase in reactive oxygen species (ROS), which can trigger downstream signaling events or cytotoxicity.[10][11]

  • Activation of the Keap1-Nrf2 Antioxidant Response Pathway: As a cellular defense mechanism against electrophilic or oxidative stress, the compound may activate the Nrf2 transcription factor, leading to the upregulation of cytoprotective genes.[12][13]

This document will detail the experimental workflows, step-by-step protocols, and data interpretation strategies necessary to test these hypotheses, providing a robust roadmap for its mechanistic elucidation.

Proposed Mechanistic Pathways

Based on the known reactivity of furan aldehydes, we propose that this compound engages cellular systems primarily through its electrophilic character, initiating a cascade of events that can lead to either adaptive cytoprotection or cytotoxicity, depending on concentration and cellular context.

Hypothesis 1: Covalent Inhibition and Target Engagement

The aldehyde functional group is an electrophilic "warhead" capable of reacting with nucleophilic amino acid side chains.[14][15] This can occur reversibly (forming a Schiff base with lysine or a thiohemiacetal with cysteine) or, following metabolic activation of the furan ring, irreversibly.[7][15] Such covalent modification can potently inhibit enzyme activity or disrupt protein-protein interactions.[8] Identifying the specific proteins targeted by the compound is critical to understanding its biological signature.

Hypothesis 2 & 3: Induction of ROS and Nrf2 Pathway Activation

Many small molecule electrophiles trigger a cellular stress response. An increase in intracellular ROS can be a direct consequence of the compound interfering with mitochondrial function or an indirect result of depleting cellular antioxidants like glutathione (GSH).[10] The cell's primary defense against both electrophilic and oxidative stress is the Keap1-Nrf2 pathway.[13] Under basal conditions, the Keap1 protein binds to the transcription factor Nrf2, targeting it for degradation.[12] Electrophiles can covalently modify critical cysteine sensors on Keap1, causing a conformational change that releases Nrf2.[13][16] Liberated Nrf2 then translocates to the nucleus to drive the expression of antioxidant response element (ARE)-containing genes, such as Heme Oxygenase-1 (HMOX1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[17][18]

Caption: Hypothesized activation of the Keap1-Nrf2 signaling pathway.

Experimental Design and Workflow

A tiered approach is recommended to efficiently characterize the compound's mechanism of action. The workflow begins with broad phenotypic screening and progressively moves toward more specific, target-based assays.

G A Tier 1: Phenotypic Screening (Cell Viability Assay) B Tier 2: Primary MoA Assays (ROS Detection & Nrf2 Activation) A->B Determine IC50 & Select Sub-lethal Doses C Tier 3: Target Identification (Covalent Ligand Capture) B->C Confirm Stress Response Mechanism D Tier 4: Target Validation & Downstream Functional Assays C->D Identify Specific Protein Targets

Caption: Tiered experimental workflow for MoA elucidation.

Detailed Experimental Protocols

The following protocols are foundational for testing the core hypotheses. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control relevant to the assay being performed.

Protocol 1: Cell Viability Assessment using MTT Assay

Scientific Rationale: The MTT assay is a colorimetric method to assess cellular metabolic activity, which serves as a proxy for cell viability.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[20] This initial screen determines the compound's cytotoxic potential and establishes the concentration range (including non-toxic doses) for subsequent mechanistic studies.

Materials:

  • Cell line of interest (e.g., A549, HepG2)

  • 96-well flat-bottom plates

  • Complete culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[21]

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[19]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[21] Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.[19][20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Intracellular ROS Detection using DCFH-DA

Scientific Rationale: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS.[22] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23][24] An increase in fluorescence intensity indicates a rise in oxidative stress.

Materials:

  • Cells seeded in a 24-well or 96-well plate (black, clear-bottom for fluorescence)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)[22]

  • Serum-free medium or HBSS

  • Fluorescence microscope or plate reader (Excitation/Emission ~485/530 nm)[23]

  • Positive control (e.g., H₂O₂ or tert-butyl hydroperoxide)[23]

Step-by-Step Procedure:

  • Cell Culture: Seed cells and allow them to adhere overnight. Treat with this compound at sub-lethal concentrations for a relevant time period (e.g., 1-6 hours).

  • Probe Preparation: Immediately before use, prepare a working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed serum-free medium.[24]

  • Cell Loading: Remove the treatment medium and wash the cells once with warm serum-free medium. Add the DCFH-DA working solution to each well.

  • Incubation: Incubate the cells for 30-45 minutes at 37°C, protected from light.[23]

  • Wash: Remove the DCFH-DA solution and wash the cells gently twice with PBS or serum-free medium to remove excess probe.[22]

  • Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader (Ex/Em ~485/535 nm) or visualize and capture images using a fluorescence microscope.[23]

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control. Compare the compound-treated groups to both negative (vehicle) and positive (H₂O₂) controls.

Protocol 3: Covalent Target Identification via Mass Spectrometry

Scientific Rationale: Covalent labeling combined with mass spectrometry (CL-MS) is a powerful technique to identify the protein targets of a reactive compound.[25] The compound is incubated with a protein lysate or live cells. Proteins that are covalently modified by the compound will exhibit a mass shift. Using bottom-up proteomics workflows, the modified proteins and the specific amino acid residues that were targeted can be identified.[26][27]

Conceptual Workflow:

  • Labeling: Incubate the protein of interest, a complex cell lysate, or intact cells with this compound. A control sample is incubated with the vehicle.

  • Protein Digestion: The protein samples are denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.[25]

  • LC-MS/MS Analysis: The resulting peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[26]

  • Data Analysis: Specialized software is used to search the MS/MS spectra against a protein sequence database. Peptides that have been modified by the compound will be identified by a characteristic mass addition corresponding to the molecular weight of the compound (or its reactive metabolite). This allows for the identification of both the protein target and the site of modification.[25][28]

Table 1: Example Quantitative Data Summary

AssayEndpointThis compoundPositive Control
Cell Viability (MTT) IC50 (µM) after 48h[Experimental Value]Doxorubicin: [Value]
ROS Production (DCFH-DA) Fold Increase (vs. Vehicle)[Experimental Value]H₂O₂ (100 µM): [Value]
Nrf2 Activation (Western) Nrf2 Nuclear/Cytosolic Ratio[Experimental Value]Sulforaphane (10 µM): [Value]

References

Application Note: Catalytic Conversion Strategies for 3-Methoxyfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxyfuran-2-carbaldehyde is a versatile heterocyclic platform molecule featuring a reactive aldehyde and an electron-rich furan ring. These functionalities serve as strategic handles for a wide array of catalytic transformations. This guide provides an in-depth exploration of key catalytic conversions of this compound, including selective hydrogenation, oxidation, and carbon-carbon bond formation. Detailed protocols, mechanistic insights, and characterization data are presented to empower researchers, chemists, and drug development professionals in leveraging this valuable building block for the synthesis of novel chemical entities.

Introduction: The Synthetic Potential of a Substituted Furan

Furan derivatives, often accessible from the dehydration of biomass-derived monosaccharides, are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] this compound, in particular, combines the aromaticity of the furan ring with the electrophilic reactivity of an aldehyde and the electronic influence of a methoxy group. This unique combination allows for precise chemical modifications at distinct sites within the molecule.

The strategic catalytic upgrading of this molecule can lead to a diverse library of derivatives, including alcohols, carboxylic acids, and more complex coupled products. This document outlines validated protocols for three fundamental catalytic pathways, providing a framework for predictable and efficient synthesis.

Pathway I: Selective Catalytic Hydrogenation

Catalytic hydrogenation is a cornerstone technique for the reduction of unsaturated functional groups.[3] For this compound, this can be directed selectively towards either the aldehyde group or the furan ring by carefully selecting the catalyst and reaction conditions.[4]

Chemoselective Aldehyde Reduction to (3-Methoxyfuran-2-yl)methanol

The conversion of the formyl group to a primary alcohol is a critical transformation, yielding a key intermediate for esterification or etherification. The primary challenge is to achieve this reduction without affecting the furan ring. Palladium-based catalysts are highly effective for this purpose due to their excellent electronic properties and ability to activate molecular hydrogen under relatively mild conditions.[5]

Scientist's Note (Expertise): The choice of Palladium on Carbon (Pd/C) is strategic. It exhibits high activity for the hydrogenation of carbonyl groups. By controlling temperature and pressure, we can ensure high chemoselectivity, preventing the over-reduction of the furan ring, which typically requires more forcing conditions or different catalytic systems (e.g., Rhodium, Ruthenium).[4][6]

Protocol 2.1: Synthesis of (3-Methoxyfuran-2-yl)methanol

Materials & Reagents:

  • This compound (1.0 eq)

  • Palladium on Carbon (10 wt% Pd, 5 mol%)

  • Methanol (Anhydrous, as solvent)

  • Hydrogen gas (H₂)

  • Celite™ for filtration

Equipment:

  • High-pressure autoclave or Parr hydrogenation apparatus

  • Magnetic stirrer with hot plate

  • Schlenk line and vacuum pump

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the autoclave is clean and dry. Add a magnetic stir bar.

  • Catalyst & Reagent Addition: Under an inert atmosphere (e.g., Argon), charge the vessel with this compound (e.g., 1.26 g, 10 mmol) and 10% Pd/C (e.g., 0.53 g, 0.5 mmol).

  • Solvent Addition: Add anhydrous methanol (e.g., 50 mL) via cannula.

  • System Purge: Seal the autoclave. Purge the system by pressurizing with nitrogen (3x) followed by hydrogen (3x) to remove all air.

  • Reaction: Pressurize the vessel with H₂ to 5 bar. Begin stirring (600 RPM) and heat the reaction to 50°C. Monitor the reaction progress by observing hydrogen uptake.

  • Work-up: After 4-6 hours (or once H₂ uptake ceases), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 10 mL).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved via silica gel chromatography if necessary.

Expected Outcome & Characterization:

  • Yield: >95%

  • ¹H NMR: Disappearance of the aldehyde proton signal (~9.5 ppm) and appearance of a new signal for the CH₂OH group (~4.5 ppm) and a broad singlet for the OH proton.

  • IR Spectroscopy: Disappearance of the C=O stretch (~1680 cm⁻¹) and appearance of a broad O-H stretch (~3300 cm⁻¹).

Furan Ring Hydrogenation to (3-Methoxytetrahydrofuran-2-yl)methanol

Full saturation of the molecule requires hydrogenation of both the aldehyde and the furan ring. This process typically demands more active catalysts, such as Ruthenium or Rhodium, or more stringent reaction conditions.[7] The resulting tetrahydrofuran (THF) derivative is a saturated, flexible scaffold valuable in medicinal chemistry.

Scientist's Note (Trustworthiness): This protocol employs a Ru/C catalyst, known for its efficacy in hydrogenating aromatic rings. The higher pressure and temperature create the necessary energetic landscape to overcome the aromatic stabilization of the furan ring. The protocol is self-validating through comprehensive spectroscopic analysis to confirm the absence of aromatic signals.

Protocol 2.2: Synthesis of (3-Methoxytetrahydrofuran-2-yl)methanol

Materials & Reagents:

  • This compound (1.0 eq)

  • Ruthenium on Carbon (5 wt% Ru, 3 mol%)

  • Isopropanol (as solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Vessel Preparation: Charge a clean, dry high-pressure autoclave with this compound (1.26 g, 10 mmol) and 5% Ru/C (e.g., 0.61 g, 0.3 mmol).

  • Solvent Addition: Add isopropanol (50 mL).

  • System Purge: Seal the vessel and purge sequentially with nitrogen and hydrogen.

  • Reaction: Pressurize with H₂ to 40 bar. Begin vigorous stirring and heat to 120°C.

  • Monitoring & Work-up: Maintain conditions for 12-18 hours. After cooling and venting, filter the catalyst and concentrate the solvent as described in Protocol 2.1.

  • Purification: The resulting saturated alcohol can be purified by vacuum distillation or column chromatography.

Expected Outcome & Characterization:

  • Yield: 85-90%

  • ¹H NMR: Complete disappearance of all signals in the aromatic region (6-8 ppm). Appearance of complex aliphatic signals corresponding to the saturated THF ring protons.

  • ¹³C NMR: Absence of sp² carbon signals (>100 ppm) except for the methoxy carbon.

Visualization of Hydrogenation Pathways

hydrogenation_workflow start This compound prodA (3-Methoxyfuran-2-yl)methanol start->prodA Pathway 1.1 H₂, 5 bar, 50°C 10% Pd/C, MeOH prodB (3-Methoxytetrahydrofuran-2-yl)methanol start->prodB Pathway 1.2 H₂, 40 bar, 120°C 5% Ru/C, IPA

Caption: Selective hydrogenation pathways of this compound.

Pathway II: Catalytic Oxidation to 3-Methoxyfuran-2-carboxylic acid

The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation, yielding a product that can be used to form amides, esters, or serve as a ligand.[8] Heterogeneous catalysis using supported noble metals in an aqueous base offers a green and efficient alternative to stoichiometric oxidants.[9]

Scientist's Note (Authoritative Grounding): The mechanism for aldehyde oxidation on metal surfaces in the presence of a base involves the formation of a geminal diol intermediate by hydroxide attack on the carbonyl carbon.[9] This intermediate then adsorbs onto the catalyst surface, where subsequent β-hydride elimination yields the carboxylic acid. Supported gold (Au) and silver (Ag) catalysts have shown exceptional activity for this transformation at mild temperatures.[8][9]

Protocol 3.1: Synthesis of 3-Methoxyfuran-2-carboxylic acid

Materials & Reagents:

  • This compound (1.0 eq)

  • Gold on Titania (1 wt% Au/TiO₂, 1 mol% Au) or Silver on Titania (3 wt% Ag/TiO₂)

  • Sodium Hydroxide (NaOH, 2.0 eq)

  • Deionized Water

  • Oxygen (O₂) or Air

  • Hydrochloric Acid (HCl, for acidification)

  • Ethyl Acetate (for extraction)

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • Gas inlet and outlet

  • pH meter

  • Separatory funnel

Procedure:

  • Setup: To the reactor, add this compound (1.26 g, 10 mmol), the Au/TiO₂ catalyst (e.g., 1.97 g, 0.1 mmol Au), and an aqueous solution of NaOH (0.8 g, 20 mmol in 100 mL of water).

  • Reaction: Heat the mixture to 60°C. Begin vigorous stirring (800 RPM) and bubble O₂ gas (or air) through the solution at a steady rate.

  • Monitoring: Monitor the reaction by taking aliquots and analyzing via HPLC or TLC.

  • Work-up: After 3-5 hours (or upon completion), cool the mixture to room temperature and filter to recover the catalyst.

  • Acidification: Transfer the filtrate to a beaker in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH reaches ~2. A precipitate should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product.

Expected Outcome & Characterization:

  • Yield: >90%

  • ¹H NMR: Disappearance of the aldehyde proton signal (~9.5 ppm) and appearance of a very broad singlet for the carboxylic acid proton (>10 ppm).

  • IR Spectroscopy: Disappearance of the aldehyde C-H stretch (~2750 cm⁻¹) and C=O stretch (~1680 cm⁻¹). Appearance of a broad O-H stretch (~3000 cm⁻¹) and a new C=O stretch (~1720 cm⁻¹).

Visualization of Oxidation Pathway

oxidation_pathway sub This compound int Geminal Diol Intermediate (in situ) sub->int + OH⁻ (aq) prod 3-Methoxyfuran-2-carboxylic acid int->prod [Au/TiO₂] O₂, 60°C - H₂O, - e⁻ cc_coupling_workflow sub Combine Reactants: - Aldehyde - Hippuric Acid - NaOAc - Acetic Anhydride react Microwave Reaction 100°C, 10 min OR Conventional Heat 100°C, 2 hr sub->react cool Cooling & Precipitation react->cool filter Filtration & Washing cool->filter product Purified Oxazolone Product filter->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxyfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxyfuran-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your synthesis. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure you can navigate the complexities of this synthesis with confidence.

Introduction: The Vilsmeier-Haack Approach

The formylation of electron-rich heterocycles like 3-methoxyfuran is most commonly and efficiently achieved via the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.[3][4] The electron-rich furan ring attacks this electrophile, leading to the introduction of a formyl group, which is revealed upon aqueous workup.[2] A reported yield for this synthesis is approximately 55%, indicating room for optimization.[5]

This guide will focus primarily on troubleshooting and improving the Vilsmeier-Haack method for synthesizing this compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis, their probable causes, and actionable solutions.

Observed Issue Potential Causes Recommended Solutions & Scientific Rationale
Low to No Product Formation 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Contamination with water will quench the reagent. 2. Degraded Reagents: Old or improperly stored DMF or oxalyl chloride/POCl₃ can lead to failed reactions. DMF can decompose to dimethylamine.[6] 3. Insufficient Reaction Temperature: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent reaction with the furan substrate may be too sluggish at very low temperatures.1. Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use Fresh Reagents: It is advisable to use freshly opened bottles of anhydrous DMF and high-purity oxalyl chloride or POCl₃. 3. Optimize Reaction Temperature: After the addition of 3-methoxyfuran at low temperature (e.g., -40°C), allow the reaction to slowly warm to room temperature or gently heat it (e.g., to 40-60°C) while monitoring the progress by TLC.[5][6]
Formation of Dark, Tarry Byproducts 1. Polymerization of Furan: Furans are susceptible to polymerization under strongly acidic conditions, which can be generated during the reaction.[7] 2. Overly Aggressive Reaction Conditions: Excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material and product.1. Controlled Reagent Addition: Add the 3-methoxyfuran solution slowly to the Vilsmeier reagent at a controlled low temperature to dissipate heat and minimize localized "hot spots" that can initiate polymerization.[5] 2. Careful Temperature and Time Management: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup promptly to avoid degradation.
Multiple Spots on TLC, Difficult Purification 1. Regioisomeric Byproducts: While formylation is expected at the C2 position due to the directing effect of the methoxy group, some formylation at other positions on the furan ring might occur. 2. Di-formylation: If an excess of the Vilsmeier reagent is used, or if the reaction conditions are too harsh, a second formyl group could potentially be added to the ring. 3. Incomplete Hydrolysis: The intermediate iminium salt may not be fully hydrolyzed during the workup, leading to impurities.1. Precise Stoichiometry: Use a slight excess of the formylating agents (e.g., 1.2-1.35 equivalents) but avoid a large excess to minimize side reactions.[5] 2. Vigorous and Sufficient Workup: As reported, the biphasic mixture after adding aqueous bicarbonate should be stirred vigorously for an extended period (e.g., 6 hours) to ensure complete hydrolysis of the iminium intermediate.[5] 3. Effective Purification: Utilize flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent and gradually increasing polarity may be necessary to separate closely related impurities. The reported purification uses 100% diethyl ether.[5]
Low Isolated Yield After Purification 1. Product Volatility: The product may be somewhat volatile, leading to loss during solvent removal under high vacuum, especially with heating. 2. Adsorption on Silica Gel: Aldehydes can sometimes be challenging to elute from silica gel, leading to losses during column chromatography.1. Careful Solvent Removal: Use a rotary evaporator with a cold water bath and avoid excessive heating during solvent removal. 2. Deactivate Silica Gel: If you suspect adsorption issues, you can pre-treat the silica gel with a small amount of a polar solvent or a suitable amine (like triethylamine) in the slurry to cap active sites.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction preferred for this synthesis? A1: The Vilsmeier-Haack reaction is ideal for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The 3-methoxyfuran ring is highly activated by the electron-donating methoxy group, making it very susceptible to electrophilic aromatic substitution. The Vilsmeier reagent is a relatively mild electrophile compared to those generated in Friedel-Crafts acylations, which helps to prevent the degradation of the sensitive furan ring.[3]

Q2: Can I use POCl₃ instead of oxalyl chloride? A2: Yes, phosphorus oxychloride (POCl₃) is a classic and widely used reagent for generating the Vilsmeier reagent from DMF.[2][8] The reaction mechanism is very similar. Oxalyl chloride is also effective and has been reported for this specific synthesis.[5] The choice between them may depend on availability, cost, and personal preference, though oxalyl chloride has the advantage that its byproducts (CO and CO₂) are gaseous.

Q3: What is the white precipitate that forms when oxalyl chloride is added to DMF? A3: This white solid is the Vilsmeier reagent, a chloroiminium salt, which is the active electrophile in the reaction.[1][4] Its formation is a key indicator that the reaction has been successfully initiated.

Q4: My workup involves a vigorous 6-hour stir with sodium bicarbonate solution. Is this step critical? A4: Absolutely. This step is crucial for the complete hydrolysis of the iminium ion intermediate that is formed after the furan attacks the Vilsmeier reagent.[2][4] Insufficient hydrolysis will result in impurities that can be difficult to separate from the final aldehyde product. The vigorous stirring ensures good mixing between the organic and aqueous phases to facilitate the hydrolysis.

Q5: Are there alternative methods to synthesize this compound? A5: Yes, another common method for formylating aromatic rings is through lithiation followed by quenching with an electrophile like DMF.[9][10] This would involve deprotonating the 3-methoxyfuran at the 2-position using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by the addition of DMF to introduce the formyl group.[11] However, this method requires strictly anhydrous and anaerobic conditions and may present regioselectivity challenges depending on the directing effects of the substituents.

Experimental Protocols and Visualizations

Optimized Vilsmeier-Haack Synthesis of this compound

This protocol is an adaptation of a reported procedure with additional notes for yield improvement.[5]

Step 1: Formation of the Vilsmeier Reagent

G DMF DMF in DCM ReactionVessel Reaction Flask @ 0°C DMF->ReactionVessel OxalylChloride Oxalyl Chloride in DCM OxalylChloride->ReactionVessel Slow addition VilsmeierReagent Vilsmeier Reagent (White Precipitate) ReactionVessel->VilsmeierReagent Stir for 20 min

Caption: Formation of the Vilsmeier Reagent.

  • Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet with N,N-dimethylformamide (DMF) (1.35 equiv.) dissolved in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice-water bath.

  • Slowly add oxalyl chloride (1.2 equiv.) dissolved in anhydrous DCM to the stirred DMF solution over 15-20 minutes.

  • Vigorous gas evolution (CO, CO₂) will occur, and a white solid (the Vilsmeier reagent) will precipitate.

  • Stir the resulting suspension at 0°C for an additional 20 minutes.

Step 2: Formylation of 3-Methoxyfuran

G VilsmeierSuspension Vilsmeier Reagent Suspension Cooling Cool to -40°C VilsmeierSuspension->Cooling ReactionMixture Dark Brown Mixture Cooling->ReactionMixture Methoxyfuran 3-Methoxyfuran in DCM Methoxyfuran->ReactionMixture Cannula transfer

Caption: Electrophilic attack by 3-methoxyfuran.

  • Cool the suspension of the Vilsmeier reagent to -40°C using a dry ice/acetone bath.

  • Add a solution of 3-methoxyfuran (1.0 equiv.) in anhydrous DCM via cannula to the cold suspension. The mixture will typically turn a dark brown color.

  • Stir the reaction mixture at -40°C for 20-30 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

Step 3: Workup and Purification

G ReactionMixture Reaction Mixture Quench Add sat. aq. NaHCO₃ ReactionMixture->Quench Stir Vigorous Stirring (6 hours) Quench->Stir Extraction Extract with DCM Stir->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Chromatography (100% Diethyl Ether) Concentration->Purification Product This compound Purification->Product

Caption: Workup and purification workflow.

  • Carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture.

  • Stir the resulting biphasic mixture vigorously for at least 6 hours at room temperature to ensure complete hydrolysis.

  • Transfer the mixture to a separatory funnel and partition the layers.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a cold water bath.

  • Purify the resulting residue by flash column chromatography on silica gel, eluting with 100% diethyl ether to yield this compound as a light-yellow solid.[5]

References

Technical Support Center: Purification of 3-Methoxyfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Methoxyfuran-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to address challenges encountered during the purification of this valuable synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common method for synthesizing this compound is the Vilsmeier-Haack formylation of 3-methoxyfuran.[1][2] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 3-methoxyfuran.

  • Reagent-Derived Impurities: Unreacted N,N-dimethylformamide (DMF) and byproducts from the Vilsmeier reagent (e.g., from oxalyl chloride or phosphorus oxychloride).[1]

  • Solvent Residues: Dichloromethane or other solvents used during the reaction and work-up.

  • Polymeric Byproducts: Furan rings, especially electron-rich ones, are susceptible to polymerization under acidic or harsh thermal conditions.[3][4] This often manifests as a dark, tarry residue.

  • Over-formylated or Isomeric Products: Depending on the reaction control, minor amounts of other formylated species could be present.

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective and widely reported method for purifying this compound is flash column chromatography on silica gel.[1] Other potential methods, depending on the scale and impurity profile, include:

  • Vacuum Distillation: Suitable for separating the product from non-volatile impurities like polymers or salts. Given the predicted atmospheric boiling point is high (around 229°C), vacuum distillation is essential to prevent thermal decomposition.[5]

  • Recrystallization: This is a viable option if the crude material is solid and a suitable solvent system can be identified. The compound is described as a light-yellow solid, making this a potential final polishing step.[1]

Q3: How do I choose the most appropriate purification method for my sample?

A3: Your choice should be guided by the scale of your reaction and the nature of the impurities identified (e.g., by TLC or ¹H NMR).

  • For R&D scale (mg to g): Flash column chromatography is the gold standard. It offers excellent separation of compounds with different polarities, effectively removing both starting materials and polar byproducts.

  • For Pilot/Process scale (multi-gram to kg): Vacuum distillation becomes more practical and economical. It is highly effective for removing non-volatile tars and salts. The distillate may require a subsequent "polishing" step, such as a short plug of silica or recrystallization, to achieve high purity.

  • If the primary impurity is a single, less-polar compound: Fractional vacuum distillation could be effective.

  • If the product is highly crystalline and impurities are soluble: Recrystallization is an excellent choice for achieving very high purity on a final batch.

The following decision tree can guide your selection process:

Purification_Method_Selection start Start: Crude This compound check_impurities Analyze Impurity Profile (TLC, NMR) start->check_impurities chromatography Primary Method: Flash Column Chromatography check_impurities->chromatography Impurities have different polarities distillation Primary Method: Vacuum Distillation check_impurities->distillation Impurities are non-volatile (tars, salts) recrystallization Final Polishing: Recrystallization check_impurities->recrystallization Crude is solid & impurities are soluble final_purity_check Assess Final Purity chromatography->final_purity_check Fractions are pure distillation->final_purity_check Distillate requires further polishing end_product Final Pure Product recrystallization->end_product final_purity_check->recrystallization Crystalline solid needs higher purity final_purity_check->end_product Purity is sufficient

Caption: Decision tree for selecting a purification method.

Q4: My product seems to be degrading during purification. How can I prevent this?

A4: Furan aldehydes can be sensitive to heat, acid, and air. To minimize degradation:

  • Avoid High Temperatures: If using distillation, perform it under a high vacuum to lower the boiling point. When removing solvent on a rotary evaporator, use a room temperature or cool water bath.[3]

  • Neutralize Acidic Media: Silica gel can be slightly acidic. If you observe streaking or decomposition on your column, consider pre-treating the silica by slurrying it in your eluent containing a small amount of a neutral amine base (e.g., ~0.5% triethylamine), or use pre-neutralized silica gel.

  • Work Under an Inert Atmosphere: For prolonged procedures or storage, keeping the compound under nitrogen or argon can prevent oxidative degradation.[5]

  • Store Properly: Keep the purified product in a cool, dark place, preferably in a refrigerator or freezer under an inert atmosphere.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Product Decomposition: The compound is degrading on the silica column or during distillation. 2. Incomplete Elution: The product is not fully eluting from the chromatography column. 3. Loss During Work-up: Product is lost during aqueous extractions if emulsions form or partitioning is poor.1. Use neutralized silica gel. For distillation, ensure the vacuum is high enough to keep the pot temperature low. 2. After collecting the main fractions, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) to check for any remaining product. 3. Break up emulsions with brine. Ensure sufficient solvent volume is used for complete extraction.
Product is Still Impure (e.g., colored, multiple TLC spots) 1. Poor Separation: The chosen eluent system for chromatography is not resolving the product from impurities. 2. Co-distillation: An impurity has a boiling point very close to the product's. 3. Persistent Colored Impurities: Highly conjugated or polymeric byproducts are present in trace amounts.1. Methodically screen different eluent systems. A common starting point is a gradient of ethyl acetate in hexanes. Diethyl ether has also been reported as an effective eluent.[1][6] 2. Re-purify the distillate using flash chromatography. 3. A charcoal treatment of the crude material in a suitable solvent, followed by filtration through Celite® before the main purification step, can remove baseline-colored impurities.
TLC shows a streak instead of a clean spot 1. Compound Decomposition: The product is degrading on the acidic TLC plate. 2. Sample Overload: Too much sample was spotted on the TLC plate. 3. Incorrect Solvent System: The eluent is either too polar (causing streaking up the plate) or not polar enough (compound remains at the baseline).1. Add a drop of triethylamine to the TLC developing chamber to neutralize the mobile phase. 2. Dilute your sample and spot a smaller amount. 3. Adjust the polarity of your eluent system. Test a range of hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 1:1).

Troubleshooting Workflow: Low Purity After Chromatography

Troubleshooting_Low_Purity start Problem: Low Purity After Column Chromatography check_tlc Re-run TLC of Purified Fractions. Are spots overlapping? start->check_tlc optimize_eluent Optimize Eluent System: - Test different solvent ratios (e.g., Hexane/EtOAc, DCM/Ether) - Consider a different solvent system (e.g., Toluene/Acetone) check_tlc->optimize_eluent Yes check_for_degradation Hypothesis: Degradation on Column check_tlc->check_for_degradation No, new spots appeared rerun_column Re-run Column Chromatography with Optimized Conditions optimize_eluent->rerun_column New system shows good separation neutralize_silica Solution: Use Neutralized Silica - Slurry silica with eluent + 0.5% Et3N - Use pre-treated neutral silica gel check_for_degradation->neutralize_silica Streaking observed on TLC end_product Achieved High Purity Product rerun_column->end_product Purity is now acceptable neutralize_silica->rerun_column

Caption: Workflow for troubleshooting low purity post-chromatography.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is the most commonly cited and versatile method for purifying this compound on a laboratory scale.[1]

1. Preparation of the Eluent and Silica Gel:

  • Rationale: The choice of eluent is critical for separation. A solvent system of diethyl ether or a gradient of ethyl acetate in hexanes is a good starting point.[1][6]
  • Procedure: a. Based on TLC analysis, prepare an appropriate eluent system. A good starting point is 100% diethyl ether or a 20% ethyl acetate in hexanes mixture. b. For a standard glass column, calculate the required amount of silica gel (typically 50-100 times the weight of your crude material). c. Prepare a slurry of the silica gel in your starting eluent.

2. Packing the Column:

  • Rationale: A well-packed column is essential for achieving good separation and avoiding band broadening.
  • Procedure: a. Secure the column vertically. Add a small plug of cotton or glass wool and a layer of sand. b. Pour the silica slurry into the column. Use gentle air pressure to pack the bed evenly and drain the excess solvent until it is level with the top of the silica bed.

3. Loading the Sample:

  • Rationale: Dry loading is often superior for aldehydes as it ensures the sample is applied to the column in a very concentrated, narrow band, leading to better resolution.
  • Procedure: a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. c. Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained. d. Gently layer this powder onto the top of the packed column. Add a protective layer of sand on top.

4. Elution and Fraction Collection:

  • Rationale: The product is eluted from the column by passing the mobile phase through the silica. Fractions are collected and analyzed to isolate the pure compound.
  • Procedure: a. Carefully add the eluent to the column, taking care not to disturb the top layer. b. Apply gentle pressure to begin the elution process, maintaining a steady flow rate. c. Collect fractions in test tubes or vials. d. Monitor the elution process by TLC, spotting every few fractions to identify which ones contain your pure product.

5. Isolation of the Product:

  • Rationale: Once the pure fractions are identified, the solvent must be removed to yield the final product.
  • Procedure: a. Combine the fractions that contain the pure product. b. Remove the solvent using a rotary evaporator with the water bath at room temperature to prevent thermal degradation. c. Place the final product under high vacuum to remove any residual solvent. Obtain the final mass and calculate the yield.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for flash chromatography, providing good resolution.
Mobile Phase (Eluent) 100% Diethyl Ether[1] or Gradient: 10% to 50% Ethyl Acetate in HexanesProvides good separation for moderately polar furan aldehydes.
Sample Loading Dry LoadingMinimizes band broadening, leading to sharper peaks and better separation.
Monitoring TLC with UV visualization (254 nm) and/or a p-anisaldehyde stainAllows for easy identification of aldehyde-containing fractions.

References

Technical Support Center: Overcoming Common Side Reactions with 3-Methoxyfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxyfuran-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic aldehyde. Here, we address common side reactions and provide troubleshooting strategies rooted in mechanistic principles and field-proven experience. Our goal is to empower you to optimize your synthetic routes, improve yields, and ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: My this compound has developed a dark color upon storage. Is it still usable?

A1: The development of a reddish-brown color is a common observation for many furan-based aldehydes, including furfural, upon exposure to air and light.[1] This discoloration is often due to slow oxidation and polymerization. While a slight change in color may not significantly impact reactivity in all cases, it is indicative of degradation. For reactions sensitive to impurities, it is highly recommended to purify the aldehyde before use.

Recommended Action:

  • Purification: Vacuum distillation is the preferred method for purifying this compound. It's crucial to maintain a controlled temperature to prevent thermal decomposition.[2]

  • Storage: To prevent degradation, store this compound under an inert atmosphere (nitrogen or argon) at 2-8°C, protected from light.[3]

Q2: I am observing a significant amount of tar-like material in my reaction mixture. What is the likely cause?

A2: Furan rings are susceptible to polymerization under acidic conditions.[2] The presence of strong acids, either as reagents or as impurities, can catalyze this side reaction, leading to the formation of dark, insoluble tars. The electron-rich nature of the furan ring, though somewhat deactivated by the aldehyde group, still makes it prone to electrophilic attack that can initiate polymerization.[4][5]

Preventative Measures:

  • Control of Acidity: If acidic conditions are not required for your desired transformation, ensure all reagents and solvents are neutral. Consider using a non-acidic drying agent and acid-free solvents.

  • Reaction Temperature: Elevated temperatures can accelerate polymerization. Running the reaction at the lowest effective temperature can help minimize this side reaction.

Q3: My reaction is not going to completion, and I have a significant amount of starting material left. What are some common reasons for this?

A3: Incomplete conversion can stem from several factors:

  • Insufficient Reagent: Ensure all reagents are added in the correct stoichiometric amounts. For solid reagents, ensure they have fully dissolved.

  • Poor Solubility: this compound is soluble in many organic solvents like ethanol, ether, and dimethylformamide.[3] However, if other reagents have limited solubility, this can hinder the reaction rate. Consider a different solvent system or gentle heating to improve solubility.

  • Catalyst Deactivation: If your reaction employs a catalyst, it may have been deactivated by impurities in the starting materials or solvents.

  • Reversibility: Some reactions are reversible. If this is the case, you may need to remove a byproduct to drive the reaction to completion (e.g., removal of water in imine formation).

Troubleshooting Guides for Specific Side Reactions

Guide 1: Unwanted Electrophilic Substitution on the Furan Ring

The furan ring in this compound is electron-rich and can undergo electrophilic substitution. The methoxy group is an activating, ortho-, para-directing group, while the carbaldehyde is a deactivating, meta-directing group. This interplay can lead to substitution at undesired positions.

Issue 1.1: Formation of regioisomers during electrophilic aromatic substitution.

  • Causality: The directing effects of the methoxy and carbaldehyde groups can lead to a mixture of products. The electron-donating methoxy group strongly activates the C2 and C4 positions, while the electron-withdrawing aldehyde group deactivates the ring, particularly at the C3 and C5 positions.[4] The outcome depends on the specific electrophile and reaction conditions.

  • Troubleshooting Protocol:

    • Temperature Control: Lowering the reaction temperature can increase the selectivity of the reaction.

    • Choice of Electrophile: A less reactive electrophile may exhibit higher regioselectivity.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., THF, dichloromethane).

    • Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy to block unwanted reactive sites on the furan ring.

  • Workflow for Optimizing Regioselectivity:

    Start Reaction with Poor Regioselectivity Temp Lower Reaction Temperature Start->Temp Electrophile Use Milder Electrophile Start->Electrophile Solvent Screen Different Solvents Start->Solvent Analysis Analyze Product Mixture (GC-MS, NMR) Temp->Analysis Electrophile->Analysis Solvent->Analysis Analysis->Start No Improvement Optimized Optimized Conditions Analysis->Optimized Improved Selectivity

    Caption: Optimizing Regioselectivity Workflow

Guide 2: Aldehyde-Related Side Reactions

The aldehyde functional group is highly reactive and can participate in a variety of side reactions.

Issue 2.1: Cannizzaro Reaction under Basic Conditions

  • Causality: In the presence of a strong base and the absence of an enolizable proton, aldehydes can undergo a disproportionation reaction (Cannizzaro reaction) to yield a primary alcohol and a carboxylic acid. While this compound has protons on the furan ring, the aldehyde itself lacks an alpha-proton, making it susceptible to this reaction under strongly basic conditions.

  • Preventative Measures:

    • Avoid Strong Bases: If your reaction requires basic conditions, use a milder, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

    • Temperature Control: The Cannizzaro reaction is often favored at higher temperatures. Keep the reaction temperature as low as possible.

    • Reaction Time: Minimize the reaction time to reduce the extent of this side reaction.

Issue 2.2: Oxidative Degradation of the Aldehyde

  • Causality: The aldehyde group is easily oxidized to a carboxylic acid, especially in the presence of air (autoxidation) or other oxidizing agents.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Perform reactions under an inert atmosphere (nitrogen or argon) to prevent air oxidation.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Antioxidants: In some cases, the addition of a radical inhibitor (e.g., BHT) can prevent autoxidation, but be sure it does not interfere with your desired reaction.

  • Experimental Setup for Air-Sensitive Reactions:

    cluster_flask Reaction Flask cluster_atmosphere Inert Atmosphere reagents This compound + Reagents in Degassed Solvent Bubbler Oil Bubbler Outlet N2_Ar Nitrogen or Argon Inlet N2_Ar->Bubbler Positive Pressure

    Caption: Inert Atmosphere Reaction Setup

Guide 3: Purification and Work-up Challenges

Issue 3.1: Difficulty in Separating the Product from Non-polar Byproducts

  • Causality: Side reactions can sometimes produce byproducts with polarities similar to the desired product, making separation by column chromatography challenging.

  • Troubleshooting Protocol:

    • Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).

    • Alternative Purification Techniques:

      • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can provide excellent separation.

      • Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification method.

    • Chemical Derivatization: In some cases, it may be beneficial to derivatize the crude product to alter its polarity, purify the derivative, and then cleave the derivatizing group to obtain the pure product.

Data Summary Table for Purification Solvent Systems:

Solvent System (v/v)PolarityPotential for Separation
Hexane:Ethyl Acetate (9:1)LowGood for non-polar impurities
Hexane:Ethyl Acetate (4:1)Medium-LowGeneral purpose
Dichloromethane:Methanol (99:1)MediumFor more polar products/impurities
Diethyl EtherMediumCan offer different selectivity

Concluding Remarks

This compound is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[6] A thorough understanding of its reactivity and potential side reactions is crucial for its successful application. By carefully controlling reaction conditions, selecting appropriate reagents, and employing robust purification techniques, the challenges associated with this compound can be effectively overcome. This guide provides a starting point for troubleshooting common issues; however, careful observation and analytical monitoring of your reactions will be your most powerful tools.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Methoxyfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 3-Methoxyfuran-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.

Introduction: The Synthetic Challenge

This compound is a valuable building block in organic synthesis, prized for its reactive aldehyde functionality and the electron-rich furan core. However, its synthesis can present challenges, including low yields, impurity formation, and reaction control. This guide provides expert insights into the most common synthetic route, the Vilsmeier-Haack formylation, and offers solutions to frequently encountered problems.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My Vilsmeier-Haack reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

A1: Low yields in the Vilsmeier-Haack formylation of 3-methoxyfuran can stem from several factors. The most common culprits are moisture contamination, improper temperature control, and suboptimal stoichiometry.

  • Moisture Sensitivity: The Vilsmeier reagent, formed from N,N-dimethylformamide (DMF) and an activating agent like oxalyl chloride or phosphorus oxychloride (POCl₃), is highly sensitive to moisture.[1][2] Any water present will consume the reagent, leading to incomplete conversion of your starting material.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored reagents.

  • Temperature Control: The formation of the Vilsmeier reagent is an exothermic process.[1] If the temperature is not controlled, the reagent can decompose. Conversely, the formylation step itself requires a specific temperature range to proceed efficiently without side reactions.

    • Solution: The addition of the activating agent (e.g., oxalyl chloride) to DMF should be performed slowly at 0 °C.[3] For the subsequent formylation of 3-methoxyfuran, a low temperature (e.g., -40 °C) is often employed to enhance selectivity and minimize the formation of byproducts.[3]

  • Stoichiometry: The molar ratios of the reactants are crucial. An excess of the Vilsmeier reagent is typically used to ensure complete conversion of the 3-methoxyfuran.

    • Solution: A common protocol uses approximately 1.2 to 1.35 equivalents of the Vilsmeier reagent relative to the 3-methoxyfuran.[3] It is advisable to perform small-scale optimization experiments to determine the optimal stoichiometry for your specific setup.

Q2: My reaction mixture turns dark brown or black, and I'm isolating a tar-like substance instead of the desired product. What is happening?

A2: The formation of dark, polymeric material is a common issue in furan chemistry, especially under acidic conditions.[4] The Vilsmeier-Haack reaction, being an electrophilic aromatic substitution, proceeds under conditions that can promote polymerization of the electron-rich furan ring.

  • Causality: The methoxy group at the 3-position further activates the furan ring, making it highly susceptible to electrophilic attack and subsequent polymerization. Prolonged reaction times or elevated temperatures can exacerbate this issue.

    • Solution:

      • Minimize Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately.

      • Maintain Low Temperature: As mentioned previously, maintaining a low reaction temperature is critical to suppress polymerization.

      • Efficient Quenching: The workup procedure is crucial. Quenching the reaction by adding the reaction mixture to a cold, saturated solution of sodium bicarbonate or sodium acetate helps to neutralize the acidic environment and hydrolyze the intermediate iminium salt to the aldehyde.[5] Vigorous stirring during quenching is essential.[3]

Q3: I'm observing multiple spots on my TLC analysis of the crude product. What are the potential side products in the Vilsmeier-Haack formylation of 3-methoxyfuran?

A3: Besides polymerization, other side products can arise from the Vilsmeier-Haack reaction of 3-methoxyfuran.

  • Regioisomers: While formylation is strongly directed to the C2 position due to the activating effect of the C3-methoxy group, trace amounts of formylation at the C5 position might occur.[5] The steric hindrance from the methoxy group generally disfavors formylation at C4.

    • Identification & Mitigation: Careful analysis of NMR spectra of the crude product can help identify regioisomers. Optimizing the reaction temperature (lower temperatures generally favor higher regioselectivity) can minimize the formation of the C5-formylated product.

  • Di-formylation: Although less common with careful control of stoichiometry, over-formylation to yield a diformylated product is a possibility, especially if a large excess of the Vilsmeier reagent is used.

  • Cleavage of the Methoxy Group: Under harsh acidic conditions and elevated temperatures, cleavage of the methoxy group is a potential side reaction, which could lead to the formation of 3-hydroxyfuran-2-carbaldehyde or subsequent decomposition products.[6]

    • Mitigation: Adhering to mild reaction conditions, particularly low temperatures, is the best way to prevent this.

Q4: What is the best method for purifying this compound?

A4: The purification of this compound is typically achieved through flash column chromatography.

  • Protocol: A silica gel column is commonly used with a non-polar/polar solvent system. A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., diethyl ether or ethyl acetate) is effective. A reported method uses 100% diethyl ether as the eluent.[3] The fractions should be monitored by TLC to isolate the pure product.

Experimental Protocols & Data

This section provides a detailed, step-by-step protocol for the Vilsmeier-Haack formylation of 3-methoxyfuran and a comparative overview of alternative formylation methods.

Vilsmeier-Haack Formylation of 3-Methoxyfuran

This protocol is adapted from established literature procedures and is a reliable method for the synthesis of this compound.[3]

Materials:

  • 3-Methoxyfuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Oxalyl chloride or Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Diethyl ether

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add anhydrous DMF (1.35 equivalents) to anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add oxalyl chloride (1.2 equivalents) dropwise to the DMF solution over 15-20 minutes, ensuring the temperature remains below 5 °C. Vigorous gas evolution and the formation of a white precipitate will be observed.

    • Stir the resulting mixture at 0 °C for an additional 20 minutes.

  • Formylation Reaction:

    • Cool the Vilsmeier reagent suspension to -40 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve 3-methoxyfuran (1 equivalent) in anhydrous DCM.

    • Add the solution of 3-methoxyfuran to the cold Vilsmeier reagent via a cannula over 15-20 minutes. A dark brown color may develop during the addition.

    • Stir the reaction mixture at -40 °C for 20 minutes.

  • Workup and Purification:

    • Remove the cooling bath and allow the reaction to warm to room temperature.

    • Carefully pour the reaction mixture into a vigorously stirred, cold (0 °C) saturated aqueous sodium bicarbonate solution. Caution: This quenching step is exothermic and will result in gas evolution.

    • Continue to stir the biphasic mixture vigorously for at least 6 hours to ensure complete hydrolysis of the intermediate iminium salt.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel using 100% diethyl ether as the eluent to afford this compound as a light-yellow solid.

Expected Yield: 55-65%

Visual Workflow:

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Workup & Purification DMF DMF in DCM Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Vilsmeier_Reagent Vilsmeier_Reagent_ref Methoxyfuran 3-Methoxyfuran in DCM Iminium_Salt Iminium Salt Intermediate Methoxyfuran->Iminium_Salt -40 °C Iminium_Salt_ref Quench Quench (aq. NaHCO₃) Extraction Extraction (DCM) Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Vilsmeier-Haack formylation workflow for this compound synthesis.

Alternative Synthetic Routes: A Comparative Overview

While the Vilsmeier-Haack reaction is a common method, other formylation techniques can be employed. The choice of method often depends on substrate compatibility, available reagents, and desired scale.

MethodKey ReagentsAdvantagesDisadvantages
Vilsmeier-Haack Formylation DMF, POCl₃ or (COCl)₂Generally good yields for electron-rich heterocycles, relatively inexpensive reagents.Requires anhydrous conditions, can lead to polymerization, acidic conditions may not be suitable for all substrates.
Lithiation-Formylation n-BuLi or LDA, DMFHigh regioselectivity, milder conditions for some substrates.Requires cryogenic temperatures (-78 °C), strong bases can be incompatible with certain functional groups, requires strictly anhydrous conditions.[7][8]
Rieche Formylation Dichloromethyl methyl ether, Lewis acid (e.g., TiCl₄)Can be effective for some aromatic systems.Uses highly toxic and moisture-sensitive reagents.[4]

Detailed Protocol: Lithiation-Formylation of 3-Methoxyfuran

This method provides an alternative for the regioselective formylation at the C2 position.

  • Lithiation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 3-methoxyfuran (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

  • Formylation:

    • Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78 °C.

    • Continue stirring at -78 °C for 2-3 hours.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Logical Relationship of Synthetic Choices:

Synthetic_Choice cluster_methods Formylation Methods cluster_considerations Key Considerations Start Synthesis of this compound Vilsmeier Vilsmeier-Haack Start->Vilsmeier Lithiation Lithiation-Formylation Start->Lithiation Acid_Sensitivity Substrate Acid Sensitivity Vilsmeier->Acid_Sensitivity Acidic Conditions Scale Reaction Scale Vilsmeier->Scale Scalable Functional_Groups Functional Group Compatibility Lithiation->Functional_Groups Base Sensitivity Lithiation->Scale Lab-Scale

Caption: Decision tree for selecting a formylation method for 3-methoxyfuran.

Safety & Handling

  • Oxalyl chloride and Phosphorus oxychloride (POCl₃) are highly corrosive, toxic, and react violently with water.[1][9] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • The Vilsmeier-Haack reaction can be exothermic, and the quenching process can generate gas.[10] Ensure adequate cooling and perform the quench slowly and carefully.

  • n-Butyllithium (n-BuLi) is a pyrophoric liquid and must be handled under an inert atmosphere with extreme care.

By understanding the underlying chemistry and potential pitfalls, and by following these detailed protocols and safety guidelines, researchers can confidently and successfully synthesize this compound.

References

Troubleshooting guide for 3-Methoxyfuran-2-carbaldehyde experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methoxyfuran-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile heterocyclic aldehyde. As your Senior Application Scientist, I will guide you through the key characteristics, experimental considerations, and troubleshooting strategies to ensure the success of your work.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling, storage, and properties of this compound.

Q1: What are the primary chemical properties and reactivity points for this compound?

A1: this compound is a bifunctional organic compound featuring a furan ring substituted with a methoxy group at the 3-position and an aldehyde group at the 2-position.[1] This specific arrangement dictates its reactivity:

  • Furan Ring: The furan ring is an electron-rich aromatic system. The 3-methoxy group further enhances this electron density, making the ring susceptible to electrophilic attack. However, it is also prone to degradation under strongly acidic conditions or via oxidation.

  • Aldehyde Group: The carbaldehyde group is a classic electrophilic center and participates in a wide array of reactions, including nucleophilic additions, condensations (e.g., Aldol, Knoevenagel), reductions to an alcohol, and oxidations to a carboxylic acid.[1]

  • Dual Reactivity: The presence of both functionalities allows for diverse synthetic transformations, such as using the aldehyde for chain extension and the furan ring for cycloaddition reactions like the Diels-Alder.[1]

Q2: How should I properly store this compound to prevent degradation?

A2: Furans, especially those with electron-donating groups and aldehydes, can be sensitive to air, light, and acid. Over time, samples may darken from a light-yellow solid to a brown or black tar due to oxidation and polymerization. To ensure stability and purity:

  • Storage Conditions: Store the compound in a tightly sealed amber glass vial under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Keep it refrigerated or in a freezer at low temperatures.

  • Purity: Use high-purity, peroxide-free solvents for any solutions, as trace impurities can catalyze degradation.

Q3: My sample of this compound has turned dark brown. Is it still usable?

A3: A dark brown color indicates decomposition, likely oxidation or polymerization. While it may still contain the desired compound, the purity is compromised. Using it directly will likely lead to low yields and complex purification in subsequent reactions.

  • Recommendation: It is highly advisable to purify the material before use. Flash column chromatography on silica gel is an effective method.[2] If purification is not feasible or does not yield a product of sufficient purity, it is best to use a fresh, clean batch.

Troubleshooting Guide for Experimental Workflows

This section provides in-depth solutions to specific problems you may encounter during synthesis, reaction, and purification.

Issue 1: Low Yield or Incomplete Reaction During Synthesis (Vilsmeier-Haack Type Formylation)

The formylation of 3-methoxyfuran is a common route to synthesize the title compound.[2] Problems often arise from reagent quality, temperature control, or workup procedures.

Symptom: TLC or GC-MS analysis shows a significant amount of unreacted 3-methoxyfuran starting material or multiple unidentified side products.

Causality and Solution:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from oxalyl chloride and DMF, is moisture-sensitive. Its decomposition before or during the reaction is a primary cause of failure.

    • Protocol: Always use freshly distilled, anhydrous DMF and high-purity oxalyl chloride. Prepare the reagent in situ and use it immediately. The formation of a white precipitate and gas evolution are visual indicators of successful reagent formation.[2]

  • Poor Temperature Control: The reaction is highly exothermic. Adding the 3-methoxyfuran at too high a temperature can lead to uncontrolled side reactions and decomposition of the sensitive furan ring.

    • Protocol: Maintain strict temperature control. The initial formation of the Vilsmeier reagent is often done at 0 °C, followed by cooling to as low as -40 °C before the dropwise addition of the furan substrate.[2]

  • Ineffective Quench and Workup: The workup must neutralize the reactive species and carefully separate the product. A vigorous reaction occurs upon quenching.

    • Protocol: Quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate. Stirring this biphasic mixture for several hours can be necessary to ensure complete neutralization and hydrolysis of intermediates.[2]

Workflow: Troubleshooting Low-Yield Synthesis

Here is a decision-making workflow to diagnose and solve low-yield issues during the synthesis of this compound.

G start Low Yield in Synthesis check_reagents Verify Reagent Quality (Anhydrous DMF, Fresh Oxalyl Chloride) start->check_reagents check_temp Review Temperature Logs (Reagent Formation & Furan Addition) start->check_temp check_workup Examine Quench & Extraction (Neutralization, Emulsions) start->check_workup reagents_bad Use Fresh, Anhydrous Reagents check_reagents->reagents_bad Impurities or Moisture? temp_bad Implement Stricter Cooling (e.g., Dry Ice/Acetone Bath) check_temp->temp_bad Temperature Spikes? workup_bad Optimize Workup (Prolonged Stirring, Brine Wash) check_workup->workup_bad Incomplete Quench? success Improved Yield reagents_bad->success temp_bad->success workup_bad->success

Caption: A troubleshooting flowchart for low-yield synthesis.

Issue 2: Product Degradation During Purification

Symptom: The product appears as a clean spot on TLC after the reaction, but the isolated material after column chromatography is dark, oily, and shows impurities in NMR analysis.

Causality and Solution:

Furan aldehydes can be sensitive to the stationary phase used in chromatography. Silica gel is acidic and can catalyze the degradation or polymerization of electron-rich furans, especially during a slow separation.

  • Deactivate the Silica: Neutralize the acidic sites on the silica gel.

    • Protocol: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (or another non-nucleophilic base like pyridine). This will neutralize the acidic sites and minimize on-column decomposition.

  • Use an Alternative Stationary Phase:

    • Protocol: Consider using neutral alumina or Florisil as the stationary phase for particularly sensitive compounds.

  • Minimize Residence Time:

    • Protocol: Use flash column chromatography rather than gravity chromatography to speed up the separation.[3] Do not let the purified fractions sit in the collection flasks for extended periods at room temperature; combine and evaporate the solvent promptly.

Issue 3: Inconsistent Results in Condensation Reactions

Symptom: A Knoevenagel or similar condensation reaction with this compound gives inconsistent yields or stalls before completion.

Causality and Solution:

The reactivity of the aldehyde can be influenced by the electronic nature of the furan ring. Standard conditions may need optimization.

  • Insufficient Catalyst Activity: The methoxy group is electron-donating, which slightly reduces the electrophilicity of the aldehyde carbonyl compared to other aldehydes. The catalyst may not be strong enough to promote the reaction efficiently.

    • Protocol: If using a mild base catalyst (e.g., piperidine, triethylamine), consider adding a catalytic amount of a Lewis acid (like TiCl₄ in trace amounts) or a Brønsted acid (like acetic acid) to activate the aldehyde.

  • Water Removal: Condensation reactions produce water, which can inhibit the reaction or lead to side reactions.

    • Protocol: Use a Dean-Stark apparatus to azeotropically remove water as the reaction progresses, especially if running the reaction at elevated temperatures in a solvent like toluene.

Potential Degradation Pathways

Understanding how the molecule can degrade is key to preventing it. The electron-rich furan ring is the primary site of instability.

Degradation Compound This compound Oxidation Oxidative Ring Opening (Air, Peroxides) Compound->Oxidation O₂ Polymerization Acid-Catalyzed Polymerization (Trace Acid, Silica Gel) Compound->Polymerization H⁺ Decomposition Dark Brown/Black Tarry Solids Oxidation->Decomposition Polymerization->Decomposition

Caption: Key degradation pathways for this compound.

Protocols and Data

Protocol: Flash Column Chromatography Purification

This protocol provides a step-by-step method for purifying crude this compound.[2]

  • Prepare the Slurry: In a beaker, add silica gel to your chosen eluent (e.g., 100% diethyl ether or a hexane/ethyl acetate mixture). Add triethylamine to constitute ~1% of the total solvent volume and mix thoroughly.

  • Pack the Column: Pour the slurry into your chromatography column and use pressure to pack the bed firmly, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this powder to the top of the packed column.

  • Elute the Product: Begin elution with your solvent system, applying positive pressure. Collect fractions and monitor them by TLC.

  • Isolate the Product: Combine the pure fractions, and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step. The final product should be a light-yellow solid.

Data Table: Physical and Spectroscopic Properties

Confirming the identity and purity of your compound is critical. Use the data below as a reference.

PropertyValueSource
Molecular Formula C₆H₆O₃PubChem[4][5]
Molecular Weight 126.11 g/mol PubChem[4]
Appearance Light-yellow solidChemicalBook[2]
¹H NMR (CDCl₃, δ) ~9.7 ppm (s, 1H, -CHO), ~7.2 ppm (d, 1H, furan-H), ~6.2 ppm (d, 1H, furan-H), ~3.9 ppm (s, 3H, -OCH₃)Predicted values based on analogous furan structures.[6][7]
¹³C NMR (CDCl₃, δ) ~178 ppm (CHO), ~153 ppm (C-OR), ~148 ppm (C-CHO), ~121 ppm (CH), ~112 ppm (CH), ~60 ppm (OCH₃)Predicted values based on analogous furan structures.[6]
IR (cm⁻¹) ~2850, 2750 (C-H aldehyde), ~1670 (C=O stretch), ~1580, 1470 (C=C aromatic stretch)Predicted values based on furfural derivatives.[6][8]

Note: Actual NMR and IR shifts can vary based on solvent and concentration. The provided values are typical for furan-2-carbaldehyde systems and should be used as a guide.

References

Stability issues and degradation of 3-Methoxyfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methoxyfuran-2-carbaldehyde (CAS 32487-58-4). This document is designed for researchers, chemists, and drug development professionals to navigate the inherent stability challenges of this versatile synthetic building block. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your material and the success of your experiments.

The unique structure of this compound, featuring an electron-rich furan ring, a reactive aldehyde, and a methoxy group, makes it highly valuable in organic synthesis.[1] However, these same features contribute to its sensitivity towards various environmental factors. This guide provides a framework for understanding, identifying, and mitigating degradation.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has developed a yellow or dark brown color. Is it still usable?

A: A color change from its typical colorless to pale yellow appearance is a clear indicator of degradation.[2][3] The dark color is likely due to the formation of polymeric or highly conjugated byproducts. Using discolored material directly in your reaction is highly discouraged as it can lead to low yields, complex product mixtures, and irreproducible results. We recommend purification by flash column chromatography before use or, for best results, starting with a fresh, unopened vial.[4]

Q2: What are the absolute optimal storage conditions for this compound?

A: To maximize shelf-life, the compound must be stored with strict adherence to the following conditions:

  • Temperature: 2-8°C in a refrigerator.

  • Atmosphere: Under a dry, inert atmosphere such as argon or nitrogen.[5] Oxygen is a primary driver of degradation.

  • Light: Protected from all light sources.[5] Store in an amber glass vial and consider placing the vial inside a secondary, opaque container.

  • Moisture: The container must be tightly sealed to prevent moisture ingress, which can facilitate degradation pathways.[5]

Q3: How sensitive is this compound to atmospheric oxygen?

A: It is highly sensitive. The furan ring is electron-rich, making it susceptible to oxidative cleavage and other reactions.[1] Exposure to air, especially in the presence of light or trace metal catalysts, can initiate rapid degradation. All handling should be performed under an inert atmosphere.

Q4: Can I store this compound as a solution in a solvent like DCM or Ethyl Acetate?

A: Storing this compound in solution is not recommended for any length of time. While it is soluble in many common organic solvents, the increased mobility in solution can accelerate decomposition.[2][3] Always prepare solutions fresh immediately before use and discard any excess.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work.

Problem Encountered Probable Cause Recommended Solution & Explanation
Low or No Yield in Reaction Degraded Starting Material: The aldehyde has likely degraded during storage or handling, reducing the concentration of the active reactant.Action: Before starting your reaction, perform a quick quality control check. Spot the material on a TLC plate against a known fresh sample if available. If discoloration is present, purify the material via flash column chromatography on silica gel.[4]
Multiple Unexpected Byproducts Reaction Conditions Promoting Degradation: The compound is sensitive to strong acids, bases, and high temperatures, which can catalyze polymerization or ring-opening.Action: Re-evaluate your reaction conditions. Can a milder base be used? Can the reaction be run at a lower temperature for a longer duration? Ensure the entire reaction is conducted under a strictly inert atmosphere.
Inconsistent Results Batch-to-Batch Variable Purity of Aldehyde: The main stock of the compound is degrading over time due to repeated exposure to the lab environment each time the vial is opened.Action: Upon receiving a new bottle, aliquot the material into several smaller, single-use amber vials under a glovebox or Schlenk line. This protects the integrity of the main stock. See Protocol 1 below.
Decomposition on Silica Gel During Purification Acidic Nature of Silica: Standard silica gel is slightly acidic and can catalyze the degradation of acid-sensitive compounds like furan derivatives.Action: 1. Deactivate the silica gel by preparing a slurry with your eluent containing 1% triethylamine, then evaporate the solvent before packing the column. 2. Run the column as quickly as possible. 3. Consider using an alternative stationary phase like neutral alumina.

Best Practices for Handling & Storage

Adherence to a strict handling protocol is the most effective way to prevent the degradation of this compound.

  • Receiving & Inspection: Upon receipt, inspect the material's color. It should be a colorless to light yellow solid or oil.[2] Note the date of receipt on the vial.

  • Inert Atmosphere is Mandatory: All transfers and handling of the compound must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques with argon or nitrogen).

  • Avoid Cross-Contamination: Use only clean, oven-dried glassware and sterile, disposable syringes and needles. Trace impurities can act as catalysts for decomposition.

  • Temperature Control: Allow the vial to warm to room temperature before opening it under an inert atmosphere. This prevents condensation of atmospheric moisture inside the cold vial.

  • Minimize Exposure: Plan your experiment to minimize the time the compound is outside of its ideal storage conditions. Prepare solutions immediately prior to their use.

Degradation Pathways

Understanding the potential degradation mechanisms is key to preventing them. The primary points of vulnerability are the furan ring and the aldehyde functional group.

  • Oxidative Ring Cleavage: The electron-rich furan ring is highly susceptible to oxidation. This can be initiated by atmospheric oxygen, particularly when exposed to light (photosensitized oxidation) or trace metals. This pathway often leads to the formation of linear dicarbonyl species, breaking the aromatic system entirely.

  • Aldehyde Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid (3-methoxy-2-furoic acid), especially if exposed to air over long periods.

  • Polymerization: Under acidic or basic conditions, or upon exposure to heat, the compound can undergo self-condensation reactions or polymerization, resulting in the formation of dark, insoluble tars.

G Start This compound (Fresh) RingOpened Linear Dicarbonyls (Ring Cleavage Products) Start->RingOpened O₂, Light, Heat (Radical Mechanism) CarboxylicAcid 3-Methoxy-2-furoic Acid (Oxidized Aldehyde) Start->CarboxylicAcid O₂ (Air Exposure) Polymer Dark Polymeric Tars Start->Polymer Acid / Base, Heat (Condensation)

Caption: Major degradation pathways for this compound.

Experimental Protocols

Protocol 1: Pre-Experiment Quality Control (QC) Workflow

This workflow should be performed if the material has been stored for an extended period or shows any visual signs of degradation.

G decision decision A Start: Retrieve Aldehyde Vial B Visually Inspect Color A->B C Is it Colorless to Pale Yellow? B->C D Proceed with Experiment C->D Yes E Run QC TLC & ¹H NMR C->E No (Darkened) F Is it >95% Pure? E->F F->D Yes G Purify via Flash Column Chromatography F->G No G->D H Discard or Attempt Aggressive Purification

Caption: Decision workflow for pre-experiment quality control.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for purifying a discolored sample of this compound.

  • Preparation:

    • Prepare a silica gel slurry in your chosen eluent (a good starting point is a hexane/ethyl acetate mixture, e.g., 9:1).

    • Expert Tip: To prevent on-column degradation, add 1% triethylamine (NEt₃) to the eluent mixture.

    • Pack the column with the prepared silica gel.

  • Sample Loading:

    • Dissolve the crude, discolored aldehyde in a minimal amount of dichloromethane (DCM) or your eluent.

    • Adsorb the solution onto a small amount of silica gel, then carefully evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with your solvent system, collecting fractions.

    • Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate) to visualize the spots. The desired product should be a UV-active spot.

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator. Crucial: Do not heat the water bath above 30-40°C to prevent thermal degradation of the purified product.

    • Place the resulting oil or solid under high vacuum to remove residual solvent.

  • Storage:

    • Immediately transfer the purified product into a clean, amber vial, flush with argon or nitrogen, seal tightly, and store at 2-8°C.

References

Identifying and characterizing byproducts in 3-Methoxyfuran-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methoxyfuran-2-carbaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and characterization of byproducts in reactions involving this versatile building block. As your virtual Senior Application Scientist, I will guide you through the intricacies of furan chemistry, helping you to optimize your reactions, identify unknown impurities, and ensure the integrity of your results.

Part 1: Troubleshooting Guide - Navigating Unexpected Outcomes

This section addresses specific issues you may encounter during your experiments with this compound, with a focus on identifying and mitigating the formation of common byproducts.

Issue 1: Brown or Dark-Colored Reaction Mixture and/or Isolated Product

Q: My reaction mixture turned dark brown, and my isolated product is discolored, even after purification. What is causing this, and how can I prevent it?

A: Dark coloration is a common observation in furan chemistry and is often indicative of polymerization or the formation of highly conjugated, colored byproducts known as humins. The electron-rich nature of the furan ring in this compound, enhanced by the methoxy group, makes it susceptible to degradation under certain conditions.

Causality and Mechanistic Insights:

  • Acid Sensitivity: Strong acidic conditions can lead to protonation of the furan ring, initiating a cascade of reactions that result in ring-opening and subsequent polymerization.[1] The aldehyde group can also participate in acid-catalyzed self-condensation or reactions with other nucleophiles present.

  • Thermal Instability: Prolonged heating can also promote degradation and polymerization, especially in the presence of trace impurities that can act as catalysts.

  • Oxidation: Furan rings are susceptible to oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by the presence of air (oxygen) and certain reagents.

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • pH Control: If your reaction conditions are acidic, consider using a milder acid or a buffered system to maintain a less aggressive pH.

    • Temperature Management: Run reactions at the lowest effective temperature. If heating is necessary, minimize the reaction time.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purification Strategies:

    • Activated Carbon Treatment: For minor color impurities, treating a solution of your crude product with a small amount of activated carbon followed by filtration can be effective.

    • Chromatography: Flash column chromatography is often necessary to separate the desired product from colored impurities.[2] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can be effective.

Issue 2: Unexpected Peaks in NMR Spectra of Purified Product

Q: After purification, my ¹H NMR spectrum shows unexpected signals that I can't assign to my desired product. What are the likely byproducts?

A: The presence of extraneous peaks in your NMR spectrum indicates that your purification did not completely remove all byproducts. The nature of these byproducts will depend on the specific reaction you are performing.

Likely Byproducts and Their Spectroscopic Signatures:

  • Self-Condensation Products: Under basic or acidic conditions, this compound can undergo self-condensation reactions, such as an aldol condensation.[3][4]

    • Aldol Addition Product: Expect to see new signals in the alcohol region (broad singlet, variable chemical shift) and additional coupled signals in the aliphatic region corresponding to the newly formed C-C bond.

    • Aldol Condensation Product: The formation of a conjugated system will result in new olefinic proton signals in the downfield region of the spectrum.

  • Ring-Opened Products: Harsh acidic or basic conditions can lead to the opening of the furan ring.

    • Identification: These byproducts can be complex and varied. Look for the disappearance of characteristic furan proton signals and the appearance of new aldehyde, ketone, or carboxylic acid protons.

  • Byproducts from Reagents:

    • Vilsmeier-Haack Synthesis: If you are synthesizing this compound, incomplete hydrolysis of the Vilsmeier intermediate can leave chloroiminium salt impurities. Residual DMF is also a common impurity.[5]

    • Condensation Reactions: In Knoevenagel or similar condensations, byproducts can arise from side reactions of the active methylene compound or the catalyst.[6]

Troubleshooting and Characterization Workflow:

Byproduct_Characterization_Workflow

Data Presentation: Common Impurity NMR Shifts

The following table provides a reference for common solvent and reagent impurities often observed in NMR spectra.[7][8][9]

Impurity¹H NMR Chemical Shift (CDCl₃, δ ppm)¹³C NMR Chemical Shift (CDCl₃, δ ppm)
Dichloromethane5.3053.8
Diethyl ether3.48 (q), 1.21 (t)66.0, 15.2
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)171.1, 60.3, 21.1, 14.2
Hexanes1.25, 0.8831.5, 22.7, 14.1
Acetone2.17206.7, 30.6
N,N-Dimethylformamide (DMF)8.02 (s), 2.95 (s), 2.87 (s)162.7, 36.5, 31.3

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when using this compound in condensation reactions?

A1: The most prevalent side reactions in condensations (e.g., Knoevenagel, Aldol) are:

  • Self-Condensation: As mentioned, this compound can react with itself, especially under basic conditions, leading to aldol-type byproducts.[10][11]

  • Cannizzaro Reaction: In the presence of a strong base and in the absence of an enolizable partner, aldehydes can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.

  • Michael Addition: If your condensation product is an α,β-unsaturated carbonyl compound, it can undergo a subsequent Michael addition with any available nucleophiles in the reaction mixture.

  • Polymerization: The electron-rich furan ring can be susceptible to polymerization under the reaction conditions, especially if acidic catalysts are used.[1]

Q2: How can I improve the yield and purity of my reactions involving this compound?

A2: To enhance your reaction outcomes:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of one reactant may be beneficial in some cases to drive the reaction to completion and minimize side reactions of the other.

  • Order of Addition: The order in which you add your reagents can be critical. For example, in a base-catalyzed condensation, it is often best to add the aldehyde to a pre-formed mixture of the active methylene compound and the base to minimize self-condensation of the aldehyde.

  • Catalyst Choice: Select the mildest possible catalyst that will effectively promote the desired reaction. For instance, in Knoevenagel condensations, bases like piperidine or triethylamine are often sufficient.[12]

  • Solvent Selection: The choice of solvent can influence reaction rates and selectivity. Aprotic polar solvents are often a good choice.

  • Reaction Monitoring: Closely monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction at the optimal time and prevent the formation of degradation products from prolonged reaction times.

Q3: What are the best analytical methods for identifying and quantifying byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is ideal:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is an excellent method for separating and quantifying the components of your reaction mixture.[13] It can provide information on the purity of your product and the relative amounts of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts, GC-MS is a powerful tool. It provides excellent separation and allows for the identification of components based on their mass spectra and fragmentation patterns.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for identifying unknown byproducts. It provides the molecular weight of each component, which is a critical piece of information for structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural characterization of both your desired product and any isolated byproducts. 2D NMR techniques (COSY, HSQC, HMBC) can be used to piece together the structure of unknown compounds.[16]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by HPLC
  • Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Analysis: Inject the filtered sample into an HPLC system equipped with a C18 column and a DAD detector.

  • Method Development: Develop a gradient elution method, typically starting with a high percentage of water (with 0.1% formic acid or another modifier) and ramping up to a high percentage of organic solvent (e.g., acetonitrile or methanol). This will allow for the separation of components with a wide range of polarities.

  • Data Analysis: Monitor the chromatograms at different wavelengths to visualize all components. The appearance of new peaks or the disappearance of starting material peaks will indicate the progress of the reaction.

Protocol 2: Isolation of an Unknown Byproduct by Preparative HPLC
  • Method Development: Develop an isocratic or shallow gradient HPLC method that provides good separation between your desired product and the target byproduct.

  • Sample Preparation: Dissolve a portion of your crude reaction mixture in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto a preparative HPLC column. Collect fractions as they elute from the detector, isolating the fraction containing the byproduct of interest.

  • Purity Analysis: Analyze the collected fraction by analytical HPLC to confirm its purity.

  • Solvent Removal: Remove the HPLC solvent under reduced pressure to obtain the isolated byproduct.

  • Characterization: Subject the isolated byproduct to spectroscopic analysis (NMR, MS, IR) to determine its structure.

Part 4: Visualization of Key Concepts

Aldol_Condensation_Byproduct

References

Technical Support Center: Catalyst Selection and Optimization for 3-Methoxyfuran-2-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 3-Methoxyfuran-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile furan derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization. Our goal is to provide you with the scientific rationale behind experimental choices to ensure the success of your synthetic endeavors.

Introduction: The Unique Reactivity of this compound

This compound is a unique substrate where the furan ring's inherent electron-rich nature is modulated by two substituents with opposing electronic effects. The C2-carbaldehyde group is a strong electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. Conversely, the C3-methoxy group is an electron-donating group, which activates the ring. This electronic push-pull system dictates the molecule's reactivity and presents specific challenges and opportunities in catalytic transformations. Understanding this interplay is crucial for selecting the appropriate catalyst and optimizing reaction conditions.

Section 1: Oxidation of the Aldehyde Group

The selective oxidation of the aldehyde in this compound to a carboxylic acid is a key transformation. The primary challenge is to achieve high selectivity without promoting side reactions like oxidative degradation of the furan ring, which is sensitive to harsh oxidizing conditions.

Frequently Asked Questions (FAQs): Oxidation

Q1: What are the recommended catalytic systems for the selective oxidation of this compound?

A1: For the selective oxidation of furanic aldehydes, catalyst systems based on noble metals like gold (Au) or platinum (Pt) are often preferred due to their high activity and selectivity under mild conditions. Copper-based catalysts also show promise. For instance, Au-supported catalysts have been extensively studied for the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA), a process that involves the oxidation of an aldehyde group.[1] A similar approach can be adapted for this compound. Metal-Organic Frameworks (MOFs) loaded with copper have also been used for the selective oxidation of HMF to 2,5-diformylfuran (DFF) and could be explored for this transformation.[2]

Q2: I am observing low conversion rates. What are the likely causes?

A2: Low conversion can stem from several factors:

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under your reaction conditions. Consider screening different metal catalysts or supports.

  • Catalyst Poisoning: Impurities in your starting material or solvent can poison the catalyst. Ensure the purity of your this compound.

  • Mass Transfer Limitations: In heterogeneous catalysis, inefficient mixing can limit the contact between the substrate, oxidant, and catalyst. Increase stirring speed or consider a different reactor setup.

  • Sub-optimal pH: The pH of the reaction medium can significantly influence the reaction rate. For gold-catalyzed oxidations, a basic pH is often required to deprotonate the aldehyde hydrate, which is the reactive species.

Q3: My reaction is producing significant byproducts, including dark, insoluble materials. What is happening?

A3: The formation of dark, insoluble materials, often referred to as humins, is a common issue in reactions with furanic compounds, especially under acidic conditions or at elevated temperatures.[3] These are polymeric byproducts resulting from the condensation of furan rings. The furan ring in your substrate is susceptible to opening and polymerization, especially in the presence of strong oxidants and acids.[4]

Troubleshooting Guide: Oxidation

Issue 1.1: Poor Selectivity and Furan Ring Opening

  • Possible Cause: The reaction conditions are too harsh, leading to over-oxidation and degradation of the furan ring.

  • Troubleshooting Steps:

    • Lower the Temperature: Start with milder reaction temperatures (e.g., 30-60 °C).

    • Choose a Milder Oxidant: If using a strong oxidant, switch to a milder one like molecular oxygen or air at moderate pressure.

    • Optimize pH: Avoid strongly acidic conditions. For noble metal catalysts, a slightly basic medium (pH 8-9) often improves selectivity.

    • Catalyst Choice: Screen catalysts known for their selectivity in aldehyde oxidation, such as supported gold nanoparticles.

Experimental Protocol: Selective Oxidation using a Supported Gold Catalyst

  • Catalyst Preparation: Prepare a 1% Au on TiO₂ catalyst by deposition-precipitation method.

  • Reaction Setup: In a temperature-controlled glass reactor, suspend the Au/TiO₂ catalyst in an aqueous solution of this compound.

  • pH Adjustment: Adjust the pH of the solution to ~9 using a dilute NaOH solution.

  • Oxidation: Pressurize the reactor with O₂ (e.g., 3 bar) and stir vigorously at the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.

  • Work-up: After the reaction, cool down, filter the catalyst, and acidify the filtrate to precipitate the carboxylic acid product.

Section 2: Reduction of the Aldehyde Group

The reduction of the aldehyde to an alcohol is another fundamental transformation. The key is to selectively reduce the aldehyde without affecting the furan ring.

Frequently Asked Questions (FAQs): Reduction

Q1: Which catalysts are suitable for the selective reduction of this compound to the corresponding alcohol?

A1: For the selective hydrogenation of the aldehyde group in furanic aldehydes, catalysts based on copper, such as copper chromite, have been traditionally used. However, due to the toxicity of chromium, Cr-free catalysts are now preferred.[5] Copper-based catalysts supported on materials like ZnO-Al₂O₃ have shown high selectivity for the reduction of furfural to furfuryl alcohol.[5] Zirconium-containing catalysts have also been reported to enhance selectivity in transfer hydrogenation reactions.[6]

Q2: Can I use common reducing agents like NaBH₄?

A2: Yes, sodium borohydride (NaBH₄) is a mild and effective reagent for the selective reduction of aldehydes and can be used for this transformation in a laboratory setting. Catalytic hydrogenation is often preferred for larger-scale synthesis due to better atom economy and easier product isolation.

Troubleshooting Guide: Reduction

Issue 2.1: Over-reduction and Furan Ring Hydrogenation

  • Possible Cause: The catalyst and reaction conditions are too aggressive, leading to the hydrogenation of the furan ring in addition to the aldehyde.

  • Troubleshooting Steps:

    • Catalyst Selection: Use a catalyst with high selectivity for aldehyde reduction, such as a copper-based catalyst, instead of more aggressive hydrogenation catalysts like palladium on carbon (Pd/C) under harsh conditions.

    • Milder Conditions: Reduce the hydrogen pressure and reaction temperature.

    • Monitor Reaction Time: Stop the reaction as soon as the starting material is consumed to avoid over-reduction.

Section 3: C-C Bond Forming Reactions (Suzuki and Heck Couplings)

Cross-coupling reactions like the Suzuki and Heck reactions are powerful tools for modifying the furan scaffold. These reactions typically target a C-X (X = halide) bond. For this compound, a halogenated derivative would be required as a starting material.

Frequently Asked Questions (FAQs): C-C Coupling

Q1: What are the key considerations for performing a Suzuki coupling with a halogenated this compound derivative?

A1: The Suzuki coupling involves a palladium catalyst, a base, and an organoboron reagent. Key considerations include:

  • Palladium Precatalyst: A variety of Pd(0) and Pd(II) precatalysts can be used, such as Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf). The choice of catalyst can influence reaction rates and yields.[7]

  • Ligand: The choice of phosphine ligand is crucial. For electron-rich furan systems, bulky electron-rich phosphine ligands can be beneficial.

  • Base: An appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron species.[8]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used.[8]

Q2: I am having trouble with my Heck reaction; the yields are low and I see catalyst decomposition.

A2: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base.[9] Low yields and catalyst decomposition can be due to:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure your reaction is performed under an inert atmosphere.

  • Base Choice: A hindered amine base like triethylamine is commonly used.[9]

  • Phase-Transfer Agent: The addition of a phase-transfer agent like tetrabutylammonium chloride (TBAC) can sometimes be beneficial.[10]

Troubleshooting Guide: C-C Coupling

Issue 3.1: Homocoupling of the Boronic Acid in Suzuki Reaction

  • Possible Cause: The reaction conditions favor the homocoupling of the organoboron reagent over the cross-coupling.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is thoroughly deoxygenated, as oxygen can promote homocoupling.

    • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).

    • Temperature Control: Avoid excessively high temperatures, which can lead to side reactions.

Section 4: Direct C-H Functionalization

Direct C-H functionalization is an atom-economical way to introduce new functional groups onto the furan ring. The electronic nature of this compound makes the C5 position the most likely site for electrophilic attack and some metal-catalyzed C-H activations.

Frequently Asked Questions (FAQs): C-H Functionalization

Q1: Which position on the this compound ring is most susceptible to C-H functionalization?

A1: The C5 position is the most activated for electrophilic substitution due to the electron-donating effect of the furan oxygen and the C3-methoxy group. However, the C2-aldehyde group is deactivating. For transition-metal-catalyzed C-H functionalization, the regioselectivity can often be controlled by a directing group. The aldehyde group itself can sometimes act as a directing group.

Q2: What are the challenges in the C-H functionalization of furan derivatives?

A2: Furan derivatives can be sensitive to the harsh conditions sometimes required for C-H activation, such as high temperatures and strong oxidants or acids.[11][12] This can lead to decomposition of the starting material. Catalyst selection is critical to achieve C-H activation under milder conditions.

Troubleshooting Guide: C-H Functionalization

Issue 4.1: Low Reactivity and No C-H Activation

  • Possible Cause: The C-H bonds of the furan ring are not sufficiently activated under the chosen conditions.

  • Troubleshooting Steps:

    • Catalyst Screening: Test a range of transition metal catalysts (e.g., Pd, Rh, Ru) and ligands.

    • Directing Group Strategy: Consider introducing a directing group to facilitate the C-H activation at a specific position.

    • Reaction Conditions: Optimize the temperature, solvent, and any additives (e.g., oxidants, acids).

General Troubleshooting: Catalyst Deactivation

Catalyst deactivation is a common problem in many catalytic reactions involving furan derivatives.

Issue G.1: Gradual or Rapid Loss of Catalyst Activity

  • Possible Causes:

    • Coking/Fouling: Formation of carbonaceous deposits (coke or humins) on the catalyst surface, blocking active sites.[3][13] This is particularly common at high temperatures.

    • Poisoning: Strong adsorption of impurities from the feedstock or solvent onto the catalyst's active sites. Sulfur and nitrogen compounds are common poisons for metal catalysts.[14]

    • Leaching: Dissolution of the active metal from the support into the reaction medium.

    • Sintering: Agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area.[15]

  • Troubleshooting and Mitigation Strategies:

Deactivation Mechanism Diagnostic Techniques Mitigation Strategies
Coking/Fouling Thermogravimetric Analysis (TGA), Temperature-Programmed Oxidation (TPO)Lower reaction temperature, use a biphasic solvent system to extract the product, periodic catalyst regeneration via calcination.[3]
Poisoning X-ray Photoelectron Spectroscopy (XPS), Inductively Coupled Plasma (ICP) analysis of feedstockPurify starting materials and solvents, use guard beds to remove impurities before the reactor.[13]
Leaching ICP analysis of the reaction mixture after filtrationChoose a more stable catalyst support, modify the metal-support interaction, operate at lower temperatures.
Sintering Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD)Use thermally stable supports, add promoters to stabilize the metal particles, avoid high-temperature excursions.

Troubleshooting Workflow for Catalyst Deactivation

G start Loss of Catalyst Activity Observed check_coking Analyze for Coke/Fouling (TGA, TPO) start->check_coking check_poisoning Analyze for Poisons (XPS, Feedstock Analysis) check_coking->check_poisoning No coking_pos Coking Confirmed check_coking->coking_pos Yes check_leaching Analyze for Leaching (ICP of Liquid Phase) check_poisoning->check_leaching No poisoning_pos Poisoning Confirmed check_poisoning->poisoning_pos Yes check_sintering Analyze for Sintering (TEM, XRD) check_leaching->check_sintering No leaching_pos Leaching Confirmed check_leaching->leaching_pos Yes sintering_pos Sintering Confirmed check_sintering->sintering_pos Yes remedy_coking Optimize Temp/Time Regenerate Catalyst coking_pos->remedy_coking remedy_poisoning Purify Feedstock Use Guard Bed poisoning_pos->remedy_poisoning remedy_leaching Change Support/ Lower Temperature leaching_pos->remedy_leaching remedy_sintering Use Stable Support/ Add Promoters sintering_pos->remedy_sintering

Caption: A decision tree for troubleshooting catalyst deactivation.

References

Validation & Comparative

A Comparative Guide to 3-Methoxyfuran-2-carbaldehyde and Other Furan Derivatives for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of 3-Methoxyfuran-2-carbaldehyde with other key furan derivatives. We will explore the nuanced differences in their structural, electronic, and reactive properties, supported by experimental data, to inform their strategic application in complex organic synthesis and medicinal chemistry.

Introduction: The Furan Scaffold and the Significance of Substitution

Furan and its derivatives are cornerstone heterocyclic compounds in organic chemistry, serving as versatile building blocks for everything from pharmaceuticals to advanced materials.[1] Their aromatic character, though more modest than that of benzene, coupled with the electron-rich nature imparted by the oxygen heteroatom, makes the furan ring a highly reactive and synthetically valuable scaffold.[1]

This guide focuses on This compound , a bifunctional derivative featuring both an electron-donating methoxy group and an electron-withdrawing aldehyde. To understand its unique chemical personality, we will compare it against a curated set of analogues:

  • Furfural: The parent furan aldehyde, providing a baseline for reactivity.

  • 3-Methylfuran-2-carbaldehyde: A close structural analogue to isolate the effect of a methoxy versus a methyl group.

  • 5-Phenyl-2-furaldehyde: An example of an arylated furan, introducing extended conjugation.

The interplay of substituents on the furan ring dramatically alters its electronic landscape, governing reactivity and directing the course of chemical transformations. This guide will dissect these effects to provide a predictive framework for synthetic design.

Structural and Electronic Properties: A Comparative Analysis

The reactivity of a furan derivative is fundamentally dictated by the electronic nature of its substituents. The aldehyde at the C2 position consistently acts as an electron-withdrawing group (EWG), deactivating the ring towards electrophilic attack and rendering the carbonyl carbon susceptible to nucleophilic addition. The key differentiator among our chosen compounds is the nature of the substituent at the C3 or C5 position.

CompoundStructureKey Substituent Effects
This compound this compound StructureC3-Methoxy (EDG): Strongly electron-donating via resonance (+M effect), significantly increasing the electron density of the furan ring, particularly at the C2 and C5 positions. C2-Aldehyde (EWG): Electron-withdrawing via resonance and induction (-M, -I effects).
Furfural Furfural StructureC2-Aldehyde (EWG): The sole substituent, deactivating the ring relative to furan itself.
3-Methylfuran-2-carbaldehyde 3-Methylfuran-2-carbaldehyde StructureC3-Methyl (EDG): Weakly electron-donating via induction (+I effect). C2-Aldehyde (EWG): Electron-withdrawing.
5-Phenyl-2-furaldehyde 5-Phenyl-2-furaldehyde StructureC5-Phenyl: Extends the π-system through conjugation. Its effect can be context-dependent, but it generally influences the overall electronic distribution and provides sites for further functionalization. C2-Aldehyde (EWG): Electron-withdrawing.

The powerful electron-donating nature of the methoxy group in This compound makes its furan ring significantly more nucleophilic than that of furfural or even its 3-methyl counterpart. This has profound implications for its participation in electrophilic substitution reactions.

Synthesis of this compound: The Vilsmeier-Haack Approach

A reliable and scalable method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-methoxyfuran.[2] This reaction introduces the aldehyde group regioselectively at the C2 position, which is activated by the adjacent methoxy group.

G cluster_reactants Reactants cluster_process Process cluster_product Product DMF DMF VilsmeierReagent Formation of Vilsmeier Reagent (0 °C) DMF->VilsmeierReagent in DCM OxalylChloride Oxalyl Chloride OxalylChloride->VilsmeierReagent Methoxyfuran 3-Methoxyfuran Formylation Electrophilic Formylation (-40 °C) Methoxyfuran->Formylation VilsmeierReagent->Formylation Reacts with Workup Aqueous Workup (NaHCO₃) Formylation->Workup Product 3-Methoxyfuran- 2-carbaldehyde Workup->Product Yields (55%)

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol: Synthesis of this compound[2]
  • Reagent Preparation: Charge a flask with a solution of N,N-dimethylformamide (DMF, 1.35 equiv) in dichloromethane (DCM).

  • Vilsmeier Reagent Formation: Cool the solution to 0 °C. Add oxalyl chloride (1.2 equiv) dropwise over ~15 minutes. Stir for 20 minutes. A white precipitate of the Vilsmeier reagent will form.

  • Formylation: Cool the reaction mixture to -40 °C. Add a solution of 3-methoxyfuran (1.0 equiv) in DCM via cannula.

  • Reaction Quench: After stirring for 20 minutes, remove the cooling bath and add a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Stir the biphasic mixture vigorously for several hours. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the product as a light-yellow solid.

Comparative Reactivity and Spectroscopic Analysis

The structural and electronic differences manifest directly in the chemical reactivity and spectroscopic signatures of these derivatives.

Reactivity in Condensation Reactions

The Erlenmeyer-Azlactone synthesis, a condensation reaction with hippuric acid, serves as an excellent probe for the reactivity of the aldehyde functionality. The reactivity of various substituted furan-2-carboxaldehydes in this reaction has been studied, revealing that both reaction times and yields are influenced by the ring substituents.[3]

CompoundKey Functional GroupExpected ReactivitySupporting Rationale
This compound AldehydeModerately reactiveThe electron-donating methoxy group slightly reduces the electrophilicity of the carbonyl carbon compared to furfural, but the overall reactivity remains high.
Furfural AldehydeHighly reactiveThe aldehyde is activated by the electron-withdrawing nature of the furan ring itself, without competing donor groups.
3-Methylfuran-2-carbaldehyde AldehydeModerately reactiveThe weakly donating methyl group has a less pronounced electronic effect than the methoxy group.
5-Phenyl-2-furaldehyde AldehydeReactiveReactivity is high, and the phenyl group provides a site for further derivatization of the condensation product.[4]
Spectroscopic Data Comparison

Spectroscopic analysis provides clear, quantitative fingerprints for each derivative. The electron-donating methoxy group in This compound exerts a notable influence on the chemical shifts of the furan ring protons.

Compound¹H NMR (Aldehyde H, δ ppm)¹H NMR (Furan Ring H, δ ppm)IR (C=O stretch, cm⁻¹)
This compound ~9.6-9.7H4: ~6.6, H5: ~7.5~1670-1690
Furfural ~9.64[5]H3: ~7.25, H4: ~6.59, H5: ~7.68[5]~1675
3-Methylfuran-2-carbaldehyde ~9.69[3]H4: ~6.4, H5: ~7.4~1691[3]
5-Phenyl-2-furaldehyde ~9.6H3: ~7.3, H4: ~7.0~1670

Note: Exact values can vary based on solvent and instrumentation.

The data shows that the aldehyde proton chemical shift remains relatively consistent across the derivatives. However, the furan ring protons are more sensitive to the electronic environment, as seen in the distinct shifts for each compound.

Applications in Medicinal Chemistry and Advanced Synthesis

The furan scaffold is a privileged structure in drug discovery.[6] The specific substitution pattern of This compound makes it a particularly interesting building block. While simple 3-methoxyfuran itself is not common in late-stage drug candidates, the methoxy-substituted furan core is found within more complex and potent bioactive molecules, such as benzofurans.[6]

Application Example: Precursor for Tubulin Polymerization Inhibitors

Methoxy-substituted benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer therapies.[6] These compounds bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis.[6] this compound represents a strategic starting material for the synthesis of such complex heterocyclic systems.

G cluster_workflow Synthetic Utility Workflow Start This compound Versatile Building Block Step1 Step 1: Annulation/Cyclization e.g., Reaction with substituted phenols Start:f1->Step1:f0 Synthetic Transformation Product Methoxy-Substituted Benzofuran Core Scaffold for further elaboration Step1:f1->Product:f0 Final Biologically Active Target Molecule e.g., Tubulin Polymerization Inhibitor Product:f1->Final:f0 Functionalization

Caption: Synthetic utility of this compound.

Conclusion

This compound is a distinctive furan derivative whose synthetic potential is defined by the synergistic effects of its C3-methoxy and C2-aldehyde groups.

  • Compared to Furfural, it possesses a more electron-rich aromatic system, predisposing it to different pathways in electrophilic aromatic substitution while maintaining high reactivity at the aldehyde.

  • Compared to 3-Methylfuran-2-carbaldehyde, the methoxy group's powerful +M effect provides a stronger electronic perturbation, offering a different level of control over reactivity and regioselectivity.

  • Compared to 5-Phenyl-2-furaldehyde, it offers a different vector for synthetic elaboration, focusing on the inherent reactivity imparted by the methoxy group rather than an extended conjugated system.

For the medicinal chemist and synthetic researcher, this compound is not merely another furan aldehyde. It is a nuanced and powerful tool, offering a unique combination of electronic properties that can be strategically exploited to access complex and biologically relevant molecular architectures.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-Methoxyfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic techniques for the structural validation of 3-methoxyfuran-2-carbaldehyde, a key heterocyclic building block. We will explore the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to not only confirm the target structure but also to differentiate it from potential isomeric and related impurities.

The Imperative of Orthogonal Spectroscopic Analysis

In the synthesis of complex organic molecules, relying on a single analytical technique for structural elucidation is fraught with peril. Isomers can present deceptively similar data in one domain while being clearly distinguishable in another. The strategic application of multiple, orthogonal spectroscopic methods provides a self-validating system, ensuring the highest level of confidence in the assigned structure. This guide will demonstrate this principle by comparing the expected spectroscopic signature of this compound with that of its isomers and common precursors, such as 2-furaldehyde and 3-furaldehyde.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their spatial relationships (coupling constants).

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring key signals.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

  • Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence. Key acquisition parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Interpreting the ¹H NMR Spectrum of this compound

The structure of this compound predicts a specific set of signals. The aldehyde proton is expected to be the most downfield-shifted signal due to the strong deshielding effect of the carbonyl group. The furan ring protons will appear in the aromatic region, and their coupling pattern will be indicative of their relative positions. The methoxy group protons will appear as a sharp singlet in the upfield region.

G

Table 1: Comparative ¹H NMR Data of Furan Aldehydes (in CDCl₃)

CompoundAldehyde Proton (CHO)Furan ProtonsMethoxy Protons (OCH₃)
This compound (Expected) ~9.8 ppm (s)H-4: ~6.7 ppm (d), H-5: ~7.5 ppm (d)~3.9 ppm (s)
2-Furaldehyde[1][2][3]9.64 ppm (s)H-3: 7.25 ppm (dd), H-4: 6.59 ppm (dd), H-5: 7.68 ppm (dd)N/A
3-Furaldehyde~9.9 ppm (s)H-2: ~8.2 ppm (s), H-4: ~6.8 ppm (d), H-5: ~7.5 ppm (d)N/A

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by revealing the number of unique carbon environments in a molecule. The chemical shifts of the carbon signals are indicative of the hybridization and electronic environment of the carbon atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

  • Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Spectral Width: A much larger spectral width (e.g., 0-220 ppm) is required to encompass the wider range of carbon chemical shifts.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is needed to achieve an adequate signal-to-noise ratio.

Interpreting the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal, typically appearing above 170 ppm. The furan ring carbons will resonate in the aromatic region, and the methoxy carbon will be found in the upfield region.

G

Table 2: Comparative ¹³C NMR Data of Furan Aldehydes (in CDCl₃)

CompoundCarbonyl Carbon (C=O)Furan CarbonsMethoxy Carbon (OCH₃)
This compound (Expected) ~175 ppmC-2: ~150 ppm, C-3: ~155 ppm, C-4: ~110 ppm, C-5: ~145 ppm~60 ppm
2-Furaldehyde[2]177.6 ppmC-2: 152.9 ppm, C-3: 121.1 ppm, C-4: 112.6 ppm, C-5: 148.1 ppmN/A
3-Furaldehyde~185 ppmC-2: ~150 ppm, C-3: ~125 ppm, C-4: ~110 ppm, C-5: ~145 ppmN/A

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected, followed by the spectrum of the sample.

  • Data Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). The presence of characteristic absorption bands is used to identify functional groups.

Interpreting the IR Spectrum of this compound

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde, typically found in the region of 1680-1700 cm⁻¹. Other key absorptions will include C-H stretches for the furan ring and the aldehyde, and C-O stretches for the furan ring and the methoxy group.

Table 3: Key IR Absorption Frequencies for Furan Aldehydes

Functional GroupCharacteristic Absorption (cm⁻¹)Expected in this compound
C=O Stretch (Aldehyde)1680 - 1710Strong
C-H Stretch (Aldehyde)2720 and 2820Two weak to medium bands
C-H Stretch (Furan)~3100Medium to weak
C-O Stretch (Furan & Ether)1000 - 1300Strong, multiple bands
C=C Stretch (Furan)1500 - 1600Medium

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and can provide valuable structural clues.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample is ionized using one of several techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpreting the Mass Spectrum of this compound

The mass spectrum of this compound (C₆H₆O₃) is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (126.11 g/mol ). The fragmentation pattern will be characteristic of the structure, with potential losses of CO, CHO, and CH₃ groups.

G

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (Predicted)Possible Identity
[M]⁺126.03Molecular Ion
[M-H]⁺125.02Loss of a hydrogen atom
[M-CH₃]⁺111.01Loss of a methyl radical
[M-CHO]⁺97.03Loss of the formyl group
[M-OCH₃]⁺95.02Loss of the methoxy group
[M-CO]⁺98.04Loss of carbon monoxide

Note: Predicted data from PubChemLite.

Conclusion

The structural validation of this compound requires a multi-faceted spectroscopic approach. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a confident and unambiguous structural assignment can be made. This guide provides the framework and the scientific rationale for each of these essential techniques, empowering researchers to ensure the integrity of their chemical entities. The comparison with related furan aldehydes highlights the subtle yet critical differences in their spectroscopic signatures, underscoring the importance of a comprehensive analytical strategy.

References

A Comparative Study of the Reactivity of Substituted Furan-2-Carbaldehydes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug discovery, furan-2-carbaldehyde and its derivatives represent a cornerstone class of heterocyclic compounds. Their utility as versatile synthons is well-established, paving the way for the creation of a diverse array of pharmaceuticals and biologically active molecules. The reactivity of the aldehyde functional group is intricately modulated by the electronic character of substituents on the furan ring, a nuance that is critical for rational molecular design and reaction optimization. This guide provides a comprehensive comparative analysis of the reactivity of 5-substituted furan-2-carbaldehydes, supported by experimental data and mechanistic insights, to empower researchers in their synthetic endeavors.

The Electronic Landscape of Furan-2-Carbaldehyde

The furan ring is a π-electron-rich heterocycle, which inherently influences the reactivity of its substituents. However, the 2-carbaldehyde group acts as a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This deactivation of the furan ring makes it less susceptible to electrophilic attack compared to furan itself. Conversely, the electrophilicity of the aldehyde carbon is enhanced, making it a prime target for nucleophilic attack.

The introduction of a substituent at the 5-position creates a fascinating interplay of electronic effects that fine-tunes the reactivity of the aldehyde. The nature of this substituent can either amplify or attenuate the inherent reactivity of the furan-2-carbaldehyde scaffold.

Diagram of Electronic Effects:

G cluster_furan Furan-2-carbaldehyde cluster_reactivity Impact on Aldehyde Reactivity CHO CHO (-I, -M) FuranRing O CHO->FuranRing e- withdrawing C5_Substituent R-group at C5 C5_Substituent->FuranRing e- donating or withdrawing Increased Increased Reactivity (towards nucleophiles) C5_Substituent->Increased If R is Electron-Withdrawing (e.g., -NO2, -CN, -Halogens) Decreased Decreased Reactivity (towards nucleophiles) C5_Substituent->Decreased If R is Electron-Donating (e.g., -OCH3, -CH3) Reactivity Reactivity

Caption: Influence of C5-substituent on the reactivity of the C2-aldehyde.

Quantifying Substituent Effects: The Hammett Equation in Heterocyclic Systems

To move beyond qualitative descriptions, we can employ the Hammett equation, a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic influence of substituents on reaction rates and equilibria.[1][2] The equation is given by:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction with a substituted furan-2-carbaldehyde.

  • k₀ is the rate constant for the reaction with the unsubstituted furan-2-carbaldehyde (R=H).

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent 'R'. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[2]

While originally developed for benzene derivatives, the Hammett equation can be extended to heterocyclic systems like furan, providing valuable insights into the transmission of electronic effects.[3]

A Case Study: The Knoevenagel Condensation

The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, serves as an excellent model system to probe the reactivity of substituted furan-2-carbaldehydes. The reaction rate is highly sensitive to the electrophilicity of the aldehyde carbon, which is directly influenced by the C5-substituent.

Table 1: Comparative Reactivity in Knoevenagel-type Condensations

5-Substituent (R)Substituent TypeObserved Reactivity (Qualitative)Supporting Observations
-NO₂Strongly Electron-WithdrawingVery HighRapid reaction times and high yields in condensations with active methylene compounds.[4]
-BrElectron-WithdrawingHighFaster reaction rates compared to the unsubstituted analogue in condensations with hippuric acid.[5]
-ClElectron-WithdrawingHighSimilar reactivity to the bromo-substituted derivative.
-HUnsubstituted (Reference)ModerateServes as the baseline for comparison.
-CH₃Weakly Electron-DonatingLowSlower reaction rates observed in condensation reactions.
-OCH₃Strongly Electron-DonatingVery LowSignificantly reduced reactivity due to the electron-donating resonance effect of the methoxy group.

The trend is clear: electron-withdrawing substituents at the 5-position increase the rate of nucleophilic attack on the aldehyde by enhancing its electrophilicity. Conversely, electron-donating groups decrease the reaction rate.

Experimental Protocols for Comparative Reactivity Studies

To empower researchers to conduct their own comparative studies, we provide a detailed, step-by-step methodology for a Knoevenagel condensation, which can be monitored by UV-Vis spectroscopy to determine reaction kinetics.

Synthesis of 5-Substituted Furan-2-Carbaldehydes

A general and robust method for the synthesis of various 5-substituted furan-2-carbaldehydes is the Vilsmeier-Haack reaction on the corresponding 2-substituted furans. For specific derivatives, established literature procedures should be consulted. For instance, 5-nitro-2-furaldehyde can be synthesized via the nitration of furfural diacetate followed by hydrolysis.[6][7]

Kinetic Analysis of the Knoevenagel Condensation by UV-Vis Spectroscopy

This protocol outlines the determination of the rate constant for the reaction between a 5-substituted furan-2-carbaldehyde and malononitrile, catalyzed by piperidine.

Workflow for Kinetic Analysis:

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Stock_Aldehyde Prepare stock solution of 5-substituted furan-2-carbaldehyde in ethanol Mix Mix aldehyde and malononitrile solutions in a quartz cuvette Stock_Aldehyde->Mix Stock_Malononitrile Prepare stock solution of malononitrile in ethanol Stock_Malononitrile->Mix Stock_Catalyst Prepare stock solution of pieridine in ethanol Initiate Initiate reaction by adding catalyst solution and mix rapidly Mix->Initiate Measure Immediately place cuvette in UV-Vis spectrophotometer and start kinetic measurement Initiate->Measure Plot Plot absorbance vs. time Measure->Plot Determine_Order Determine the reaction order (e.g., pseudo-first-order if one reactant is in large excess) Plot->Determine_Order Calculate_k Calculate the rate constant (k) from the integrated rate law Determine_Order->Calculate_k

Caption: Experimental workflow for kinetic analysis of Knoevenagel condensation.

Detailed Steps:

  • Preparation of Reagent Solutions:

    • Prepare stock solutions of the desired 5-substituted furan-2-carbaldehyde (e.g., 0.1 M in absolute ethanol).

    • Prepare a stock solution of malononitrile (e.g., 1.0 M in absolute ethanol).

    • Prepare a stock solution of piperidine (e.g., 0.1 M in absolute ethanol).

  • UV-Vis Spectrophotometer Setup:

    • Set the spectrophotometer to kinetics mode.

    • Determine the λ_max of the expected product (the furfurylidene malononitrile derivative) by running a full spectrum of a completed reaction mixture. Set the instrument to monitor the absorbance at this λ_max over time.

  • Kinetic Run:

    • In a 1 cm path length quartz cuvette, add the appropriate volume of the furan-2-carbaldehyde stock solution and ethanol to achieve the desired final concentration (e.g., 1 mM).

    • Add the malononitrile stock solution to have it in large excess (e.g., 100 mM final concentration) to ensure pseudo-first-order kinetics with respect to the aldehyde.

    • Initiate the reaction by adding a small, precise volume of the piperidine stock solution (e.g., to a final concentration of 1 mM).

    • Quickly cap the cuvette, invert it 2-3 times to mix, and immediately place it in the spectrophotometer to start data acquisition.

    • Record the absorbance at the predetermined λ_max at regular intervals until the reaction is complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • Plot ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t.

    • For a pseudo-first-order reaction, this plot should be linear. The pseudo-first-order rate constant (k_obs) is the negative of the slope.

    • The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of malononitrile.

By repeating this procedure for a series of 5-substituted furan-2-carbaldehydes, a quantitative comparison of their reactivities can be established.

Beyond Condensations: A Broader Perspective on Reactivity

The principles governing the reactivity of the aldehyde group in Knoevenagel condensations are also applicable to other important transformations:

  • Wittig Reaction: The reaction with phosphorus ylides is another cornerstone of C=C bond formation. Electron-withdrawing substituents on the furan ring are expected to accelerate the initial nucleophilic attack of the ylide on the aldehyde.[8]

  • Reduction: The reduction of the aldehyde to an alcohol (e.g., using NaBH₄) involves nucleophilic attack by a hydride. The rate of this reaction will also be influenced by the electronic nature of the 5-substituent, with electron-withdrawing groups favoring a faster reaction.

  • Oxidation: The oxidation of the aldehyde to a carboxylic acid is less dependent on the electrophilicity of the carbonyl carbon and more on the susceptibility of the aldehydic C-H bond to cleavage.

Conclusion and Future Outlook

The reactivity of 5-substituted furan-2-carbaldehydes is a finely tunable parameter, primarily governed by the electronic nature of the substituent at the 5-position. A thorough understanding of these substituent effects, quantified through linear free energy relationships like the Hammett equation, is paramount for the rational design of synthetic routes and the development of novel chemical entities.

This guide has provided a framework for a comparative study, grounded in established chemical principles and supported by qualitative and semi-quantitative experimental observations. The provided experimental protocol for kinetic analysis offers a practical approach for researchers to generate their own quantitative data, enabling a deeper understanding and more precise control over the reactivity of these valuable heterocyclic building blocks. As the demand for sophisticated and diverse molecular architectures continues to grow, a nuanced appreciation for the subtle interplay of structure and reactivity in systems like substituted furan-2-carbaldehydes will remain an indispensable asset for the modern chemist.

References

A Comparative Guide to the Biological Activity of 3-Methoxyfuran-2-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the furan scaffold represents a privileged structure, consistently appearing in a multitude of biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities.[1] This guide provides an in-depth comparative analysis of the biological activity of 3-Methoxyfuran-2-carbaldehyde and its structural analogs. While direct experimental data on this compound is limited in publicly accessible literature, this guide synthesizes available data on structurally related furan-2-carbaldehyde derivatives to provide a valuable reference for future research and development. We will delve into the structure-activity relationships, supported by experimental data from various studies, and provide detailed methodologies to facilitate further investigation.

The Furan-2-carbaldehyde Scaffold: A Hub of Biological Activity

Furan-2-carbaldehyde, also known as furfural, and its derivatives are a class of heterocyclic aldehydes that have garnered significant attention in medicinal chemistry. The reactivity of the aldehyde group and the electronic properties of the furan ring make these compounds versatile starting materials for the synthesis of a diverse array of bioactive molecules.[2] The biological activity of these compounds is highly dependent on the nature and position of substituents on the furan ring.

Structure-Activity Relationships: The Influence of Substituents

Structure-activity relationship (SAR) studies on furan derivatives have revealed several key insights:

  • Position of Substitution: Electrophilic substitution on the furan ring predominantly occurs at the C5 position, followed by the C3 position. Consequently, a vast number of studies focus on the biological activities of 5-substituted furan-2-carbaldehydes.

  • Nature of Substituents: The introduction of various functional groups, such as nitro, aryl, and heterocyclic moieties, can significantly modulate the biological profile of the furan-2-carbaldehyde scaffold. For instance, 5-nitrofuran derivatives have been extensively investigated for their antibacterial properties.[3][4] The addition of aryl groups at the 5-position has been shown to influence antimicrobial and cytotoxic activities.

While data on 3-substituted furan-2-carbaldehydes is less abundant, the principles of electronic and steric effects of substituents can be extrapolated to predict potential activities. A methoxy group at the 3-position, as in this compound, is an electron-donating group which can influence the reactivity and interaction of the molecule with biological targets.

Comparative Antimicrobial Activity

Furan derivatives are well-documented for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the generation of reactive oxygen species (ROS) that cause cellular damage.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various furan-2-carbaldehyde analogs against different microbial strains. This data, compiled from multiple studies, allows for an indirect comparison of the potential antimicrobial efficacy of this compound.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivativeEscherichia coli64[1]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans64[6]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureus128[6]
Nitrofuran derivativesHistoplasma capsulatum0.48[7]
Nitrofuran derivativesParacoccidioides brasiliensis0.48[7]
Nitrofuran derivativesTrichophyton rubrum0.98[7]
Nitrofuran derivativesCandida and Cryptococcus neoformans strains3.9[7]

Insights from the Data:

The data highlights that substitutions on the furan ring play a crucial role in determining the antimicrobial potency. Nitro-substituted furans, in particular, exhibit very potent antifungal activity with MIC values in the sub-microgram per milliliter range.[7] While no direct data for this compound is presented, the broad activity of other furan derivatives suggests that it is a promising candidate for antimicrobial screening.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of furan derivatives using the broth microdilution method, a standard antimicrobial susceptibility test.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Test compounds (furan derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with solvent)

Procedure:

  • Preparation of Test Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution of Compounds: In the first column of wells, add 100 µL of the stock solution of the test compound, creating a 1:2 dilution. Serially dilute the compound across the plate by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well. This creates a range of concentrations of the test compound.

  • Inoculation: Add 10 µL of the adjusted microbial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls: Include wells with broth and inoculum only (growth control), broth and the highest concentration of the solvent (solvent toxicity control), and a serial dilution of the positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis prep_broth Add 100 µL Broth to all wells prep_compound Add 100 µL Compound Stock to First Column prep_broth->prep_compound serial_dilute Perform Serial Dilutions prep_compound->serial_dilute add_inoculum Add 10 µL Microbial Inoculum to all wells serial_dilute->add_inoculum Inoculate Plate incubate Incubate Plate add_inoculum->incubate read_results Visually Inspect for Growth incubate->read_results Read Results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Comparative Cytotoxic Activity

Many furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and the generation of intracellular ROS.[8][9] The aldehyde functionality in furan-2-carbaldehydes can react with cellular nucleophiles, such as proteins and DNA, contributing to their cytotoxic effects.[10]

The following table presents the 50% inhibitory concentration (IC50) values for a selection of furan derivatives against different cancer cell lines, providing a basis for comparison.

Compound/AnalogCell LineIC50 (µM)Reference
3,4-dihalogenated 2(5H)-furanone (epoxide derivative)MAC13/MAC160.05 / 0.03[11]
Furan-based pyridine carbohydrazideMCF-7Not specified (induces G2/M arrest)[12]
Furan-based N-phenyl triazinoneMCF-7Not specified (induces G2/M arrest)[12]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivativesHeLaWeak to significant activity[13]

Insights from the Data:

The cytotoxicity of furan derivatives is highly structure-dependent. The 3,4-dihalogenated 2(5H)-furanone epoxide derivative demonstrates potent cytotoxic activity in the nanomolar range.[11] Other furan-based compounds have been shown to induce cell cycle arrest and apoptosis in breast cancer cells (MCF-7).[12] These findings underscore the potential of the furan scaffold in the development of novel anticancer agents. The cytotoxic potential of this compound warrants investigation.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (furan derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the furan derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Furan Derivatives (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 2-4h E->F G Add Solubilization Buffer F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Mechanistic Insights: The Role of Oxidative Stress

A recurring theme in the biological activity of furan aldehydes is the induction of oxidative stress.[9] The aldehyde group can be metabolized, leading to the formation of reactive oxygen species (ROS). This increase in intracellular ROS can lead to a cascade of cellular events, including DNA damage, lipid peroxidation, and ultimately, apoptosis.[8][9]

Oxidative_Stress_Pathway Furan_Aldehyde Furan Aldehyde Metabolism Cellular Metabolism Furan_Aldehyde->Metabolism ROS Increased ROS Metabolism->ROS DNA_Damage DNA Damage ROS->DNA_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Apoptosis Apoptosis DNA_Damage->Apoptosis Lipid_Peroxidation->Apoptosis

Caption: Proposed mechanism of furan aldehyde-induced cytotoxicity via oxidative stress.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activity of this compound and its analogs, drawing upon the existing body of scientific literature. While direct experimental data for the 3-methoxy substituted compound is scarce, the extensive research on other furan-2-carbaldehyde derivatives strongly suggests its potential as a bioactive molecule. The antimicrobial and cytotoxic activities of furan derivatives are well-established, and the insights into their structure-activity relationships and mechanisms of action provide a solid foundation for further research.

Future investigations should focus on the synthesis and direct biological evaluation of this compound and a series of 3-substituted analogs. Such studies would provide crucial data to elucidate the specific contribution of the methoxy group at the 3-position to the overall biological activity profile. Furthermore, detailed mechanistic studies are warranted to explore the specific molecular targets and signaling pathways affected by these compounds. The detailed experimental protocols provided in this guide offer a starting point for researchers to embark on these exciting avenues of investigation.

References

A Comparative Guide to the Synthesis of 3-Methoxyfuran-2-carbaldehyde for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic building blocks is paramount. 3-Methoxyfuran-2-carbaldehyde is a valuable intermediate, with its substituted furan scaffold appearing in a variety of biologically active molecules. This guide provides an in-depth comparison of synthetic routes to this target molecule, offering experimental data, detailed protocols, and an expert perspective on the causality behind the procedural choices to aid in selecting the optimal pathway for your research needs.

Introduction: The Significance of the this compound Scaffold

The furan ring is a cornerstone in medicinal chemistry, and the introduction of a methoxy group at the 3-position, along with a formyl group at the 2-position, provides a synthetically versatile handle for further molecular elaboration. The electron-donating nature of the methoxy group influences the reactivity of the furan ring, while the aldehyde functionality serves as a key precursor for the formation of a wide array of chemical bonds and more complex heterocyclic systems. Consequently, robust and scalable synthetic access to this compound is a critical enabling step in many drug discovery programs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is dominated by the formylation of a pre-existing 3-methoxyfuran ring. The Vilsmeier-Haack reaction and its modifications stand out as the most direct and widely reported methods. While other strategies for the synthesis of substituted furans exist, their application to this specific target is less documented. Here, we will focus on the most practical and validated approach.

Route 1: Vilsmeier-Haack Formylation of 3-Methoxyfuran

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃) or oxalyl chloride, to generate an electrophilic iminium salt known as the Vilsmeier reagent.[2][3] This reagent then undergoes an electrophilic aromatic substitution with the electron-rich furan ring, followed by hydrolysis to yield the desired aldehyde.[4][5]

The use of oxalyl chloride instead of the more traditional POCl₃ is a common modification that can offer milder reaction conditions and easier work-up.

Data Presentation: A Comparative Summary

ParameterVilsmeier-Haack Formylation
Starting Material 3-Methoxyfuran
Key Reagents N,N-Dimethylformamide (DMF), Oxalyl Chloride
Solvent Dichloromethane (DCM)
Temperature -40 °C to 0 °C
Reaction Time ~1 hour
Yield ~55%
Scalability Readily scalable
Green Chemistry Considerations Use of chlorinated solvents

Mechanistic Insight: The "Why" Behind the Vilsmeier-Haack Reaction

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Vilsmeier-Haack reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with oxalyl chloride to form the electrophilic chloroiminium ion (the Vilsmeier reagent). This is a highly reactive species that serves as the formylating agent.

  • Electrophilic Aromatic Substitution: The electron-rich 3-methoxyfuran attacks the Vilsmeier reagent, leading to the formation of a sigma complex. The methoxy group at the 3-position activates the furan ring towards electrophilic attack and directs the substitution to the adjacent C2 position. Subsequent elimination and hydrolysis of the resulting iminium salt during aqueous work-up furnishes the final aldehyde product.

Vilsmeier_Haack_Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent OxalylChloride Oxalyl Chloride OxalylChloride->VilsmeierReagent SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex Electrophilic Attack Methoxyfuran 3-Methoxyfuran Methoxyfuran->SigmaComplex IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt Aldehyde This compound IminiumSalt->Aldehyde Hydrolysis Hydrolysis Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocols

A detailed, step-by-step methodology is provided for the Vilsmeier-Haack formylation of 3-methoxyfuran. This protocol is a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Formylation

Materials:

  • 3-Methoxyfuran

  • N,N-Dimethylformamide (DMF)

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Diethyl ether

Procedure:

  • To a solution of N,N-dimethylformamide (1.35 equiv.) in anhydrous dichloromethane, cooled to 0 °C, add oxalyl chloride (1.2 equiv.) dropwise. Vigorous gas evolution will be observed, and a white solid will precipitate.

  • After stirring for 20 minutes at 0 °C, cool the reaction mixture to -40 °C.

  • Slowly add a solution of 3-methoxyfuran (1.0 equiv.) in anhydrous dichloromethane to the reaction mixture. A dark brown color will develop.

  • Stir the reaction mixture for 20 minutes at -40 °C.

  • Remove the cooling bath and add saturated aqueous sodium bicarbonate solution.

  • Stir the biphasic mixture vigorously for 6 hours.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with 100% diethyl ether) to afford this compound as a light-yellow solid.

The Starting Material: Synthesis of 3-Methoxyfuran

The availability of the starting material, 3-methoxyfuran, is a critical consideration. While commercially available, an in-house synthesis may be required. A common route to 3-methoxyfuran is the acid-catalyzed rearrangement of tetrahydro-2,4,4-trimethoxyfuran.[6]

General_Workflow Start Starting Materials Synthesis Synthesis of 3-Methoxyfuran Start->Synthesis Formylation Vilsmeier-Haack Formylation Synthesis->Formylation Workup Aqueous Work-up Formylation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow.

Conclusion and Future Perspectives

The Vilsmeier-Haack formylation of 3-methoxyfuran is a robust and reliable method for the synthesis of this compound. The reaction is high-yielding, scalable, and proceeds under relatively mild conditions. For research and development purposes where access to this valuable building block is essential, this synthetic route offers a clear and efficient pathway. Future efforts in this area may focus on developing greener synthetic alternatives that avoid the use of chlorinated solvents and harsh reagents, potentially through catalytic or biocatalytic approaches.

References

Introduction: The Analytical Challenge of Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Analysis of 3-Methoxyfuran-2-carbaldehyde for Researchers and Drug Development Professionals

This compound is a heterocyclic organic compound belonging to the furan family. Furanic compounds are ubiquitous, arising from the thermal processing of foods through the Maillard reaction and caramelization, and can also be structural motifs in pharmaceutical compounds.[1][2][3] Given their prevalence and the potential carcinogenicity of some members like furan itself, highly specific and accurate analytical methods are paramount for both food safety monitoring and drug development.[1][2][4]

A significant challenge in the analysis of small molecules like this compound is analytical cross-reactivity. This occurs when an assay designed to detect a specific target molecule also responds to other, structurally similar compounds. In immunoassay-based methods, this can lead to false-positive results or inaccurate quantification, compromising data integrity. This guide provides a comprehensive framework for understanding, testing, and interpreting the cross-reactivity of this compound, leveraging established principles from the analysis of related compounds, such as nitrofuran antibiotic metabolites.[5][6][7][8]

Structural Basis for Cross-Reactivity

The potential for cross-reactivity is rooted in molecular structure. An antibody or analytical system that recognizes this compound will bind to specific features of the molecule, known as epitopes. Other molecules that share these features could potentially interfere with the analysis.

Key Structural Features of this compound:

  • Furan Ring: The core five-membered aromatic heterocycle.

  • Carbaldehyde Group (-CHO) at position 2: A key functional group for potential derivatization or antibody recognition.

  • Methoxy Group (-OCH₃) at position 3: This group influences the electronic properties and steric profile of the molecule.

Compounds that share the furan-2-carbaldehyde backbone are primary candidates for cross-reactivity. The diagram below illustrates the structural relationship between our target compound and other common furan derivatives.

G main This compound sub1 Furfural (Furan-2-carbaldehyde) main->sub1  Shared Furan- 2-carbaldehyde core sub2 3-Methylfuran-2-carbaldehyde main->sub2  Similar substitution (Methyl vs. Methoxy) sub3 5-Hydroxymethylfurfural (HMF) sub4 Nitrofuran Metabolite (Derivatized) center_node->sub3  Shared Furan core, different C5 substituent center_node->sub4  Shared Furan core, relevant in immunoassays ELISA_Workflow A 1. Plate Coating Coat microtiter plate with Antigen-Protein Conjugate. B 2. Blocking Block unbound sites with BSA or similar agent. A->B C 3. Competitive Reaction Add Primary Antibody mixed with Standard or Test Compound. B->C D 4. Incubation & Washing Antibody binds to coated antigen or free test compound. C->D E 5. Secondary Antibody Add enzyme-conjugated Secondary Antibody. D->E F 6. Washing Remove unbound secondary antibody. E->F G 7. Substrate Addition Add chromogenic substrate (e.g., TMB). F->G H 8. Signal Detection Measure absorbance. Signal is inversely proportional to concentration. G->H

References

The 3-Methoxyfuran Scaffold: A Comparative Guide to its Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of the 3-Methoxyfuran Moiety

In the landscape of heterocyclic chemistry, the furan ring stands as a cornerstone scaffold, integral to the structure of numerous bioactive compounds and approved pharmaceuticals. Its versatility allows for a broad spectrum of biological activities, ranging from antimicrobial to anticancer effects. The strategic substitution on this five-membered ring can dramatically influence the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on the 3-methoxyfuran scaffold, a synthetically accessible yet underexplored building block in medicinal chemistry. While direct therapeutic applications of the parent molecule, 3-Methoxyfuran-2-carbaldehyde, are not extensively documented, the incorporation of the 3-methoxyfuran core into more complex structures has yielded compounds with significant therapeutic promise.

This document provides a comparative analysis of the efficacy of molecules derived from the 3-methoxyfuran scaffold in key therapeutic areas, contrasting their performance with established alternatives. We will delve into the mechanistic underpinnings of their activity, supported by quantitative experimental data and detailed protocols to ensure scientific rigor and reproducibility.

I. Anticancer Activity: Targeting the Cytoskeleton

The most compelling evidence for the therapeutic potential of the 3-methoxyfuran scaffold lies in the development of potent anticancer agents, particularly those that interfere with microtubule dynamics.

Mechanism of Action: Inhibition of Tubulin Polymerization

A critical target in cancer chemotherapy is tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of their dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. Several successful anticancer drugs, such as paclitaxel and the vinca alkaloids, function by targeting tubulin.

Derivatives incorporating a methoxy-substituted furan ring, particularly when fused to a benzene ring to form a benzofuran, have emerged as potent inhibitors of tubulin polymerization. These compounds often bind to the colchicine site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[1] The 3,4,5-trimethoxyphenyl group, a common feature in many potent tubulin inhibitors like Combretastatin A-4, is often paired with a heterocyclic ring system, and the 3-methoxyfuran scaffold can serve as a valuable component in this regard.[2][3]

A Comparative Analysis of Furan-Based Tubulin Inhibitors

To contextualize the efficacy of 3-methoxyfuran derivatives, we compare their antiproliferative activity with other furan-containing tubulin inhibitors and the well-established natural product, Combretastatin A-4.

Compound/DerivativeCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Methoxy-Substituted Benzofuran Derivative (6g) MDA-MB-231 (Breast)3.013,4,5-trimethoxybenzamide at position 3 of benzofuran[1]
HCT-116 (Colon)5.20[1]
5-(4-chlorophenyl)furan Derivative (7e) Leukemia SR0.05Pyrazoline moiety derived from furan-2-carbaldehyde[4]
5-(4-chlorophenyl)furan Derivative (11a) Leukemia SR0.06Pyridine moiety derived from furan-2-carbaldehyde[4]
Combretastatin A-4 (Natural Product) HT-1080 (Fibrosarcoma)0.0133,4,5-trimethoxyphenyl ring[5]
SGC-7901 (Gastric)0.009[5]

Table 1: Comparative antiproliferative activity (IC50) of various furan-based compounds and Combretastatin A-4.

The data indicates that while methoxy-substituted benzofurans show potent low micromolar activity, further modifications of the furan-2-carbaldehyde scaffold can lead to highly potent compounds with nanomolar efficacy, rivaling that of the natural product Combretastatin A-4. This highlights the potential of this compound as a starting material for the synthesis of novel, highly active anticancer agents.

Signaling Pathway: Tubulin Disruption and Apoptosis

The inhibition of tubulin polymerization by these agents triggers a cascade of events culminating in programmed cell death.

cluster_0 Cellular Environment Furan_Derivative Methoxy-Furan Derivative Tubulin_Dimers α/β-Tubulin Dimers Furan_Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization (Inhibited) Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupted Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Triggers

Caption: Furan derivative-induced apoptosis via tubulin polymerization inhibition.

Experimental Workflow: Assessing Anticancer Efficacy

A typical workflow for evaluating the anticancer potential of a novel 3-methoxyfuran derivative involves a series of in vitro assays.

cluster_1 In Vitro Anticancer Evaluation Synthesis Compound Synthesis (from this compound) Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Tubulin_Assay Tubulin Polymerization Assay (Spectrophotometry) IC50->Tubulin_Assay Select Potent Compounds Mechanism Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) Tubulin_Assay->Mechanism

Caption: Workflow for evaluating anticancer furan derivatives.

II. Antimicrobial Activity: A Broad Spectrum of Potential

Furan derivatives have a long history of use as antimicrobial agents. The nitrofurans, for example, are a class of antibiotics effective against a range of bacterial infections. While specific data on this compound is limited, the broader class of furan-2-carbaldehyde derivatives has shown promising antimicrobial and antifungal activities.

Comparative Efficacy of Furan-Based Antimicrobials

The antimicrobial efficacy of furan derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various pathogens.

Compound/DerivativeMicroorganismMIC (µg/mL)Key Structural FeaturesReference
Nitrofurantoin Staphylococcus aureus1.56255-Nitro group[6]
Methicillin-resistant S. aureus (MRSA)1[6]
Furazolidone Escherichia coli165-Nitro group[6]
3-Aryl-3-(furan-2-yl)propanoic acid derivative Candida albicans64Furan-2-yl propanoic acid scaffold[7]
Staphylococcus aureus128[7]
Thiophene/furan-1,3,4-oxadiazole carboxamide (4i) Sclerotinia sclerotiorum (fungus)0.140Furan-oxadiazole carboxamide[8]

Table 2: Comparative antimicrobial activity (MIC) of various furan-based compounds.

The data demonstrates that the furan ring is a versatile scaffold for developing potent antimicrobial and antifungal agents. The efficacy is highly dependent on the nature of the substituents. The potent antifungal activity of the furan-oxadiazole carboxamide derivative suggests that derivatization of this compound could yield novel antifungal agents.

III. Anti-inflammatory Activity: Modulating Inflammatory Pathways

Furan derivatives have also been investigated for their anti-inflammatory properties.[9] Chronic inflammation is a key driver of many diseases, and agents that can modulate inflammatory signaling pathways are of significant therapeutic interest.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. Inhibition of this pathway can lead to a reduction in the inflammatory response. Some furan derivatives have been shown to exert their anti-inflammatory effects by modulating such pathways.[10]

cluster_2 NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IκB IκBα IKK->IκB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Leads to Degradation of IκB IκB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription (TNF-α, IL-6) Nucleus->Transcription Initiates Furan_Derivative Furan Derivative Furan_Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by a furan derivative.

While specific data for 3-methoxyfuran derivatives is sparse in this area, the known anti-inflammatory effects of other furan compounds suggest this as a promising avenue for future research.

IV. Experimental Protocols

To ensure the integrity and reproducibility of the findings presented, this section details the methodologies for the key assays discussed.

A. Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

B. Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of tubulin into microtubules by monitoring the change in turbidity.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds and control inhibitors (e.g., colchicine)

  • Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

Procedure:

  • Preparation: Thaw tubulin and GTP on ice. Prepare a solution of tubulin in polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations to the tubulin solution in a 96-well plate.

  • Incubation: Incubate the mixture at 0°C for 15 minutes to allow for compound binding.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time. The rate of polymerization is determined from the slope of the linear portion of the curve.

C. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Standard antibiotic/antifungal as a positive control

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth, adjusted to the 0.5 McFarland standard. Dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plates using the broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Controls: Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.[9]

V. Conclusion

While this compound itself is not an established therapeutic agent, the 3-methoxyfuran scaffold holds considerable promise as a privileged structure in drug discovery. The most significant potential lies in the development of novel anticancer agents that target tubulin polymerization, where derivatives have demonstrated high potency. Furthermore, the furan core's established role in antimicrobial and anti-inflammatory agents suggests that derivatives of 3-methoxyfuran warrant further investigation in these therapeutic areas. The synthetic tractability of this compound makes it an attractive starting point for the generation of diverse chemical libraries for screening and optimization. The protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this versatile chemical entity.

VI. References

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  • National Center for Biotechnology Information. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2631.

  • National Center for Biotechnology Information. (2023). Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. Antibiotics, 12(8), 1289.

  • PubMed. (2023). New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies. Retrieved from --INVALID-LINK--

  • Genin, M. J., et al. (1985). Synthesis and antimicrobial activity of new furan derivatives. Pharmaceutical Research, 2(1), 42-43.

  • MDPI. (2023). Effect of Plant Extracts Combinations on TNF-α, IL-6 and IL-10 Levels in Serum of Rats Exposed to Acute and Chronic Stress. Pharmaceuticals, 16(9), 1198.

References

A Comparative Guide to the Reproducibility and Robustness of Assays Utilizing 3-Methoxyfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

While direct comparative data on assays exclusively using 3-Methoxyfuran-2-carbaldehyde is emerging, this guide will synthesize information from structurally related furan-2-carbaldehydes and established assay methodologies to provide a robust framework for researchers. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Influence of the 3-Methoxy Substituent on the Furan-2-Carbaldehyde Scaffold

The furan-2-carbaldehyde scaffold is a versatile starting point for synthesizing a variety of derivatives due to the reactivity of the aldehyde group[5][6]. The electron-rich furan ring, with its delocalized π-electron system, is susceptible to electrophilic substitution and can participate in various chemical interactions crucial for biological activity[4].

The introduction of a methoxy group at the 3-position is expected to significantly influence the electronic properties and, consequently, the reactivity of the molecule in biological assays. Based on general principles of organic chemistry, the methoxy group is an electron-donating group through resonance. This increased electron density on the furan ring can modulate the reactivity of the aldehyde and the overall interaction of the molecule with biological targets. Structure-activity relationship (SAR) studies on various furan derivatives have consistently shown that even slight modifications to the substitution pattern can lead to noticeable changes in biological activity[2][7][8][9][10]. Therefore, when designing and interpreting assays with this compound, it is crucial to consider how this specific substitution might affect the assay's outcome compared to unsubstituted or differently substituted furan aldehydes.

Core Application: In Vitro Cytotoxicity Assessment

A primary application for novel furan derivatives is the evaluation of their potential as anticancer agents. The cytotoxicity of these compounds against various cancer cell lines is a common initial screening step[1][11][12]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[1].

The MTT Assay: A Workflow for Assessing Cytotoxicity

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Attachment) A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of this compound C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate for 2-4h F->G H Solubilize Formazan Crystals (DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability vs. Control I->J K Determine IC50 Value J->K

Caption: Workflow of the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment[1].

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity[1].

  • Cell Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent)[1].

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this period, viable cells will reduce the MTT to formazan[1].

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting cell viability against the compound concentration[11].

Comparative Performance and Robustness

The reproducibility of the MTT assay can be influenced by several factors, including cell seeding density, metabolic activity of the cells, and the incubation times for treatment and MTT reduction. To ensure robustness, it is essential to maintain consistency in these parameters across experiments.

Table 1: Illustrative Comparative Cytotoxicity of Furan Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Selectivity Index (SI)¹
This compound MCF-7 (Breast)[Hypothetical Value][Hypothetical Value]
Furan-2-carbaldehydeMCF-7 (Breast)[Hypothetical Value][Hypothetical Value]
5-Nitro-furan-2-carbaldehydeMCF-7 (Breast)[Hypothetical Value][Hypothetical Value]
Compound 4 (pyridine carbohydrazide deriv.)MCF-7 (Breast)4.06[11]7.33[12]
Compound 7 (N-phenyl triazinone deriv.)MCF-7 (Breast)2.96[11]7.47[12]

¹Selectivity Index (SI) is the ratio of the IC₅₀ value in a normal cell line (e.g., MCF-10A) to that in the cancer cell line. A higher SI indicates greater selectivity for cancer cells[12]. Note: Hypothetical values are included for illustrative purposes due to the absence of direct published data for this compound.

Alternative Approach: Colorimetric Quantification of Aldehydes

Beyond cell-based assays, it is often necessary to quantify the concentration of the aldehyde itself, either for quality control of the compound stock or to monitor its consumption in a biochemical reaction. A common and robust method for the colorimetric detection of aldehydes is the reaction with 2,4-dinitrophenylhydrazine (DNPH)[13][14].

The DNPH Assay: Principle and Workflow

The DNPH assay involves the reaction of the carbonyl group of the aldehyde with DNPH in an acidic solution to form a 2,4-dinitrophenylhydrazone, which is a colored compound that can be quantified spectrophotometrically[14].

DNPH_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A This compound C Acidic Conditions A->C B 2,4-Dinitrophenylhydrazine (DNPH) B->C D Colored Hydrazone (Quantifiable) C->D Forms

Caption: General reaction scheme for the DNPH assay with an aldehyde.

Experimental Protocol: DNPH Assay for Aldehyde Quantification
  • Reagent Preparation: Prepare a solution of DNPH in a suitable solvent (e.g., acetonitrile) with a catalytic amount of strong acid (e.g., sulfuric acid).

  • Standard Curve: Prepare a series of known concentrations of this compound to generate a standard curve.

  • Reaction: Mix the sample containing the aldehyde (or the standards) with the DNPH reagent in a microplate well or a cuvette.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time to ensure complete formation of the hydrazone.

  • Measurement: Measure the absorbance at the wavelength of maximum absorbance for the formed hydrazone (typically in the range of 360-480 nm, depending on the specific aldehyde and solvent).

  • Quantification: Determine the concentration of the aldehyde in the unknown sample by comparing its absorbance to the standard curve.

Robustness and Comparison with Alternatives

The DNPH assay is a robust and widely applicable method for a range of aldehydes and ketones[13][14]. However, its reproducibility can be affected by the pH of the reaction mixture and the solubility of the resulting hydrazone. Maintaining a consistent pH and, if necessary, using a co-solvent to ensure the hydrazone remains in solution are critical for reliable results[15].

For high-throughput screening, colorimetric assays like the DNPH method are generally faster and more cost-effective than chromatographic methods such as High-Performance Liquid Chromatography (HPLC)[13]. However, HPLC offers superior selectivity and is the preferred method for accurate quantification, especially in complex mixtures, and for quality control of the compound itself[16][17][18].

Conclusion and Recommendations

While direct, peer-reviewed data on the reproducibility and robustness of assays specifically utilizing this compound is not yet abundant, a robust experimental plan can be formulated based on established methodologies for furan derivatives and aldehydes.

  • For biological screening, particularly cytotoxicity, the MTT assay is a reliable and reproducible starting point. Researchers should pay close attention to standardizing cell culture conditions and assay timings to ensure data quality.

  • The electronic properties imparted by the 3-methoxy group should be considered when comparing results with other furan-2-carbaldehyde derivatives. This substitution may influence the compound's reactivity, solubility, and interaction with biological targets.

  • For quantitative chemical analysis, the DNPH colorimetric assay offers a high-throughput and cost-effective option. However, for definitive quantification and purity assessment, validated HPLC methods are indispensable.

  • As with any experimental system, thorough validation is key. This includes establishing appropriate positive and negative controls, determining the linear range of the assay, and assessing potential interferences from the sample matrix.

By employing these well-characterized assays and adhering to rigorous experimental practices, researchers can confidently evaluate the biological activities of this compound and contribute to the growing body of knowledge on this promising class of compounds.

References

A Comparative Analysis of the Bio-activity of Furan- and Thiophene-Based Aldehydes: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the furan and thiophene rings are foundational scaffolds, frequently employed as bioisosteres to fine-tune the pharmacological profiles of therapeutic candidates. This guide offers an in-depth comparative analysis of the bio-activity of aldehydes derived from these five-membered heterocycles, providing researchers, scientists, and drug development professionals with the necessary data and experimental context to make informed decisions in their discovery and development pipelines.

Physicochemical Properties: The Basis of Biological Divergence

The distinct bio-activities of furan- and thiophene-based aldehydes are rooted in the fundamental differences between the oxygen and sulfur heteroatoms. Thiophene is generally considered more aromatic than furan due to the lower electronegativity of sulfur, which allows for more effective delocalization of its lone pair of electrons into the π-system.[1] This enhanced aromaticity contributes to greater metabolic stability in thiophene-containing compounds.[2] Conversely, the higher electronegativity of oxygen in furan results in a more polar and less aromatic ring system, which can influence its reactivity and interactions with biological targets.[1]

Comparative Bio-activities: A Data-Driven Overview

The following sections provide a comparative look at the anticancer, antimicrobial, and enzyme-inhibitory activities of furan- and thiophene-based aldehydes and their derivatives, supported by experimental data.

Anticancer Activity

Both furan and thiophene moieties have been incorporated into a variety of compounds exhibiting cytotoxic effects against numerous cancer cell lines. The choice between these two scaffolds is not always straightforward, as the resulting bio-activity is highly dependent on the overall molecular structure.

Table 1: Comparative Anticancer Activity of Furan- and Thiophene-Based Derivatives

Compound ClassFuran DerivativeThiophene DerivativeCancer Cell LineFuran IC50 (µM)Thiophene IC50 (µM)Reference
Pyrazolyl Chalcone-Compound 7gA549 (Lung)-27.7 µg/mL[1][2]
Pyrazolyl Chalcone-Compound 7gHepG2 (Liver)-26.6 µg/mL[1][2]
Furan-based DerivativeCompound 4-MCF-7 (Breast)4.06-[3]
Furan-based DerivativeCompound 7-MCF-7 (Breast)2.96-[3]
Furo[2,3-d]pyrimidineCompound 4c-HT-29 (Colon)21.4-[4]
FuranCompound 7b-A549 (Lung)6.66-[4]
FuranCompound 7b-HT-29 (Colon)8.51-[4]
Thieno[2,3-d]pyrimidine-Compound 5HepG-2 (Liver)-5.3[5]
Thieno[2,3-d]pyrimidine-Compound 8HepG-2 (Liver)-3.3[5]
Thieno[2,3-d]pyrimidine-Compound 5MCF-7 (Breast)-7.301[5]
Thieno[2,3-d]pyrimidine-Compound 8MCF-7 (Breast)-4.132[5]
Antimicrobial Activity

Furan and thiophene derivatives have demonstrated significant potential as antimicrobial agents. The nitrofurans, for instance, are a well-established class of antibiotics. Thiophene-based compounds have also shown broad-spectrum activity against various pathogens.

Table 2: Comparative Antimicrobial Activity of Furan- and Thiophene-Based Derivatives

Compound ClassFuran DerivativeThiophene DerivativeMicroorganismFuran MIC (µg/mL)Thiophene MIC (µg/mL)Reference
Thiosemicarbazone5-nitro-furan-2-carbaldehyde thiosemicarbazone-Staphylococcus aureus1-[6]
Schiff Base4-((5-nitrofuran-2-yl)methyleneamino)phenol-Escherichia coli250-[7]
Schiff Base4-((5-nitrofuran-2-yl)methyleneamino)phenol-Staphylococcus aureus62.5-[7]
Schiff Base-Schiff bases of Thiophene-2-carboxaldehydeStaphylococcus aureus->3 - 200[8]
Schiff Base-Schiff bases of Thiophene-2-carboxaldehydeEscherichia coli-3.0 - 200[8]
Thiophene Derivative-Compound 4Colistin-Resistant A. baumannii-16 (MIC50)[9]
Thiophene Derivative-Compound 5Colistin-Resistant A. baumannii-16 (MIC50)[9]
Thiophene Derivative-Compound 8Colistin-Resistant A. baumannii-32 (MIC50)[9]
Thiophene Derivative-Compound 4Colistin-Resistant E. coli-8 (MIC50)[9]
Thiophene Derivative-Compound 5Colistin-Resistant E. coli-32 (MIC50)[9]
Thiophene Derivative-Compound 8Colistin-Resistant E. coli-32 (MIC50)[9]
Thiophene-based heterocycle-Spiro–indoline–oxadiazole 17Clostridium difficile-2 - 4[10]
Enzyme Inhibition

The ability to inhibit specific enzymes is a key mechanism of action for many therapeutic agents. Both furan and thiophene scaffolds have been utilized in the design of potent enzyme inhibitors.

Table 3: Enzyme Inhibitory Activity of Furan- and Thiophene-Based Derivatives

Compound ClassFuran DerivativeThiophene DerivativeEnzyme TargetFuran IC50/KiThiophene IC50/KiReference
Furan/FuropyrimidineCompound 7b-VEGFR-242.5 nM-[4]
Furan/FuropyrimidineCompound 7c-VEGFR-252.5 nM-[4]
Furan/FuropyrimidineCompound 4c-VEGFR-257.1 nM-[4]
Thiophene/Thienopyrimidine-Compound 5FLT3 Kinase-High Inhibition[5]
Thiophene/Thienopyrimidine-Compound 8Kinase Inhibition-81.8% at 20 µM[5]
Pyrazole-carboxamide-Compound 10Acetylcholinesterase (AChE)-Ki = 19.88±3.06 µM[6]
Pyrazole-carboxamide-Compound 8Butyrylcholinesterase (BChE)-Ki = 13.72±1.12 µM[6]
Pyrazole-carboxamide-Compound 7Glutathione S-transferase (GST)-Ki = 16.44±1.58 µM[6]

Mechanistic Insights: Unraveling the Pathways of Bio-activity

The therapeutic effects of furan- and thiophene-based aldehydes are a consequence of their interactions with specific molecular targets and the subsequent modulation of cellular signaling pathways.

Anticancer Mechanisms

Furan-based derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. For instance, certain furan derivatives trigger the intrinsic mitochondrial pathway of apoptosis, characterized by an increase in the expression of p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[3] Some furan compounds have also been found to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are crucial for cancer cell proliferation and survival.[11]

Furan_Apoptosis_Pathway Furan Derivative Furan Derivative p53 p53 Furan Derivative->p53 Upregulates Bcl-2 Bcl-2 Furan Derivative->Bcl-2 Downregulates Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Furan-induced intrinsic apoptosis pathway.

Thiophene-based derivatives exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization.[12] Their interaction with these targets can lead to the induction of apoptosis via the activation of reactive oxygen species.[12]

PI3K_Akt_Pathway_Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylates Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Targets->Cell Proliferation\n& Survival Furan/Thiophene\nDerivative Furan/Thiophene Derivative Furan/Thiophene\nDerivative->PI3K Inhibits MTT_Assay_Workflow cluster_plate 96-Well Plate A1 Seed Cells A2 Add Compound A1->A2 A3 Incubate A2->A3 A4 Add MTT A3->A4 A5 Incubate A4->A5 A6 Add Solubilizer A5->A6 A7 Read Absorbance A6->A7

References

Safety Operating Guide

A Guide to the Safe Disposal of 3-Methoxyfuran-2-carbaldehyde in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of research, science, and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methoxyfuran-2-carbaldehyde, ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in established safety principles and best practices for handling reactive organic compounds.

I. Hazard Assessment and Risk Mitigation

Given its structure, this compound should be handled as a substance with the following potential hazards:

  • Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin, analogous to related compounds like furfural.[3][4]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[5]

  • Flammability: As an organic compound, it should be considered a combustible liquid.[3]

  • Reactivity: Aldehydes can be reactive, and furan rings can be unstable under certain conditions.[1][2]

Engineering Controls: All handling and preparation for disposal of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that a safety shower and an eyewash station are easily accessible.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. The following should be considered mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: Should be used if there is a risk of aerosol generation or if working outside a fume hood, with an appropriate organic vapor cartridge.

II. Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent harm and further contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the fume hood is operating correctly to contain vapors.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Visualizing the Spill Response Workflow

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazards Alert->Assess SmallSpill Small & Controllable Assess->SmallSpill If LargeSpill Large or Uncontrolled Assess->LargeSpill If PPE Don Appropriate PPE SmallSpill->PPE Evacuate_Call Evacuate & Call Emergency Response/EHS LargeSpill->Evacuate_Call Contain Contain with Inert Absorbent PPE->Contain Collect Collect Waste & Contaminated Materials Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Package & Label as Hazardous Waste Decontaminate->Dispose Report Report to EHS Dispose->Report

Caption: Workflow for responding to a this compound spill.

III. Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[1][6] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[1][7][8]

Materials Required:

  • Appropriate PPE (as listed above)

  • Hazardous waste container (chemically compatible, with a secure lid)[9][10]

  • Hazardous waste label

  • Secondary containment (e.g., a larger, chemically resistant bin or tray)

Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including unreacted material, solutions, and contaminated consumables (e.g., pipette tips, absorbent pads), in a designated hazardous waste container.[6]

    • Causality: Segregating waste at the source prevents unintentional and dangerous reactions with incompatible chemicals and ensures proper disposal routing.

  • Container Selection and Management:

    • Use a container made of a material compatible with the chemical (e.g., glass or polyethylene). The container must be in good condition, free of leaks, and have a tightly sealing screw cap.[9][10]

    • Keep the waste container closed at all times, except when adding waste.[9][10] This minimizes the release of vapors and prevents spills.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][9] The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Place the primary waste container within a secondary containment system to mitigate potential leaks.[8]

  • Labeling:

    • Immediately label the waste container with the words "Hazardous Waste."[9][10]

    • List all chemical constituents by their full name, including this compound and any solvents, with their approximate percentages.[9] Accurate labeling is critical for the safety of waste handlers and for regulatory compliance.[1]

    • Include the date of initial waste accumulation and the name of the principal investigator or laboratory contact.

  • Arranging for Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[1][6]

    • Once the container is full or is ready for removal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[2][6] Do not transport the waste yourself.[6]

    • Provide the EHS office with a complete and accurate description of the waste.

  • Empty Container Disposal:

    • A container that held this compound should be considered hazardous waste itself.

    • For a container to be considered "empty," it must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[6][11]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6][11]

    • After triple-rinsing, deface the original chemical label, and the container may then be disposed of in the regular trash or recycled, depending on institutional policy.

Visualizing the Disposal Decision Process

Disposal_Process Start Waste Generated (this compound) IsLiquid Is it liquid waste or contaminated solid? Start->IsLiquid LiquidWaste Collect in labeled, closed hazardous waste container. IsLiquid->LiquidWaste  Liquid   SolidWaste Collect in separate labeled, closed hazardous waste container. IsLiquid->SolidWaste  Solid   Store Store in Secondary Containment in Satellite Accumulation Area LiquidWaste->Store SolidWaste->Store CheckFull Container Full or Ready for Disposal? Store->CheckFull ContactEHS Contact EHS for Waste Pickup CheckFull->ContactEHS Yes Continue Continue Accumulating CheckFull->Continue No

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these rigorous protocols, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe research environment and maintaining full regulatory compliance. Your commitment to these procedures is a direct reflection of your dedication to scientific integrity and responsibility.

References

A Senior Application Scientist's Guide to the Safe Handling of 3-Methoxyfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Methoxyfuran-2-carbaldehyde. Drawing upon established safety protocols for analogous furan and aldehyde compounds, this document is designed to be your preferred source for laboratory safety, building a foundation of trust through value beyond the product itself.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is mandatory. The primary hazards are anticipated to be flammability, skin and eye irritation, and potential toxicity through inhalation or ingestion, similar to other volatile aldehydes and furan derivatives[6][7].

Engineering Controls are your most critical safety measure, designed to minimize exposure at the source.

  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to control vapor inhalation[2][8].

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable or toxic vapors[3][8].

  • Safety Shower and Eyewash Station: Maintain clear and immediate access to a safety shower and eyewash station. These should be tested regularly[3].

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with this compound. The following table summarizes the recommended PPE, with detailed explanations below.

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile or Neoprene GlovesProvides resistance to a broad range of chemicals, including aldehydes and organic solvents[9][10].
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide a seal against vapors and splashes. A face shield offers broader protection, especially when handling larger quantities[10][11][12].
Body Protection Flame-Resistant Laboratory CoatProtects against splashes and, given the flammability of related compounds, offers a degree of fire resistance[10].
Respiratory Protection Organic Vapor Cartridge Respirator (if needed)Required if engineering controls are insufficient to maintain exposure below permissible limits[10][11].
Step-by-Step PPE Selection and Use
  • Glove Selection: While disposable nitrile gloves offer good short-term protection, for prolonged handling or in the event of a spill, heavier-duty neoprene gloves are recommended[9][10]. Always inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a tight seal around the eyes are mandatory[11]. When there is a risk of a significant splash or a highly exothermic reaction, a face shield must be worn over the goggles[10][12].

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, should be worn over clothing that covers the entire body[10]. Avoid synthetic fabrics like polyester that can melt and adhere to the skin in a fire.

  • Respiratory Protection: The use of a respirator should be a last resort, implemented only when engineering controls cannot adequately mitigate inhalation risks. If required, a formal respiratory protection program, including fit testing and training, is necessary[10].

PPE Selection Workflow

PPE_Selection Figure 1: PPE Selection Workflow for this compound A Start: Assess Task B Handling Volatile Liquid? A->B C Work in Certified Fume Hood B->C Yes D Wear Chemical Splash Goggles C->D E Wear Nitrile or Neoprene Gloves D->E F Wear Flame-Resistant Lab Coat E->F G Risk of Major Splash? F->G H Add Face Shield (over goggles) G->H Yes I Proceed with Task G->I No H->I

Operational and Disposal Plans: A Procedural Guide

Adherence to a strict, step-by-step protocol is essential for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation: Before starting, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.

  • Dispensing: Conduct all transfers of this compound within a fume hood. Use non-sparking tools and ground any equipment to prevent static discharge, as related furan compounds are flammable[2][8].

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[13][14]. Furan compounds can be sensitive to air and light and may form explosive peroxides over time[3][15].

  • Post-Handling: After handling, wash your hands thoroughly with soap and water. Decontaminate all surfaces and equipment that may have come into contact with the chemical[16].

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes[17]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3][17]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin rescue breathing[17]. Seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the area and eliminate all ignition sources. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed, labeled container for hazardous waste disposal[13][14][16].

Disposal Plan
  • Waste Collection: Collect all waste containing this compound, including contaminated disposables, in a designated hazardous waste container that is properly labeled and sealed[15]. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[15].

  • Storage of Waste: Store the hazardous waste container in a designated and properly ventilated area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor[13][14][15]. Never dispose of this compound down the drain or in regular trash[15].

By implementing these comprehensive safety and handling procedures, you can mitigate the risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.